Product packaging for Dihydrocoumarin(Cat. No.:CAS No. 119-84-6)

Dihydrocoumarin

Cat. No.: B191007
CAS No.: 119-84-6
M. Wt: 148.16 g/mol
InChI Key: VMUXSMXIQBNMGZ-UHFFFAOYSA-N
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Description

3,4-dihydrocoumarin is a white to pale yellow clear oily liquid with a sweet odor. Solidifies around room temperature. (NTP, 1992)
3,4-dihydrocoumarin is a chromanone that is the 3,4-dihydro derivative of coumarin. It has a role as a plant metabolite. It is functionally related to a coumarin.
3,4-Dihydrocoumarin has been reported in Lasiolaena morii, Daphnia pulex, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B191007 Dihydrocoumarin CAS No. 119-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydrochromen-2-one
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InChI

InChI=1S/C9H8O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2
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InChI Key

VMUXSMXIQBNMGZ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC2=CC=CC=C21
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Molecular Formula

C9H8O2
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DSSTOX Substance ID

DTXSID2020474
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Molecular Weight

148.16 g/mol
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Physical Description

3,4-dihydrocoumarin is a white to pale yellow clear oily liquid with a sweet odor. Solidifies around room temperature. (NTP, 1992), Liquid, White to light yellow liquid; Colorless solid; [HSDB] Low melting solid; mp = 24-26 deg C; [MSDSonline], Solid, colourless to pale yellow liquid; coconut-like aroma
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Boiling Point

522 °F at 760 mmHg (NTP, 1992), 272 °C, 271.00 to 272.00 °C. @ 760.00 mm Hg
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Flash Point

266 °F (NTP, 1992), 130 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in ether and carbon tetrachloride, 1:2.5-3.5 IN 70% ALCOHOL, Soluble in chloroform., Soluble in chlorinated solvents, In water, 3,000 mg/l at 37 °C, 3 mg/mL at 37 °C, Slightly soluble in water; soluble in oil, soluble (in ethanol)
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Density

1.169 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.169 @ 18 °C, 1.186-1.192
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Vapor Pressure

13.4 mmHg at 77 °F ; 19.5 mmHg at 108 °F; 27.4 mmHg at 145 °F (NTP, 1992), 13.4 [mmHg]
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Color/Form

Leaflets, White to light yellow, oily liquid, Colorless crystals

CAS No.

119-84-6
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Melting Point

77 °F (NTP, 1992), 25 °C
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Foundational & Exploratory

The Occurrence and Extraction of Dihydrocoumarin from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocoumarin (hydrocoumarin), a benzopyranone derivative, is a naturally occurring compound with a sweet, herbaceous, coconut-like aroma. Its pleasant scent and flavor profile have led to its use in the food, fragrance, and cosmetic industries. Beyond its organoleptic properties, this compound and its derivatives have garnered interest in the scientific community for their potential biological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins.

Natural Sources of this compound

This compound has been identified in several plant species, often co-occurring with its unsaturated counterpart, coumarin. The primary botanical sources include:

  • Yellow Sweet Clover (Melilotus officinalis) : This plant is a well-documented source of this compound, where it contributes to the characteristic sweet smell of hay.[1][2] this compound is found in the flowers and leaves of the plant.

  • Tonka Bean (Dipteryx odorata) : The seeds of this tree, known as tonka beans, are a significant source of coumarin and also contain this compound.[3] The concentration of these compounds can vary depending on the origin and processing of the beans.

  • Sweet Vernal Grass (Anthoxanthum odoratum) : This common grass is known for its sweet scent, which is attributed to the presence of coumarins, including this compound.[4]

Other reported, though less common, sources include Aloe vera and certain species of Hydrangea.[5]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in plant materials can vary significantly based on the species, plant part, geographical location, and extraction method employed. The following table summarizes available quantitative data.

Plant SpeciesPlant PartThis compound ContentAnalytical MethodReference(s)
Melilotus officinalisEssential Oil1.29%GC-MS
Dipteryx odorataSeeds0.06 mg/gHPLC
Anthoxanthum odoratumEssential Oil (Hay)Present (Quantification not specified)GC-MS

Note: The quantitative data for this compound is limited, and further research is needed to establish a more comprehensive understanding of its distribution and concentration in various natural sources.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of this compound is closely linked to that of coumarin and melilotic acid.

The following diagram illustrates the plausible biosynthetic pathway leading to this compound.

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL o_Coumaric_acid o_Coumaric_acid Cinnamic_acid->o_Coumaric_acid C2'H Melilotic_acid Melilotic_acid o_Coumaric_acid->Melilotic_acid Reductase This compound This compound Melilotic_acid->this compound Lactonization

Caption: Biosynthetic pathway of this compound.

Pathway Description:

  • The pathway begins with the amino acid L-phenylalanine , which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

  • Cinnamic acid then undergoes ortho-hydroxylation to form o-coumaric acid , a reaction catalyzed by cinnamate 2'-hydroxylase (C2'H).

  • o-Coumaric acid can then be reduced to melilotic acid (o-hydroxydihydrocinnamic acid) by a reductase enzyme.

  • Finally, intramolecular cyclization (lactonization) of melilotic acid yields This compound . This lactonization can occur spontaneously under acidic conditions or may be enzyme-mediated.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The selection of the appropriate methodology depends on the starting material, the desired purity of the final product, and the scale of the operation.

Experimental Workflow

The general workflow for the isolation of this compound is depicted below.

Workflow Start Plant Material (e.g., Melilotus officinalis leaves) Extraction Extraction (Soxhlet, Maceration, etc.) Start->Extraction Filtration Filtration/Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Containing this compound Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

References

An In-depth Technical Guide to the Physicochemical Properties of Dihydrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dihydrocoumarin (also known as 3,4-dihydro-2H-1-benzopyran-2-one or hydrocoumarin). The information herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are critical for understanding its behavior in various chemical and biological systems.

PropertyValueReferences
Molecular Formula C₉H₈O₂[1][2][3]
Molecular Weight 148.16 g/mol [1][2]
Appearance Colorless liquid to solid; white to pale yellow clear oily liquid.
Odor Sweet, herbal, hay-like.
Melting Point 23-25 °C (73.4-77 °F)
Boiling Point 271-272 °C (519.8-521.6 °F) at 760 mmHg
Density 1.169 g/mL at 25 °C
Vapor Pressure 4.0 mmHg at 25 °C
Flash Point >110 °C (>230 °F)
Water Solubility Less than 1 mg/mL at 20 °C; Insoluble/Slightly soluble. 3,000 mg/L at 37 °C.
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and oils. Partly soluble in DMSO.
LogP (o/w) 2.428 (estimated)
Refractive Index n20/D 1.556

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

2.1. Determination of Melting Point

The melting point of an organic solid can be determined by observing the temperature range over which the solid transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a finely powdered sample of this compound.

  • Procedure:

    • Seal one end of a capillary tube by heating it in a flame.

    • Introduce a small amount of the finely powdered this compound into the open end of the capillary tube.

    • Compact the sample by tapping the sealed end of the tube on a hard surface. The sample height should be 1-2 mm.

    • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a heating bath (Thiele tube).

    • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the entire sample has completely melted (the end of the melting range).

    • For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two careful determinations with a slower heating rate.

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube or a similar heating apparatus, a small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a liquid sample of this compound.

  • Procedure:

    • Place a few milliliters of liquid this compound into the small test tube.

    • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

    • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

    • Immerse the setup in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

    • As the liquid heats, air will escape from the capillary tube.

    • Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid is at its boiling point.

    • Remove the heat and allow the apparatus to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

    • It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

2.3. Determination of Solubility

Solubility tests are performed to determine the extent to which a compound dissolves in a particular solvent.

  • Apparatus: Small test tubes, graduated pipettes or cylinders, a vortex mixer or shaker, a balance, and the compound and solvents to be tested.

  • Procedure for Qualitative Solubility:

    • Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.

    • Add a small volume of the solvent (e.g., 0.75 mL of water) in portions.

    • After each addition, vigorously shake or vortex the test tube for a set period.

    • Visually observe if the compound has dissolved. The absence of solid particles indicates solubility.

    • If the compound is water-soluble, its acidic or basic properties can be tested with litmus paper.

    • For water-insoluble compounds, the process can be repeated with other solvents such as 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like ethanol or diethyl ether to classify the compound based on its functional groups.

  • Procedure for Quantitative Solubility (Shake-Flask Method):

    • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

    • Determine the concentration of this compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The absorbance of this compound at 267 nm shows a strong linear relationship with its concentration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

G start Start: Obtain this compound Sample add_solvent Add 0.75 mL of Solvent (e.g., Water) to 25 mg of Sample start->add_solvent shake Vigorously Shake/Vortex add_solvent->shake observe Visually Observe for Dissolution shake->observe soluble Soluble observe->soluble Yes insoluble Insoluble observe->insoluble No test_ph Test with Litmus Paper soluble->test_ph next_solvent Proceed to Next Solvent (e.g., 5% NaOH, Ethanol) insoluble->next_solvent end End test_ph->end next_solvent->end

Caption: Workflow for Qualitative Solubility Determination.

References

An In-depth Technical Guide to Dihydrocoumarin (CAS 119-84-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocoumarin (CAS 119-84-6), also known as hydrocoumarin, is a bicyclic organic compound naturally found in plants such as sweet clover (Melilotus officinalis). It is widely utilized as a fragrance and flavoring agent in the food and cosmetics industries. Beyond its sensory properties, this compound has garnered significant interest in the scientific community for its diverse biological activities. Notably, it functions as an inhibitor of sirtuin deacetylases (SIRT1 and SIRT2), leading to downstream effects on cellular processes like apoptosis through the hyperacetylation of tumor suppressor proteins such as p53. Furthermore, it has demonstrated potential as a tyrosinase inhibitor and has been studied for its anti-inflammatory and epigenetic-modifying properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, spectroscopic characterization, and key biological activities of this compound, complete with detailed experimental protocols and mechanistic pathway visualizations.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow solid or liquid with a sweet, coconut-like aroma.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 119-84-6[2][3][4]
Molecular Formula C₉H₈O₂[3]
Molecular Weight 148.16 g/mol
Appearance Colorless to pale yellow liquid or solid
Odor Sweet, coconut-like, reminiscent of coumarin
Melting Point 24-25 °C
Boiling Point 272 °C
Density 1.169 g/mL at 25 °C
Refractive Index (n20/D) 1.556
Flash Point >100 °C (closed cup)
Solubility Moderately soluble in water; soluble in organic solvents like ethanol, DMF, and DMSO.
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and InterpretationReference(s)
¹H NMR (CDCl₃) Chemical shifts (δ) for aromatic and aliphatic protons are observed. The spectrum typically shows multiplets for the aromatic protons and two triplets for the diastereotopic methylene protons of the dihydropyrone ring.
¹³C NMR (CDCl₃) Signals corresponding to the carbonyl carbon, aromatic carbons, and the two aliphatic carbons of the lactone ring are present. The carbonyl carbon typically appears around 168.5 ppm.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is observed around 1715-1770 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is observed at m/z 148. Common fragmentation patterns for coumarins involve the loss of CO (m/z 120), followed by further fragmentation of the resulting benzofuran radical cation.

Synthesis and Purification Protocols

This compound can be synthesized through various methods, with the hydrogenation of coumarin being a common approach.

Experimental Protocol: Synthesis of this compound by Hydrogenation of Coumarin

This protocol is adapted from established hydrogenation methods.

Materials:

  • Coumarin

  • Palladium on activated carbon (5% Pd/C)

  • Pressurized reaction vessel (autoclave) with stirrer

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • Charge the pressurized reaction vessel with coumarin and 5% palladium on activated carbon. The catalyst loading can be in the range of 0.0001 to 0.1 parts by weight relative to coumarin.

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to a pressure of 1 to 100 bar (5 to 10 bar is often sufficient).

  • Heat the reaction mixture to a temperature below 80 °C (typically in the range of 30-80 °C) with continuous stirring.

  • Maintain the reaction conditions for 2 to 100 hours, monitoring the reaction progress by techniques such as TLC or GC.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration, decantation, or centrifugation.

  • The resulting liquid is crude this compound, which can be further purified if necessary. This process can yield this compound in high purity (>99%) and yield (>98%).

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system by thin-layer chromatography (TLC). A gradient of n-hexane and ethyl acetate is commonly used for coumarin derivatives. An ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane). Pour the slurry into the chromatography column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., a high percentage of n-hexane). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

G Experimental Workflow: Synthesis and Purification of this compound A Hydrogenation of Coumarin B Crude this compound A->B Reaction C Column Chromatography B->C Purification D Pure this compound C->D Isolation G This compound-Induced Apoptosis via SIRT1 Inhibition DHC This compound SIRT1 SIRT1 DHC->SIRT1 Inhibits p53_acetylated Acetylated p53 (Active) SIRT1->p53_acetylated Deacetylates p53_deacetylated Deacetylated p53 Degradation Degradation p53_deacetylated->Degradation Apoptosis Apoptosis p53_acetylated->Apoptosis Induces

References

The Multifaceted Biological Activities of Dihydrocoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrocoumarins, a significant class of benzopyrone derivatives, have garnered substantial attention in the scientific community owing to their diverse and potent biological activities. These compounds, characterized by a lactone ring fused to a benzene ring, serve as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the multifaceted biological activities of dihydrocoumarin derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 ValueReference
DCH4MCF-7 (Breast)13.28 µg/mL[1]
DCH4KYSE-30 (Esophageal)44.21 µg/mL[1]
Unspecified HybridCaco-2 (Colon)4.87–38.23 µg/mL[1]
Unspecified HybridA549 (Lung)5.74–32.05 µg/mL[1]
Unspecified HybridMDA-MB-231 (Breast)4.27–14.91 µg/mL[1]
Compound 4 HL60 (Leukemia)8.09 µM
Compound 4 MCF-7 (Breast)3.26 µM
Compound 4 A549 (Lung)9.34 µM
Compound 8b HepG2 (Liver)13.14 µM
Compound 8b MCF-7 (Breast)7.35 µM
Compound 8b A549 (Lung)4.63 µM
Coumarin-pyrazole hybrid 35 HepG2 (Liver)2.96 ± 0.25 µM
Coumarin-pyrazole hybrid 35 SMMC-7721 (Liver)2.08 ± 0.32 µM
Coumarin-pyrazole hybrid 35 U87 (Glioblastoma)3.85 ± 0.41 µM
Coumarin-pyrazole hybrid 35 H1299 (Lung)5.36 ± 0.60 µM
Signaling Pathway: PI3K/Akt/mTOR Inhibition

A key mechanism underlying the anticancer activity of many coumarin and this compound derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway This compound This compound Derivatives PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential medicinal agents.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi. Their ability to disrupt microbial growth makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC ValueReference
5,7-dihydroxycoumarin derivative 5 Staphylococcus aureus2.5 µg/mL
5,7-dihydroxycoumarin derivative 12 Staphylococcus aureus2.5 µg/mL
4-chloro-6-hydroxymelleinStaphylococcus aureus1.00 µg/mL
4-chloro-6-hydroxymelleinBacillus licheniformis0.8 µg/mL
4-chloro-6-hydroxymelleinGram-negative bacteria0.8–5.3 µg/mL
DCH2Anaerobic bacteria7.00–10.00 µg/mL
DCH5Aerobic gram-negative bacteria2.50 µg/mL
Coumarin-uracil hybrid 63b Staphylococcus aureus7.23 µg/mL
Coumarin-uracil hybrid 63c Staphylococcus aureus11.7 µg/mL

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound derivative start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate 96-well plate with compound dilutions and microbial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. This compound derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of various this compound derivatives, presented as IC50 or EC50 values.

Compound/DerivativeTarget/AssayIC50/EC50 ValueReference
DCH1COX-1 Inhibition123.30 µg/mL
DCH1COX-2 Inhibition102.10 µg/mL
Apocynin-derived this compound (HCA)NADPH Oxidase Inhibition10 µM
Coumarin derivative 14b TNF-α Production Inhibition5.32 µM (EC50)
Signaling Pathway: MAPK and NF-κB Inhibition

The anti-inflammatory effects of several this compound derivatives are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound Derivatives This compound->MAPK Inhibits This compound->IKK Inhibits Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation

Inhibition of MAPK and NF-κB signaling pathways by this compound derivatives.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Dihydrocoumarins possess antioxidant properties, acting as radical scavengers and modulating oxidative stress.

Quantitative Antioxidant Activity Data

The following table summarizes the antioxidant activity of various this compound derivatives, presented as IC50 or EC50 values from different antioxidant assays.

Compound/DerivativeAssayIC50/EC50 ValueReference
Apocynin-derived this compound (HCA)DPPH50.3 µM (EC50)
Apocynin-derived this compound (HCA)FRAPSlope: 0.159
Dihydromyricetin (DHM) derivativesDPPHVaries with acylation
Dihydromyricetin (DHM) derivativesABTSVaries with acylation
Ethyl acetate fraction of Macaranga hypoleucaDPPH14.31 mg/L
Ethyl acetate fraction of Macaranga hypoleucaABTS2.10 mg/L
Hydrazinyl thiazolyl coumarinsDPPH16-85 µM
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidants.

  • Reagent Preparation: Prepare a stock solution of the this compound derivative and a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a plot of scavenging activity against compound concentration.

Enzyme Inhibitory Activity

This compound derivatives have been shown to inhibit the activity of various enzymes implicated in disease pathogenesis, highlighting their potential as therapeutic agents.

Quantitative Enzyme Inhibitory Activity Data

The following table summarizes the enzyme inhibitory activity of various this compound derivatives, presented as IC50 values.

Compound/DerivativeEnzymeIC50 ValueReference
6-hydroxy-coumarinPfaCA (Carbonic Anhydrase)17.3 µM
7-hydroxy-coumarinPfaCA (Carbonic Anhydrase)20.4 µM
4-Hydroxycoumarin derivative 2 Carbonic Anhydrase-II263 µM
4-Hydroxycoumarin derivative 6 Carbonic Anhydrase-II456 µM
Geranyloxycoumarin derivative 3k Tyrosinase0.67 µM[No specific reference found]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).

  • Reagents: Prepare a solution of the enzyme (e.g., bovine erythrocyte CA-II), the substrate p-NPA, and the test compound in an appropriate buffer (e.g., Tris-HCl).

  • Reaction Mixture: In a 96-well plate, add the buffer, enzyme solution, and the this compound derivative at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiation of Reaction: Add the substrate p-NPA to start the reaction.

  • Measurement: Monitor the formation of the product, p-nitrophenolate, by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the initial reaction rates. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods. A one-pot synthesis approach offers an efficient and environmentally friendly route.

Experimental Workflow: One-Pot Synthesis of 3,4-Dihydrocoumarins

Synthesis_Workflow start Start mix_reactants Mix 2-alkyl phenol, oxazolone, and Ag2O in a solvent start->mix_reactants add_catalyst Add Brønsted acid catalyst (e.g., p-TSA) mix_reactants->add_catalyst reaction Stir at room temperature (C-H Oxidation/Conjugate Addition/Cyclization) add_catalyst->reaction workup Reaction work-up (e.g., filtration, evaporation) reaction->workup purification Purify the product (e.g., column chromatography) workup->purification end End purification->end

One-pot synthesis of 3,4-dihydrocoumarin derivatives.

Experimental Protocol: One-Pot Synthesis of 3,4-Dihydrocoumarins

This protocol is adapted from a method involving a C-H oxidation/conjugate addition/cyclization cascade reaction.

  • Reactant Mixture: In a round-bottom flask, combine the 2-alkyl phenol (1.0 mmol), the oxazolone derivative (1.0 mmol), and silver oxide (Ag₂O; 1.2 mmol) in a suitable solvent such as chloroform.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA; 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the silver salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 3,4-dihydrocoumarin derivative.

This guide provides a comprehensive overview of the significant biological activities of this compound derivatives, supported by quantitative data, mechanistic insights, and detailed experimental protocols. The versatility of the this compound scaffold continues to make it a focal point for research and development in the quest for novel therapeutic agents.

References

Dihydrocoumarin: A Comprehensive Technical Guide to its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocoumarin (DHC), a natural compound found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's biological effects, including its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the intricate signaling pathways modulated by this promising molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, also known as hydrocoumarin or melilotin, is a benzopyrone derivative with the chemical formula C₉H₈O₂. It is structurally related to coumarin but lacks the C3-C4 double bond. This structural modification significantly influences its biological activity and toxicological profile. This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for the development of novel therapeutic agents. This guide will systematically dissect the multifaceted mechanisms of action of this compound in various biological contexts.

Quantitative Data on Biological Activities

The biological efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations across various biological activities.

Table 1: Enzyme Inhibitory Activity of this compound and its Derivatives

CompoundTarget EnzymeIC50 ValueSource
This compoundHuman SIRT1208 µM[1][2][3]
This compoundHuman SIRT2295 µM[1][2]
This compound-apocynin derivative (HCA)NADPH Oxidase10 µM
Apocynin (APO)NADPH Oxidase> 10 µM

Table 2: Antioxidant Activity of this compound Derivatives

CompoundAssayEC50/IC50 ValueSource
This compound-apocynin derivative (HCA)DPPH50.3 µM
Apocynin (APO)DPPH> 100 µM

Table 3: Anticancer Activity of this compound and its Derivatives

CompoundCell LineIC50 ValueSource
Coumarin-1,2,3-triazole hybrid (18c)MCF-72.66 µM
Triphenylethylene-coumarin hybrid (11)MCF-73.72 µM
Coumarin–chalcone hybrid (30)MCF-76.8 µM
Coumarin–chalcone hybrid (30)MDA-MB-2318.5 µM
Alkoxy–coumarin derivative (27)MCF-79 µM
Curcumin analogue (10)MCF-716.6 µg/mL
Unsubstituted Methylene Derivative (17)MCF-730 µM
Coumarin-based hydroxamate (28)MCF-71.84 µM
Scopoletin–cinnamic hybrid (23)MCF-70.231 µM

Table 4: Antimicrobial Activity of Dihydroisocoumarin Derivatives

CompoundMicroorganismMIC Value (µg/mL)Source
4-chloro-6-hydroxymellein (4)Staphylococcus aureus1.00
4-chloro-6-hydroxymellein (4)Bacillus licheniformis0.8
4-chloro-5,6-di-hydroxymellein (5)Multiple strainsModerate inhibition
Various DihydroisocoumarinsS. aureus, B. subtilis, etc.0.8–5.3

Core Mechanisms of Action

This compound exerts its biological effects through a variety of mechanisms, primarily centered around enzyme inhibition, modulation of signaling pathways, and regulation of gene expression.

Enzyme Inhibition
  • Histone Deacetylase (HDAC) and Sirtuin (SIRT) Inhibition: this compound has been identified as an inhibitor of class I histone deacetylases (HDACs) and sirtuins, a class of NAD+-dependent deacetylases. Specifically, it inhibits the activity of human SIRT1 and SIRT2 with IC50 values of 208 µM and 295 µM, respectively. This inhibition leads to the hyperacetylation of histone and non-histone proteins, thereby influencing gene expression and cellular processes like apoptosis.

  • NADPH Oxidase Inhibition: A this compound-apocynin derivative (HCA) has been shown to be a more potent inhibitor of NADPH oxidase (IC50 = 10 µM) than its parent compound apocynin. NADPH oxidases are a major source of reactive oxygen species (ROS) in inflammatory cells, and their inhibition contributes to the anti-inflammatory and antioxidant effects of this compound derivatives.

  • Rad52 Inhibition: this compound has been found to inhibit the Rad52 recombinase in yeast, leading to deficiencies in double-strand break (DSB) repair. This action is linked to its HDAC inhibitor activity and suggests its potential as a sensitizer for cancer therapies that induce DNA damage.

Modulation of Signaling Pathways
  • NF-κB Signaling Pathway: this compound and its derivatives have been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is achieved by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Signaling Pathway: this compound derivatives can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK. For instance, 6,7-dihydroxy-4-methylcoumarin has been shown to reduce the phosphorylation of ERK and p38-MAPK in LPS-stimulated macrophages. This inhibition contributes to its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators.

Induction of Apoptosis

This compound and its analogs can induce apoptosis in cancer cells through multiple mechanisms:

  • Mitochondrial Pathway: They can induce the depolarization of the mitochondrial membrane potential, leading to the release of cytochrome c.

  • Regulation of Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.

  • Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the coumarin ring is crucial for this activity, with o-dihydroxy derivatives showing excellent radical scavenging properties.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using Graphviz.

Dihydrocoumarin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Induction Pathway DHC This compound IKK IKK DHC->IKK inhibits MAPKK MAPKK DHC->MAPKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates p38_JNK p38/JNK MAPK MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 AP1->Inflammatory_Genes DHC_apop This compound Bcl2 Bcl-2/Bcl-xL DHC_apop->Bcl2 inhibits Bax Bax DHC_apop->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound's modulation of inflammatory and apoptotic signaling pathways.

DHC_Logical_Relationships cluster_primary Primary Mechanisms cluster_secondary Downstream Effects DHC This compound HDAC_SIRT_Inhibition HDAC/SIRT Inhibition DHC->HDAC_SIRT_Inhibition ROS_Scavenging ROS Scavenging DHC->ROS_Scavenging Enzyme_Inhibition Other Enzyme Inhibition (e.g., Rad52) DHC->Enzyme_Inhibition Antimicrobial Antimicrobial Effects DHC->Antimicrobial Anti_inflammatory Anti-inflammatory Effects HDAC_SIRT_Inhibition->Anti_inflammatory Anticancer Anticancer Effects HDAC_SIRT_Inhibition->Anticancer Antioxidant Antioxidant Effects ROS_Scavenging->Antioxidant Enzyme_Inhibition->Anticancer Anti_inflammatory->Anticancer Antioxidant->Anti_inflammatory Antioxidant->Anticancer Neuroprotection Neuroprotective Effects Antioxidant->Neuroprotection

Figure 2: Logical relationships between this compound's mechanisms and biological effects.

Experimental_Workflow_Anticancer start Start: Test Anticancer Activity cell_culture 1. Culture Cancer Cells (e.g., MCF-7) start->cell_culture treatment 2. Treat with this compound (various concentrations) cell_culture->treatment mtt_assay 3. Perform MTT Assay (measure cell viability) treatment->mtt_assay apoptosis_assay 5. Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay ic50 4. Calculate IC50 Value mtt_assay->ic50 end End: Determine Anticancer Mechanism ic50->end western_blot 6. Western Blot Analysis (Bcl-2, Bax, Caspases) apoptosis_assay->western_blot western_blot->end

Figure 3: Experimental workflow for assessing the anticancer activity of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare various concentrations of this compound or its derivatives in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
  • Animal Model:

    • Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Control (vehicle only).

    • Group 2: this compound (test dose, administered orally or intraperitoneally).

    • Group 3: Standard drug (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer the vehicle, this compound, or standard drug to the respective groups 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Activity: MTT Assay on MCF-7 Cells
  • Cell Culture:

    • Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination
  • Preparation:

    • Prepare a twofold serial dilution of this compound in a 96-well microplate containing Mueller-Hinton Broth (MHB).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a final concentration of 5 x 10⁵ CFU/mL.

  • Procedure:

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of bioactive molecules with significant therapeutic potential. Their multifaceted mechanisms of action, including enzyme inhibition, modulation of key signaling pathways, and induction of apoptosis, underscore their promise in the development of novel treatments for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound derivatives for specific targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of promising compounds in animal models and to understand their absorption, distribution, metabolism, and excretion profiles.

  • Combination Therapies: To investigate the synergistic effects of this compound derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and to unlock its full potential in modern medicine.

References

A Technical Guide to the Structural Elucidation of Novel Dihydrocoumarin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocoumarins, or 3,4-dihydro-2H-1-benzopyran-2-ones, represent a significant class of natural and synthetic heterocyclic compounds. As a core structural motif in numerous biologically active molecules, they exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The development of novel dihydrocoumarin analogs is a burgeoning area in medicinal chemistry and drug discovery. Accurate and unambiguous structural elucidation is the cornerstone of this process, enabling the establishment of structure-activity relationships (SAR), the confirmation of synthetic pathways, and the fulfillment of regulatory requirements. This technical guide provides an in-depth overview of the modern integrated methodologies employed to determine the structure of novel this compound analogs, complete with detailed experimental protocols and data presentation standards.

Core Methodologies for Structural Elucidation

The determination of a novel molecular structure is a puzzle solved by combining evidence from multiple analytical techniques. For this compound analogs, the primary tools are spectroscopic and crystallographic methods, often supplemented by computational analysis.

Spectroscopic Techniques

Spectroscopy provides detailed information about the molecular formula, functional groups, and the connectivity of atoms within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[3] A suite of 1D and 2D NMR experiments is typically required for full characterization.[4]

    • ¹H NMR (Proton NMR): Identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration (number of protons), and spin-spin coupling constants (J).

    • ¹³C NMR (Carbon NMR): Determines the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments further distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings.[3] HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, aiding in stereochemical assignments.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the precise molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For dihydrocoumarins, the most characteristic absorption is the strong carbonyl (C=O) stretch of the lactone ring, typically appearing around 1750-1770 cm⁻¹. Other important bands include C-O stretching and aromatic C=C stretching.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The benzopyran-2-one core gives rise to characteristic absorption maxima that can be influenced by substituents on the aromatic ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence. When a suitable single crystal of the compound can be grown, this technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, configuration, and conformation. It is the gold standard for absolute structure determination.

Computational Methods

Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These methods can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). By comparing calculated data with experimental spectra, proposed structures can be validated. DFT can also be used to analyze molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces to predict reactivity.

Data Presentation: Spectroscopic and Crystallographic Data

Summarizing quantitative data in tables is essential for clarity and comparison. Below are examples based on literature reports for novel this compound analogs.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Novel this compound Analog (radiocoumarone B)

PositionδC (ppm)δH (ppm, mult., J in Hz)
2168.9-
336.53.35 (ddd, 1H, 12.0, 6.0, 3.6)
475.94.60 (d, 1H, 3.6)
4a124.3-
5128.87.08 (d, 1H, 8.4)
6117.26.30 (dd, 1H, 8.4, 2.4)
7162.2-
8102.86.34 (d, 1H, 2.4)
8a160.1-
4-CH₃21.21.45 (s, 3H)
3-CH₂OH65.43.80 (dd, 1H, 12.0, 6.0), 3.75 (dd, 1H, 12.0, 6.0)

Table 2: Bioactivity Data for a Novel Bisthis compound (Compound 4)

CompoundTargetBioactivity (IC₅₀)
Compound 4Mushroom Tyrosinase19.8 ± 0.5 µM
4-methylumbelliferone (parent)Mushroom Tyrosinase> 100 µM

Experimental Protocols

Detailed and reproducible methodologies are critical in structural science.

Protocol 1: General NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR and DEPT Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time (several hours) may be necessary. Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY: Use standard gradient-selected (gCOSY) pulse sequences.

    • HSQC: Use a gradient-selected sensitivity-enhanced pulse sequence. Optimize the ¹JCH coupling constant (typically ~145 Hz).

    • HMBC: Use a gradient-selected pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to 6-10 Hz to observe 2- and 3-bond correlations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the analyte's properties. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Determine the m/z of the pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the instrument's software to calculate the molecular formula based on the highly accurate mass measurement (typically < 5 ppm error).

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule. Refine the model against the experimental data using full-matrix least-squares methods to finalize atomic positions, and thermal parameters.

Visualizations: Workflows and Logical Relationships

Diagrams are essential for visualizing complex processes and relationships.

G cluster_start Initiation cluster_prelim Preliminary Analysis cluster_main Core Structural Analysis cluster_confirm Definitive Confirmation cluster_end Finalization start Isolation from Natural Source or Chemical Synthesis purify Purification (Chromatography: TLC, HPLC) start->purify ms HRMS (Molecular Formula) purify->ms nmr 1D & 2D NMR (Connectivity, Framework) purify->nmr ir_uv IR / UV-Vis (Functional Groups) purify->ir_uv ms->nmr crystal Single Crystal Growth ms->crystal Ambiguity or Stereochem Needed nmr->crystal Ambiguity or Stereochem Needed elucidated Structure Elucidated nmr->elucidated Sufficient Data ir_uv->crystal Ambiguity or Stereochem Needed xray X-ray Diffraction (3D Structure, Stereochemistry) crystal->xray xray->elucidated Unambiguous Confirmation

Caption: General experimental workflow for the structural elucidation of a novel compound.

G cluster_structure Target: this compound Structure cluster_1d 1D NMR cluster_2d 2D NMR Structure Proposed Structure H1 ¹H NMR H1->Structure Proton Environments & Splitting Patterns HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC COSY COSY H1->COSY C13 ¹³C NMR & DEPT C13->Structure Carbon Environments & Types (CH, CH₂, CH₃) C13->HSQC C13->HMBC HSQC->Structure Direct ¹J C-H Correlations HMBC->Structure Long-Range ²⁻³J C-H Correlations (Skeleton) COSY->Structure ¹H-¹H Spin Systems

Caption: Logical relationships between NMR experiments in structure elucidation.

G Tyrosinase Tyrosinase Enzyme Product Dopaquinone Tyrosinase->Product catalysis blocked Analog Novel this compound Analog (Inhibitor) Analog->Tyrosinase binds to & inhibits Substrate L-DOPA Substrate->Tyrosinase substrate binding Melanin Melanin Product->Melanin subsequent reaction prevented

Caption: Simplified signaling pathway for tyrosinase inhibition by a this compound analog.

References

Spectroscopic Data of Dihydrocoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for dihydrocoumarin (CAS 119-84-6), a significant heterocyclic compound used in fragrances, flavorings, and as a precursor in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

This compound, also known as 3,4-dihydro-2H-1-benzopyran-2-one, has the chemical formula C₉H₈O₂ and a molecular weight of approximately 148.16 g/mol .[3][4][5] Its structure consists of a benzene ring fused to a six-membered lactone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
7.28 - 7.16 m 2H - Aromatic Protons (H-5, H-7)
7.13 - 7.01 m 2H - Aromatic Protons (H-6, H-8)
3.00 t 2H 7.3 H-4 (CH₂)
2.78 t 2H 7.3 H-3 (CH₂)

Data sourced from representative spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment
168.4 C-2 (C=O)
151.9 C-8a
128.2 C-7
127.9 C-5
124.3 C-6
122.6 C-4a
116.8 C-8
29.1 C-4
23.6 C-3

Data compiled from multiple sources.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its lactone and aromatic functionalities.

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~1770 Strong, Sharp C=O Stretch Ester (Lactone)
~1600 & ~1500 Medium, Sharp C=C Stretch Aromatic Ring
~1220 Strong C-O Stretch Ester (Lactone)
3100 - 3000 Medium C-H Stretch Aromatic

| < 3000 | Medium | C-H Stretch | Aliphatic |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique used for this analysis.

Table 4: Key Mass Spectral Data (Electron Ionization) for this compound

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Assignment
148 100 [M]⁺ (Molecular Ion)
120 84 [M-CO]⁺
91 75 [C₇H₇]⁺
78 47 [C₆H₆]⁺

Data sourced from NIST Mass Spectrometry Data Center and other databases.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer : Filter the solution using a Pasteur pipette with a cotton plug into a clean 5 mm NMR tube.

  • Referencing : If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. Typical acquisition times are a few minutes for ¹H spectra and 20-60 minutes for ¹³C spectra, depending on the sample concentration.

IR Spectroscopy Protocol
  • Sample Preparation (ATR Method) : For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of liquid or solid this compound directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (Liquid Film/KBr Pellet) : Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, grind a small amount of the compound with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Background Spectrum : Record a background spectrum of the empty spectrometer or the clean ATR crystal.

  • Data Acquisition : Place the prepared sample in the instrument's sample compartment and record the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry Protocol (EI)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through the gas chromatography (GC) inlet if coupled with a GC system.

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI) to generate charged ions and fragments.

  • Analysis and Detection : The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, producing the mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound Purified Compound (this compound) Prep_NMR Prepare NMR Sample (Dissolve in CDCl3) Compound->Prep_NMR Prep_IR Prepare IR Sample (ATR/Film) Compound->Prep_IR Prep_MS Prepare MS Sample (Dilute in MeOH) Compound->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq Analyze IR_Acq IR Spectrometer Prep_IR->IR_Acq Analyze MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq Analyze NMR_Data NMR Spectra (Shifts, Couplings) NMR_Acq->NMR_Data Process IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data Process MS_Data Mass Spectrum (Mol. Weight, Fragments) MS_Acq->MS_Data Process Elucidation Structure Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.

References

The Digital Probe: An In-Depth Technical Guide to the In Silico Prediction of Dihydrocoumarin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast chemical landscape, dihydrocoumarins, a class of bicyclic lactones, have emerged as a privileged scaffold, demonstrating a wide array of biological activities. The advent of computational chemistry has revolutionized the exploration of these compounds, enabling rapid and cost-effective prediction of their bioactivity. This technical guide provides a comprehensive overview of the core in silico methodologies employed in the study of dihydrocoumarins, offering detailed protocols, quantitative data summaries, and visual representations of key workflows and pathways to empower researchers in the field of drug discovery.

Core Computational Methodologies in Dihydrocoumarin Research

The in silico prediction of this compound bioactivity hinges on a suite of computational techniques that model the interactions between these small molecules and their biological targets. These methods not only predict the potential efficacy of a compound but also provide insights into its pharmacokinetic and pharmacodynamic properties. The primary methodologies include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, to the binding site of a target protein.

Recent studies have employed molecular docking to investigate the interaction of this compound and its derivatives with various biological targets. For instance, in an investigation into its antiemetic properties, this compound (DCN) demonstrated notable binding affinities towards the D2, H1, and M5 receptors, with binding energies of -7 kcal/mol, -7.5 kcal/mol, and -7 kcal/mol, respectively[1][2]. These in silico findings suggest a potential mechanism for its observed antiemetic effects[1][2].

Similarly, molecular docking has been instrumental in identifying potential anticancer agents. Novel coumarin derivatives containing a 4,5-dihydropyrazole moiety have been synthesized and docked into the active site of telomerase (PDB ID: 3DU6), a key enzyme in cancer progression[3]. This analysis helped to elucidate the probable binding model of the most active compounds. In another study, virtual screening followed by molecular docking led to the discovery of coumarin-based inhibitors of KRAS-G12C, a prevalent oncogenic mutant. Docking studies revealed that the 3-naphthylmethoxy moiety of the lead compound, K45, extended into a cryptic pocket, enhancing its interaction with the protein.

The versatility of molecular docking is further highlighted in studies targeting enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Docking studies have been crucial in understanding the inhibitory behavior and binding modes of coumarin hybrids against these cholinesterases.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools for predicting the activity of novel compounds and for optimizing lead structures.

In the realm of coumarin derivatives, 2D-QSAR models have been developed to predict their anticancer activity. One study focused on a series of coumarin derivatives as inhibitors of cyclin-dependent kinases (CDKs). Using multiple linear regression, a QSAR model was built that linked 2D descriptors with the inhibitory activity against the HepG-2 cancer cell line, achieving a squared correlation coefficient (R²) of 0.748 for the training set. The model indicated that the inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors.

QSAR studies have also been applied to predict the antioxidant activity of new coumarin derivatives. A validated QSAR model revealed that complexity, the presence of H-bond donors, and lipophilic character are important parameters for describing the antioxidant activity of these compounds.

Virtual Screening: High-Throughput Discovery of Novel Hits

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

This approach has been successfully used to identify novel coumarin-based inhibitors for various targets. For example, a virtual screening campaign led to the identification of a series of coumarin derivatives as KRAS-G12C inhibitors. This highlights the power of virtual screening in exploring vast chemical spaces to find promising starting points for drug development.

ADMET Prediction: Assessing Drug-Likeness

The in silico prediction of ADMET properties is a critical step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. Various computational models and software are used to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

Numerous studies on coumarin and its derivatives have incorporated in silico ADMET predictions. These analyses have shown that many coumarin derivatives exhibit good oral bioavailability and obey Lipinski's rule of five, suggesting their potential as orally active drugs. For instance, synthesized coumarin-3,4-dihydropyrimidin-2(1H)-one derivatives demonstrated promising pharmacokinetic profiles, including high human intestinal absorption (HIA). Similarly, a study on coumarin-oxadiazole hybrids showed good predicted intestinal absorption and blood-brain barrier penetration for several compounds.

Quantitative Bioactivity Data of this compound Derivatives

The following tables summarize quantitative data from various in silico and in vitro studies on this compound and its derivatives, providing a comparative overview of their bioactivities.

Table 1: Molecular Docking Binding Affinities of this compound and Derivatives

Compound/DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
This compound (DCN)D2 Receptor--7.0
This compound (DCN)H1 Receptor--7.5
This compound (DCN)M5 Receptor--7.0
Coumarin-dihydropyrazole derivative 3dTelomerase3DU6-
Coumarin derivative K45KRAS-G12C--
Coumarin-oxadiazole derivative FP6Staph Gyrase B4URM-5.18
Coumarin-oxadiazole derivative FP5Staph Gyrase B4URM-5.17

Table 2: In Vitro Bioactivity (IC50) of this compound Derivatives

Compound/DerivativeBiological ActivityCell Line / EnzymeIC50 ValueReference
Coumarin-dihydropyrazole derivative 3dAntitumorSGC-79012.69 ± 0.60 µg/mL
Coumarin-dihydropyrazole derivative 3dTelomerase Inhibition-2.0 ± 0.07 µM
Coumarin-dihydropyrazole derivative 3fTelomerase Inhibition-1.8 ± 0.35 µM
Coumarin derivative K45AntiproliferativeNCI-H230.77 µM
Coumarin derivative K45AntiproliferativeNCI-H3581.50 µM
Coumarin derivative C20AChE Inhibition-0.04 µM
Coumarin derivative C21BuChE Inhibition-0.06 µM
3-benzoyl-7-hydroxy-2H-chromen-2-one (12)hDPP III Inhibition-1.10 µM

Experimental and Computational Protocols

This section provides an overview of the methodologies commonly employed in the in silico and in vitro evaluation of this compound bioactivity.

Molecular Docking Protocol

A typical molecular docking workflow involves several key steps:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or modeled using homology modeling. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the this compound derivatives are drawn and converted to 3D structures, followed by energy minimization.

  • Binding Site Identification: The active site of the protein is defined based on the co-crystallized ligand or predicted using binding site prediction algorithms.

  • Docking Simulation: A docking program, such as AutoDock, is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses and to visualize the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

QSAR Model Development Protocol

The development of a robust QSAR model follows a structured process:

  • Data Set Preparation: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values) is collected. The dataset is typically divided into a training set for model development and a test set for model validation.

  • Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like DRAGON or Gaussian 03W.

  • Model Building: A statistical method, such as multiple linear regression (MLR), is used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability.

In Vitro Antiproliferative Assay Protocol

The cytotoxic activity of this compound derivatives is often evaluated against various cancer cell lines using assays like the MTT assay.

  • Cell Culture: Cancer cell lines (e.g., SGC-7901, NCI-H23, NCI-H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with different concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • MTT Assay: After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing the In Silico Workflow and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in in silico drug discovery and the biological pathways targeted by dihydrocoumarins.

In_Silico_Workflow cluster_Discovery Discovery & Design cluster_Screening Computational Screening cluster_Evaluation Pre-clinical Evaluation cluster_Validation Experimental Validation Compound_Library Compound Library (Virtual or Known) Virtual_Screening Virtual Screening Compound_Library->Virtual_Screening Target_Selection Target Selection (e.g., KRAS, Telomerase) Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking Virtual_Screening->Molecular_Docking QSAR_Modeling QSAR Modeling Lead_Optimization Lead Optimization QSAR_Modeling->Lead_Optimization Hit_Identification Hit Identification Molecular_Docking->Hit_Identification ADMET_Prediction ADMET Prediction ADMET_Prediction->Lead_Optimization Hit_Identification->ADMET_Prediction Synthesis Chemical Synthesis Lead_Optimization->Synthesis Bioassays Biological Assays (e.g., MTT, Enzyme Inhibition) Synthesis->Bioassays KRAS_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS_GDP Inactive KRAS-GDP RTK->KRAS_GDP SOS KRAS_GTP Active KRAS-GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GEF Dihydrocoumarin_Inhibitor This compound Inhibitor (e.g., K45) Dihydrocoumarin_Inhibitor->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ADMET_Prediction_Process cluster_Prediction In Silico Prediction Models Input This compound Structure (SMILES/SDF) Absorption Absorption (e.g., HIA, Caco-2) Input->Absorption Distribution Distribution (e.g., BBB, PPB) Input->Distribution Metabolism Metabolism (e.g., CYP Inhibition) Input->Metabolism Excretion Excretion Input->Excretion Toxicity Toxicity (e.g., hERG, Mutagenicity) Input->Toxicity Output Predicted ADMET Profile & Drug-Likeness Score Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

References

Dihydrocoumarins: A Technical Guide to Their Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocoumarins, a class of naturally occurring benzopyranones, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of dihydrocoumarins, presenting key quantitative data, detailed experimental methodologies, and elucidation of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising class of compounds.

Antioxidant Properties of Dihydrocoumarins

Dihydrocoumarins exhibit notable antioxidant activity, primarily through their ability to scavenge free radicals and inhibit oxidative enzymes. The structure-activity relationship of these compounds often dictates their antioxidant potential, with the presence and position of hydroxyl groups on the aromatic ring playing a crucial role.[1][2][3]

Quantitative Antioxidant Data

The antioxidant capacity of various dihydrocoumarin derivatives has been quantified using a range of in vitro assays. The following table summarizes the key findings from multiple studies, providing a comparative overview of their efficacy.

CompoundAssayIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)Source
This compound-apocynin derivative (HCA)DPPH50.3Apocynin (APO)>100[4][5]
This compound-apocynin derivative (HCA)NADPH Oxidase Inhibition10Apocynin (APO)>10
7,8-dihydroxy-4-methylcoumarinDPPH-DL-alpha-tocopherol, Caffeic acid-
6,7-dihydroxy-4-methylcoumarinDPPH-DL-alpha-tocopherol, Caffeic acid-
5,7-dihydroxy-4-methylcoumarinDPPH-DL-alpha-tocopherol, Caffeic acid-

Note: '-' indicates that while the study demonstrated activity, specific IC50 values were not provided in the abstract.

Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the this compound derivative in methanol to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the this compound derivative in ethanol.

  • Reaction: Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Properties of Dihydrocoumarins

Dihydrocoumarins exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. A common experimental model to investigate these properties is the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of this compound derivatives on various inflammatory markers.

CompoundCell LineInflammatory MarkerConcentration% Inhibition / EffectSource
6,7-dihydroxy-4-methylcoumarinRAW 264.7NO productionDose-dependentSignificant reduction
6,7-dihydroxy-4-methylcoumarinRAW 264.7PGE2 expressionDose-dependentSignificant reduction
6,7-dihydroxy-4-methylcoumarinRAW 264.7IL-1β productionDose-dependentDecrease
6,7-dihydroxy-4-methylcoumarinRAW 264.7IL-6 productionDose-dependentDecrease
7,8-dihydroxy-4-methylcoumarin (DHMC)RAW 264.7NO production5, 10, 25 µMDose-dependent downregulation
8-acetoxy-4-methylcoumarin (8AMC)RAW 264.7NO production5, 10, 25 µMDose-dependent downregulation
7,8-diacetoxy-4-methylcoumarin (DAMC)RAW 264.7NO production5, 10, 25 µMDose-dependent downregulation
7,8-dihydroxy-4-methylcoumarin (DHMC)RAW 264.7TNF-α secretion5, 10, 25 µMDose-dependent downregulation
8-acetoxy-4-methylcoumarin (8AMC)RAW 264.7TNF-α secretion5, 10, 25 µMDose-dependent downregulation
7,8-diacetoxy-4-methylcoumarin (DAMC)RAW 264.7TNF-α secretion5, 10, 25 µMDose-dependent downregulation
Experimental Protocols for Anti-inflammatory Assays

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve of sodium nitrite.

Western blotting is used to detect and quantify the expression levels of key proteins involved in the inflammatory response, such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-ERK, p-p38, p-JNK, IκBα, or NF-κB p65 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

Protocol:

  • Sample Collection: Collect cell culture supernatants after treatment with this compound derivatives and stimulation with LPS.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated HRP. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Stop Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Signaling Pathways Modulated by Dihydrocoumarins

The anti-inflammatory effects of dihydrocoumarins are largely attributed to their ability to interfere with key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation & Release NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activation This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of inflammatory mediators. Dihydrocoumarins have been observed to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory cascade.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation p38 p38 Upstream_Kinases->p38 Phosphorylation pERK p-ERK Transcription_Factors Transcription Factors (e.g., AP-1) pERK->Transcription_Factors pJNK p-JNK pJNK->Transcription_Factors pp38 p-p38 pp38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->Upstream_Kinases Inhibition

Caption: this compound modulates the MAPK signaling pathway.

Conclusion

The evidence presented in this technical guide underscores the significant potential of dihydrocoumarins as antioxidant and anti-inflammatory agents. The quantitative data from various in vitro assays, coupled with the detailed experimental protocols, provide a solid foundation for further research. The elucidation of their mechanisms of action, particularly their ability to modulate the NF-κB and MAPK signaling pathways, offers valuable insights for the design of novel therapeutics. This compilation of data and methodologies is intended to empower researchers and drug development professionals to explore the full therapeutic promise of the this compound scaffold in the context of oxidative stress and inflammation-related diseases.

References

Dihydrocoumarin as a Fragrance Ingredient: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrocoumarin (3,4-dihydro-1-benzopyran-2-one) is a synthetic aromatic compound widely utilized as a fragrance and flavoring ingredient.[1][2] With a sweet, herbaceous, and vanilla-like scent profile, often with notes of coconut, hay, and cinnamon, it serves as a versatile component in a variety of consumer products.[3][4] this compound is frequently used as a substitute for coumarin, a related compound, particularly in food and flavor applications due to safety considerations associated with the latter.[5] This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, synthesis, biological activity, and the experimental protocols relevant to its study for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound's physical and chemical characteristics are crucial for its application in various formulations. It presents as a colorless to pale yellow liquid or solid, depending on the ambient temperature.

PropertyValueReference
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
CAS Number 119-84-6
Appearance Colorless to pale yellow liquid or solid
Odor Sweet, herbal, coumarinic, coconut-like
Melting Point 23-24 °C
Boiling Point 271-273 °C
Density ~1.169 - 1.189 g/cm³
Flash Point 113 - 130 °C
Solubility Slightly soluble in water; soluble in alcohol and oils
Vapor Pressure < 0.1 hPa @ 20°C
Log P 1.6 - 1.82

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydrogenation of coumarin. An alternative method includes the dehydrogenation of hexahydrocoumarin. Biocatalytic methods using microbial reduction of coumarin are also being explored as a "natural" synthesis route.

Synthesis Workflow

Synthesis_of_this compound cluster_0 Hydrogenation Route cluster_1 Dehydrogenation Route Coumarin Coumarin This compound This compound Coumarin->this compound Raney Nickel Catalyst High Pressure & Temperature Coumarin->this compound Microbial Reduction (e.g., Yeasts, Fungi) Hexahydrocoumarin Hexahydrocoumarin Hexahydrocoumarin->this compound Palladium Catalyst Vapor Phase DHC_Receptor_Interactions DHC This compound D2 Dopamine D2 Receptor DHC->D2 Antagonistic Interaction H1 Histamine H1 Receptor DHC->H1 Antagonistic Interaction M5 Muscarinic M5 Receptor DHC->M5 Antagonistic Interaction Emesis Emesis Pathway D2->Emesis Modulates H1->Emesis Modulates M5->Emesis Modulates Toxicology_Workflow Start Study Design DosePrep Dose Preparation (this compound in Corn Oil) Start->DosePrep AnimalDosing Animal Dosing (Gavage Administration) DosePrep->AnimalDosing Observation In-life Observations (Clinical Signs, Body Weight) AnimalDosing->Observation Necropsy Necropsy & Tissue Collection Observation->Necropsy End of Study Period Histo Histopathology Necropsy->Histo Analysis Statistical Analysis Histo->Analysis End Final Report Analysis->End

References

Dihydrocoumarin: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrocoumarin, a saturated lactone and a fragrant chemical compound, finds applications in various industries, including pharmaceuticals, fragrances, and food. A thorough understanding of its stability and degradation pathways is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and elucidates its degradation mechanisms, supported by experimental data and methodologies.

Chemical Stability and Degradation Profile

This compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, photodegradation, and biodegradation. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents or microorganisms.

Hydrolytic Degradation

Hydrolysis of the lactone ring is a primary degradation pathway for this compound, leading to the formation of melilotic acid (3-(2-hydroxyphenyl)propanoic acid). This reaction can be catalyzed by both acids and bases.

1.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This process is generally reversible.[1]

1.1.2. Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, or saponification, is typically an irreversible process that occurs more readily than acid-catalyzed hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone.[2]

Diagram of the Base-Catalyzed Hydrolysis of this compound

This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate Melilotic_acid_anion Melilotic Acid Anion Intermediate->Melilotic_acid_anion Melilotic_acid Melilotic Acid Melilotic_acid_anion->Melilotic_acid

Base-catalyzed hydrolysis of this compound.
Oxidative Degradation

This compound can be degraded by oxidizing agents, particularly through reactions with hydroxyl radicals (•OH). The primary mechanism involves the formation of radical adducts, where the hydroxyl radical adds to the aromatic ring.[3] This can lead to the formation of various hydroxylated derivatives.

Photodegradation
Thermal Degradation

Information on the thermal degradation of this compound is limited. However, general principles of thermal degradation suggest that at elevated temperatures, decomposition can occur, potentially leading to fragmentation of the molecule. The Arrhenius equation can be used to model the temperature dependence of the degradation rate.

Biodegradation

In biological systems, this compound is known to be an intermediate in the biodegradation of coumarin by various microorganisms, such as Pseudomonas sp. The primary pathway involves the enzymatic hydrolysis of this compound to melilotic acid, a reaction catalyzed by this compound hydrolase.

Diagram of the Biodegradation Pathway of Coumarin via this compound

Coumarin Coumarin This compound This compound Coumarin->this compound Melilotic_acid Melilotic Acid This compound->Melilotic_acid Downstream_metabolites Downstream Metabolites Melilotic_acid->Downstream_metabolites

Biodegradation of coumarin to melilotic acid.

Experimental Protocols for Stability and Degradation Analysis

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.

Stress ConditionExperimental Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with 0.1 M to 1 M HCl. The solution is then typically heated (e.g., 60-80°C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.
Base Hydrolysis Dissolve this compound in a suitable solvent and dilute with 0.1 M to 1 M NaOH. The solution is maintained at a specific temperature (e.g., room temperature or elevated) for a defined duration. Samples are taken at intervals, neutralized, and analyzed.
Oxidative Degradation Treat a solution of this compound with an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂). The reaction is typically carried out at room temperature for a set period. Samples are analyzed at different time points.
Thermal Degradation The solid drug substance or its solution is exposed to elevated temperatures (e.g., 40-80°C), often at a specified humidity level, for a defined period. Samples are then analyzed for degradation.
Photodegradation A solution of this compound is exposed to a light source that provides both UV and visible radiation. The total illumination should be controlled and monitored. Samples are analyzed at various time points to assess the extent of degradation.

Workflow for Forced Degradation Studies

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Heat->Analysis Light Photolysis Light->Analysis API This compound (API or Drug Product) API->Acid API->Base API->Oxidation API->Heat API->Light Identification Degradation Product Identification (LC-MS, NMR) Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway

Forced degradation study workflow.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Typical HPLC Method Parameters:

  • Column: A reversed-phase column, such as a C18, is often suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Method Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

For the identification and structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Summary of Quantitative Data

While specific kinetic data for the non-enzymatic degradation of this compound is scarce in the public domain, the following table provides a framework for the type of quantitative data that should be generated through stability studies.

Degradation PathwayKey Kinetic Parameters to Determine
Hydrolysis (Acid & Base) Rate constant (k) at different pH values and temperatures, Half-life (t½)
Thermal Degradation Rate constant (k) at different temperatures, Activation energy (Ea) from an Arrhenius plot
Photodegradation Quantum yield (Φ), Rate of degradation under specific light conditions

Conclusion

The stability of this compound is influenced by a range of environmental factors, with hydrolysis being a key degradation pathway. A systematic approach using forced degradation studies is essential to fully characterize its stability profile, identify potential degradation products, and elucidate the degradation mechanisms. The development and validation of a stability-indicating analytical method are critical for obtaining reliable quantitative data. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute comprehensive stability programs for this compound-containing products.

References

Methodological & Application

One-Pot Synthesis of 3,4-Dihydrocoumarins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3,4-dihydrocoumarins, a crucial scaffold in medicinal chemistry due to its wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.[1][2] The presented methods offer streamlined approaches to this important class of compounds, enhancing synthetic efficiency.

Introduction

3,4-Dihydrocoumarins are a prominent structural motif found in numerous biologically active compounds. Traditional multi-step syntheses of these molecules can be time-consuming and generate significant waste. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represents a significant advancement in efficiency and sustainability. This document details two distinct and robust one-pot methodologies for the synthesis of substituted 3,4-dihydrocoumarins.

The first protocol describes a cascade reaction involving C-H oxidation, conjugate addition, and cyclization, starting from 2-alkyl phenols and oxazolones.[1][2][3] This method is notable for its excellent diastereoselectivity. The second protocol outlines a Lewis acid-catalyzed cascade cyclization of para-quinone methides (p-QMs) with 1,3-dicarbonyl compounds to yield 4-aryl-3,4-dihydrocoumarins.

Method 1: C-H Oxidation/Conjugate Addition/Cyclization Cascade

This strategy enables the synthesis of multisubstituted 3,4-dihydrocoumarins from 2-alkyl phenols and oxazolones in a one-pot cascade reaction. The key steps involve the in-situ generation of an ortho-quinone methide (o-QM) intermediate via C-H oxidation, followed by a conjugate addition of the oxazolone and subsequent cyclization.

Reaction Scheme

cluster_reactants Starting Materials cluster_reagents Reagents 2_Alkyl_Phenol 2-Alkyl Phenol Reaction_Vessel One-Pot Reaction (Chloroform, RT) 2_Alkyl_Phenol->Reaction_Vessel Oxazolone Oxazolone Oxazolone->Reaction_Vessel Ag2O Ag₂O (Oxidant) Ag2O->Reaction_Vessel Bronsted_Acid Brønsted Acid (Catalyst) Bronsted_Acid->Reaction_Vessel Product 3,4-Dihydrocoumarin Reaction_Vessel->Product

Caption: General workflow for the one-pot synthesis of 3,4-dihydrocoumarins via a cascade reaction.

Experimental Protocol

Materials:

  • 2-Alkyl phenol derivative (e.g., 2-benzylphenol)

  • Oxazolone derivative

  • Silver(I) oxide (Ag₂O)

  • Brønsted acid catalyst (e.g., diphenyl phosphate or p-toluenesulfonic acid)

  • Chloroform (CHCl₃), anhydrous

  • Nitrogen (N₂) gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and n-hexane for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-alkyl phenol (0.2 mmol, 1.0 eq.).

  • Add the oxazolone (0.2 mmol, 1.0 eq.) and silver(I) oxide (Ag₂O) (0.24 mmol, 1.2 eq.).

  • Add anhydrous chloroform (3 mL).

  • To the stirred solution, add the Brønsted acid catalyst (e.g., diphenyl phosphate, 0.02 mmol, 0.1 eq.).

  • Stir the reaction mixture at room temperature for 24–36 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane mixture (e.g., 1:5 v/v) as the eluent to afford the pure 3,4-dihydrocoumarin derivative.

Quantitative Data

This method provides moderate to high yields and excellent diastereoselectivity.

Entry2-Alkyl PhenolOxazoloneYield (%)Diastereoselectivity (d.r.)
12-Benzylphenol4-Benzyl-2-phenyloxazol-5(4H)-one81>20:1
22-Ethylphenol4-Benzyl-2-phenyloxazol-5(4H)-one75>20:1
32-Propylphenol4-Benzyl-2-phenyloxazol-5(4H)-one72>20:1
42-Benzylphenol4-Methyl-2-phenyloxazol-5(4H)-one68>20:1
52-Benzylphenol4-Isopropyl-2-phenyloxazol-5(4H)-one64>20:1

Data is representative and compiled from the literature.

Proposed Reaction Mechanism

Start 2-Alkyl Phenol oQM ortho-Quinone Methide (o-QM) Intermediate Start->oQM Ag₂O (C-H Oxidation) Conjugate_Addition Michael-type Conjugate Addition oQM->Conjugate_Addition Oxazolone_Activation Activated Oxazolone Oxazolone_Activation->Conjugate_Addition Brønsted Acid Cyclization Intramolecular Cyclization Conjugate_Addition->Cyclization Product 3,4-Dihydrocoumarin Cyclization->Product

Caption: Proposed mechanism for the cascade synthesis of 3,4-dihydrocoumarins.

Method 2: Er(OTf)₃-Catalyzed Cascade Cyclization

This protocol describes the synthesis of 4-aryl-3,4-dihydrocoumarins through an Erbium(III) triflate-catalyzed cascade reaction of para-quinone methides (p-QMs) with various 1,3-dicarbonyl compounds, such as malonates. This Lewis acid-catalyzed approach provides an efficient route to these valuable structures.

Reaction Scheme

cluster_reactants Starting Materials cluster_reagents Reagents pQM para-Quinone Methide Reaction_Vessel One-Pot Reaction (Toluene, 110 °C) pQM->Reaction_Vessel Malonate Malonate Derivative Malonate->Reaction_Vessel ErOTf3 Er(OTf)₃ (Lewis Acid) ErOTf3->Reaction_Vessel Product 4-Aryl-3,4-dihydrocoumarin Reaction_Vessel->Product

Caption: General workflow for the Er(OTf)₃-catalyzed synthesis of 4-aryl-3,4-dihydrocoumarins.

Experimental Protocol

Materials:

  • para-Quinone methide (p-QM) derivative

  • Malonate derivative (e.g., diethyl malonate)

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis under inert atmosphere

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • To a flame-dried reaction tube, add the para-quinone methide (1.0 mmol, 1.0 eq.).

  • Add the malonate derivative (1.1 mmol, 1.1 eq.).

  • Add Erbium(III) triflate (Er(OTf)₃) (20 mol%).

  • Add anhydrous toluene (3 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 4-aryl-3,4-dihydrocoumarin.

Quantitative Data

This method provides a range of yields depending on the specific substrates used.

Entrypara-Quinone Methide (Substituent)MalonateYield (%)
1HDiethyl malonate90
24-MeDiethyl malonate85
34-ClDiethyl malonate82
44-BrDiethyl malonate88
5HDimethyl malonate87

Data is representative and compiled from the literature.

Plausible Reaction Mechanism

pQM para-Quinone Methide Addition 1,6-Addition pQM->Addition Er(OTf)₃ Malonate Malonate Malonate->Addition Intermediate 1,6-Adduct Intermediate Addition->Intermediate Cyclization Intramolecular Lactonization Intermediate->Cyclization Product 4-Aryl-3,4-dihydrocoumarin Cyclization->Product

Caption: Plausible mechanism for the Er(OTf)₃-catalyzed cascade cyclization.

Conclusion

The one-pot synthetic protocols presented here offer efficient, and scalable methods for the synthesis of structurally diverse 3,4-dihydrocoumarins. The C-H oxidation cascade provides access to highly substituted dihydrocoumarins with excellent control of diastereoselectivity. The erbium-catalyzed method allows for the facile construction of 4-aryl-3,4-dihydrocoumarins. These methods are valuable tools for researchers in synthetic chemistry and drug discovery, enabling the rapid generation of libraries of these important heterocyclic compounds for further investigation.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Dihydrocoumarin from Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydrocoumarin, a saturated lactone, is a valuable compound in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis methods for this compound often involve harsh reaction conditions and the use of hazardous reagents. Biocatalytic synthesis offers a green and sustainable alternative, utilizing whole-cell microorganisms or isolated enzymes to perform the selective reduction of coumarin. This document provides detailed application notes and protocols for two primary biocatalytic approaches: whole-cell biotransformation and enzymatic reduction.

The biotransformation of coumarin to this compound is primarily achieved through the reduction of the α,β-unsaturated double bond in the coumarin molecule.[1][2] In whole-cell systems, this reduction is carried out by endogenous enzymes, primarily ene-reductases, within microorganisms such as yeasts and fungi.[1][2] For enzymatic synthesis, isolated enzymes like the Old Yellow Enzyme (OYE) are employed, often requiring a cofactor regeneration system for sustained activity.[3]

I. Whole-Cell Biotransformation of Coumarin to this compound

This approach utilizes the metabolic machinery of microorganisms to convert coumarin to this compound. Several yeast and filamentous fungi strains have demonstrated the ability to perform this biotransformation effectively. Among the screened microorganisms, the yeast Kluyveromyces marxianus has shown high resistance to coumarin toxicity and efficient conversion.

Data Presentation: Performance of Various Microorganisms in Coumarin Reduction

The following table summarizes the performance of different microbial strains in the biocatalytic reduction of coumarin. The main product of the biotransformation is melilotic acid, which is subsequently converted to this compound during the purification process.

MicroorganismSubstrate Conc. (g/L)This compound/Coumarin RatioIsolated Yield (%)Reference
Kluyveromyces marxianus1.076/24-
Kluyveromyces marxianus2.065/3558
Kluyveromyces marxianus3.0Reduction almost inhibited-
Torulaspora delbrueckii0.670/30-
Penicillium camemberti0.6High activity-
Saccharomyces cerevisiae--~1.0 g/L product from 25 g/L tonka beans

Note: The this compound/coumarin ratio is often determined from the melilotic acid/coumarin ratio in the biotransformation mixture.

Experimental Protocol: Whole-Cell Biotransformation using Kluyveromyces marxianus

This protocol is based on the methodology described for the biotransformation of coumarin using Kluyveromyces marxianus (DSM 70073).

1. Materials and Reagents:

  • Kluyveromyces marxianus (e.g., DSM 70073)

  • Yeast extract Peptone Dextrose (YPD) medium or universal Medium for Yeasts (YM)

  • Coumarin (natural or synthetic)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Citric acid

  • Sterile water

  • Conical flasks

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Distillation apparatus

2. Inoculum Preparation:

  • Aseptically pick a small amount of active K. marxianus from a petri dish.

  • Suspend the yeast in 1 mL of sterile water.

  • Inoculate the suspension into a 100 mL conical flask containing 30 mL of YM or YPD medium.

  • Incubate the flask for four days at 25°C with shaking at 130 rpm.

3. Biotransformation:

  • Inoculate 2 mL of the yeast suspension into 1 L conical flasks, each containing 200 mL of fresh medium.

  • Seal the flasks with cellulose plugs to ensure aerobic conditions.

  • Incubate the flasks for 24 hours at 25°C with shaking at 130 rpm.

  • Prepare a stock solution of coumarin in a suitable solvent (e.g., ethanol).

  • Add the coumarin solution to the yeast culture to achieve the desired final concentration (e.g., 1.0 - 2.0 g/L).

  • Continue the incubation under the same conditions for five days.

4. Product Extraction and Purification:

  • After the biotransformation, centrifuge the culture broth to separate the biomass.

  • Filter the supernatant through a celite pad.

  • Wash the celite-biomass cake with ethyl acetate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Add a catalytic amount of citric acid (e.g., 20 mg) to the residue.

  • Distill the mixture under reduced pressure to obtain a mixture of this compound and unreacted coumarin.

  • If necessary, pure this compound can be obtained by chromatographic purification.

Experimental Workflow: Whole-Cell Biotransformation

G cluster_prep Inoculum Preparation cluster_biotrans Biotransformation cluster_purification Extraction & Purification Inoculum K. marxianus Culture Growth Growth in YM/YPD Medium (4 days, 25°C, 130 rpm) Inoculum->Growth Culture_Prep Scale-up Culture (24h, 25°C, 130 rpm) Substrate_Add Add Coumarin (1-2 g/L) Culture_Prep->Substrate_Add Biotrans Incubation (5 days) Substrate_Add->Biotrans Centrifugation Centrifugation Extraction Ethyl Acetate Extraction Centrifugation->Extraction Drying Drying & Concentration Extraction->Drying Distillation Distillation with Citric Acid Drying->Distillation Purified_Product This compound Distillation->Purified_Product

Caption: Workflow for whole-cell biocatalytic synthesis of this compound.

II. Enzymatic Synthesis of this compound using Old Yellow Enzyme (OYE2)

This cell-free approach utilizes an isolated ene-reductase, specifically Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae, for the reduction of coumarin. This method offers higher efficiency and product yield compared to the whole-cell process. A key requirement is the regeneration of the NADPH cofactor, which is achieved using glucose dehydrogenase (GDH).

Data Presentation: OYE2-Catalyzed Reduction of Coumarin

The following table summarizes the key parameters for the enzymatic reduction of coumarin using OYE2 with a GDH-based cofactor regeneration system.

ParameterValueReference
EnzymeOld Yellow Enzyme 2 (OYE2)
CofactorNADPH
Regeneration SystemGlucose / Glucose Dehydrogenase (GDH)
Substrate ConcentrationUp to 3 g/L
Reaction Time72 hours
ConversionComplete
Isolated Yield90%
Experimental Protocol: Enzymatic Synthesis using OYE2 and GDH

This protocol is based on the methodology described for the enzymatic synthesis of this compound.

1. Materials and Reagents:

  • Recombinant OYE2 from Saccharomyces cerevisiae (e.g., expressed in E. coli)

  • Recombinant GDH from Bacillus megaterius (e.g., expressed in E. coli)

  • Coumarin

  • NADP+

  • D-Glucose

  • Phosphate buffer (e.g., pH 7.0)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Citric acid

  • Reaction vessel with stirring

  • Standard laboratory equipment for protein expression and purification (if applicable)

2. Enzyme Preparation:

  • Express and purify recombinant OYE2 and GDH according to standard molecular biology protocols. Alternatively, commercially available enzymes can be used.

  • The clear E. coli lysates containing the overexpressed enzymes can also be used directly as a source of the biocatalysts.

3. Enzymatic Reaction:

  • In a reaction vessel, prepare a solution of coumarin in phosphate buffer.

  • Add D-glucose, NADP+, GDH, and OYE2 to the reaction mixture. The exact concentrations and enzyme loadings should be optimized for the specific reaction scale.

  • Incubate the reaction at a controlled temperature (e.g., 25-30°C) with stirring for up to 72 hours.

  • Monitor the reaction progress by analytical techniques such as HPLC or GC-MS.

4. Product Extraction and Purification:

  • Once the reaction is complete, extract the reaction mixture with ethyl acetate.

  • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The residue will contain a mixture of melilotic acid and this compound.

  • Add a catalytic amount of citric acid and distill under reduced pressure to obtain pure this compound.

Signaling Pathway: OYE2 Catalytic Cycle with Cofactor Regeneration

G cluster_main_reaction OYE2 Catalytic Cycle cluster_regeneration Cofactor Regeneration Coumarin Coumarin This compound This compound Coumarin->this compound OYE_FMN OYE2-FMN OYE_FMNH2 OYE2-FMNH2 OYE_FMN->OYE_FMNH2 NADP NADP+ OYE_FMN->NADP Cofactor Release OYE_FMNH2->Coumarin Reduction NADPH NADPH + H+ NADPH->OYE_FMN Hydride Transfer GDH GDH NADP->GDH Cofactor Binding Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH->NADPH Reduced Cofactor Release

Caption: Enzymatic reduction of coumarin by OYE2 with NADPH regeneration.

III. Concluding Remarks

The biocatalytic synthesis of this compound from coumarin presents a viable and environmentally friendly alternative to chemical methods. The whole-cell approach using microorganisms like K. marxianus is experimentally simpler, while the enzymatic approach with OYE2 and a cofactor regeneration system offers higher yields and efficiency. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and available resources. The protocols and data presented herein provide a solid foundation for researchers and professionals to develop and optimize the biocatalytic production of this compound.

References

Application Note: Purification of Synthetic Dihydrocoumarin by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocoumarin (3,4-dihydrocoumarin) is a versatile bicyclic lactone with applications in the fragrance, food, and pharmaceutical industries. Following its chemical synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective technique for the preparative purification of synthetic this compound, yielding a product of high purity. This document provides a detailed protocol for the purification of synthetic this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while being moved through the column by a liquid mobile phase.[1] For the purification of this compound, a normal-phase chromatography setup is typically used. The stationary phase is a polar adsorbent, most commonly silica gel, and the mobile phase is a less polar organic solvent or a mixture of solvents.[1][2] Compounds with higher polarity will have a stronger interaction with the silica gel and will therefore move down the column more slowly. Less polar compounds will be eluted more quickly. By carefully selecting the mobile phase composition, this compound can be effectively separated from more polar and less polar impurities.

Experimental Protocol

This protocol details the purification of crude synthetic this compound using flash column chromatography.

1. Materials and Equipment

  • Stationary Phase: Silica gel (230-400 mesh)[3]

  • Mobile Phase (Eluent): n-Hexane and Ethyl Acetate (EtOAc) or n-Hexane and Diethyl Ether (Et₂O)[4]

  • Crude synthetic this compound

  • Glass chromatography column with a stopcock

  • Sand (purified)

  • Cotton or glass wool

  • Beakers and Erlenmeyer flasks

  • Fraction collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Pre-Chromatography Preparation: TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).

  • Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (start with a ratio of 9:1 or 8:2).

  • Visualize the developed plate under a UV lamp.

  • Adjust the solvent polarity by varying the ratio of n-hexane to ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. This will ensure good separation on the column.

3. Column Preparation (Wet Packing Method)

  • Ensure the chromatography column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a small layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined by TLC. The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in uniform packing. The column should never be allowed to run dry.

  • Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Continuously pass the eluent through the column until the packing is stable and the eluent level is just above the top layer of sand.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a less polar solvent in which it is soluble.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, a "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Drain the solvent until the sample has fully entered the silica gel bed.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the surface.

  • Begin eluting the column by opening the stopcock. Apply gentle air pressure if using flash chromatography to achieve a steady flow rate.

  • Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL) in numbered test tubes or flasks.

  • If a gradient elution is required (as determined by the complexity of the mixture on TLC), start with the less polar solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate or diethyl ether in the mobile phase.

6. Monitoring the Separation

  • Monitor the separation by performing TLC analysis on the collected fractions.

  • Spot a small amount from each fraction (or every few fractions) onto a TLC plate, along with a spot of the starting crude material and a pure standard if available.

  • Develop and visualize the TLC plate to identify which fractions contain the pure this compound.

  • Fractions containing the pure product should show a single spot with the same Rf value.

7. Product Isolation

  • Combine the fractions that contain pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC. In some instances, purities of over 99% can be achieved.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the purification of this compound by column chromatography, based on literature data.

ParameterDescriptionReference(s)
Stationary Phase Silica Gel
Mobile Phase n-Hexane/Ethyl Acetate (EtOAc) or n-Hexane/Diethyl Ether (Et₂O)
Elution Mode Isocratic or Gradient (increasing polarity)
Typical Yield 64-98% (dependent on the purity of the crude product and the efficiency of the chromatographic separation)
Achievable Purity >98%, with reports of up to 99.9%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase packing Column Packing (Silica Gel Slurry) load Sample Loading (Crude this compound) packing->load elute Elution with Mobile Phase load->elute collect Fraction Collection elute->collect monitor TLC Monitoring of Fractions collect->monitor combine Combine Pure Fractions monitor->combine evap Solvent Evaporation combine->evap product Purified this compound evap->product

References

Application Notes and Protocols for the Purification of Dihydrocoumarin via Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of dihydrocoumarin using three primary crystallization techniques: cooling crystallization, antisolvent crystallization, and melt crystallization. The selection of the most suitable method depends on factors such as the initial purity of the this compound, the desired final purity, required yield, and available equipment.

Introduction to Crystallization for this compound Purification

Crystallization is a powerful and widely used technique for the purification of solid organic compounds like this compound. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system under varying conditions. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, this compound can be selectively precipitated from a solution, leaving impurities behind in the mother liquor. This compound is a white to pale yellow oily liquid or solid with a low melting point of approximately 24-25°C and is soluble in various organic solvents such as ethanol, methanol, isopropanol, and chloroform[1]. This profile makes it a suitable candidate for purification by several crystallization methods.

Data Presentation: Comparison of Crystallization Techniques

The following table summarizes the typical performance of each crystallization technique for the purification of this compound. Please note that the yield and purity values are illustrative and can vary based on the specific experimental conditions and the initial purity of the crude this compound.

Crystallization TechniquePrincipleTypical Solvents/ConditionsTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Cooling Crystallization Decreased solubility at lower temperatures.Ethanol, Methanol, Isopropanol70-9098-99.5Simple, cost-effective, scalable.May not be effective for impurities with similar solubility profiles.
Antisolvent Crystallization Addition of a solvent in which the solute is insoluble.Ethanol/Water, Methanol/Water, Acetone/Water80-9599-99.9High yield, can be rapid, effective for temperature-sensitive compounds.Requires careful selection of solvent/antisolvent pair, potential for oiling out.
Melt Crystallization Fractional solidification from the molten state.No solvent required; heating above melting point (~25°C).60-80>99.5Solvent-free (green chemistry), high purity achievable.Not suitable for thermally unstable compounds, may require specialized equipment.

Experimental Protocols

Cooling Crystallization Protocol

This method is based on the principle that the solubility of this compound in a suitable solvent decreases as the temperature is lowered, leading to the formation of crystals.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol at room temperature to dissolve the solid. This compound is soluble in ethanol[1].

    • Gently heat the solution while stirring until all the this compound has dissolved. If necessary, add slightly more solvent to ensure complete dissolution at an elevated temperature (e.g., 40-50°C). Avoid using a large excess of solvent to maximize the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 30°C) or in a desiccator until a constant weight is achieved.

Purity Analysis: The purity of the crystallized this compound can be assessed by High-Performance Liquid Chromatography (HPLC). A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.

Antisolvent Crystallization Protocol

This technique involves dissolving this compound in a "good" solvent and then adding a miscible "antisolvent" in which this compound is insoluble, thereby inducing crystallization.

Materials:

  • Crude this compound

  • Ethanol (solvent)

  • Distilled water (antisolvent)

  • Beaker or flask with a magnetic stirrer

  • Burette or dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Dissolve the crude this compound in a minimum amount of ethanol at room temperature with stirring.

  • Antisolvent Addition:

    • Slowly add distilled water (the antisolvent) to the stirred solution using a burette or dropping funnel. This compound is poorly soluble in water[1].

    • Continue adding the antisolvent until a slight turbidity persists, indicating the onset of crystallization.

    • The slow addition of the antisolvent is crucial to control the supersaturation and promote the growth of well-defined crystals.

  • Crystallization:

    • Allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete crystallization. The mixture can be cooled in an ice bath to further decrease the solubility and improve the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, wash with a small amount of the ethanol/water mixture, and dry as described in the cooling crystallization protocol.

Melt Crystallization Protocol

Given this compound's low melting point (24-25°C), melt crystallization is a viable solvent-free purification method. This technique involves partially melting the crude solid and then slowly cooling it to allow pure this compound to crystallize, leaving impurities concentrated in the remaining liquid phase.

Materials:

  • Crude this compound

  • A vessel with controlled heating and cooling capabilities (e.g., a jacketed beaker connected to a circulating water bath)

  • Stirrer (optional, for dynamic melt crystallization)

Procedure:

  • Melting:

    • Place the crude this compound in the crystallization vessel.

    • Slowly heat the material to just above its melting point (e.g., 26-30°C) to ensure it is completely molten.

  • Controlled Cooling and Crystallization:

    • Slowly cool the molten this compound. The cooling rate should be carefully controlled to allow for the selective crystallization of pure this compound. A typical cooling rate would be 1-2°C per hour.

    • The crystallization can be initiated by seeding with a small crystal of pure this compound.

  • Sweating (Optional but Recommended):

    • Once a significant amount of solid has formed, the temperature can be slowly raised to a point just below the melting point of pure this compound. This "sweating" step allows impurities trapped within the crystal lattice to melt and be expelled.

  • Separation:

    • The remaining liquid phase, which is enriched in impurities, is decanted or drained from the solid crystalline mass.

  • Remelting and Recrystallization (Optional):

    • For higher purity, the crystallized solid can be remelted and the crystallization process repeated.

Visualizations

experimental_workflow_cooling_crystallization start Start: Crude this compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Insoluble impurities present hot_filter->cool No insoluble impurities ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Crystals wash->dry end End: Purified this compound dry->end

Cooling Crystallization Workflow

experimental_workflow_antisolvent_crystallization start Start: Crude this compound dissolve Dissolve in Minimum Ethanol start->dissolve add_antisolvent Slowly Add Water (Antisolvent) dissolve->add_antisolvent stir Stir to Promote Crystallization add_antisolvent->stir filtrate Vacuum Filtration stir->filtrate wash Wash with Ethanol/Water Mixture filtrate->wash dry Dry Crystals wash->dry end End: Purified this compound dry->end

Antisolvent Crystallization Workflow

logical_relationship_crystallization_selection start Crude this compound purity_check Initial Purity Assessment start->purity_check solvent_free Solvent-Free Process Required? start->solvent_free high_purity High Initial Purity (>95%) purity_check->high_purity High low_purity Low Initial Purity (<95%) purity_check->low_purity Low cooling Cooling Crystallization high_purity->cooling antisolvent Antisolvent Crystallization low_purity->antisolvent melt Melt Crystallization solvent_free->cooling No solvent_free->antisolvent No solvent_free->melt Yes

Decision-Making for Crystallization Method Selection

References

Application Note: Quantitative Analysis of Dihydrocoumarin using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one) is a natural compound found in various plants and is also used as a fragrance and flavoring agent.[1] Accurate quantification of this compound is crucial for quality control in food and cosmetic industries, as well as for pharmacokinetic and metabolic studies in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and selective method for the determination of this compound in diverse matrices. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for solid and liquid samples.

1.1. Solid Samples (e.g., Plant Material, Tobacco)

This protocol is adapted from methods for analyzing coumarins in tobacco products.[2]

  • Objective: To extract this compound from a solid matrix and purify it for GC-MS analysis.

  • Materials:

    • Sample (e.g., 1.0 g of homogenized plant material)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]

    • Methanol (for SPE conditioning)

    • Deionized water (for SPE conditioning)

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Weigh 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of ethyl acetate.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process (steps 2-5) twice more and combine the supernatants.

    • Add 5 g of anhydrous sodium sulfate to the combined supernatant to remove any residual water and let it stand for 10 minutes.[3]

    • Filter the extract and concentrate it to near dryness using a rotary evaporator or a gentle stream of nitrogen.

    • SPE Cleanup (Optional but Recommended):

      • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

      • Reconstitute the dried extract in a suitable solvent and load it onto the conditioned SPE cartridge.

      • Wash the cartridge with a polar solvent to remove interferences.

      • Elute the this compound with a less polar solvent (e.g., ethyl acetate).[4]

    • Evaporate the eluate to dryness and reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of dichloromethane) for GC-MS analysis.

1.2. Liquid Samples (e.g., Flavorings, Additives)

This protocol is based on a method for measuring this compound in tobacco additives.

  • Objective: To directly prepare a liquid sample for GC-MS analysis.

  • Materials:

    • Liquid sample (e.g., 1.0 g of a flavoring additive)

    • Dichloromethane

    • Internal Standard (IS) solution (e.g., Naphthalene in dichloromethane, 0.77 µg/mL)

    • Anhydrous sodium sulfate

    • Vortex mixer

  • Procedure:

    • Accurately weigh 1.00 g of the liquid sample into a vial.

    • Add 10 mL of the internal standard solution (naphthalene in dichloromethane).

    • Add 5 g of anhydrous sodium sulfate.

    • Shake vigorously for 30 minutes.

    • Let the mixture stand for 10 minutes to allow the phases to separate.

    • Carefully transfer the supernatant (dichloromethane layer) into a GC vial for analysis.

2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instruments and matrices.

Parameter Value Reference
Gas Chromatograph
ColumnHP-VOC fused silica capillary column (60 m x 0.32 mm i.d. x 1.8 µm d.f.)
Inlet Temperature240 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.5 mL/min
Split Ratio10:1
Oven ProgramInitial temp 80°C, ramp to 245°C at 15°C/min, hold for 7 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay11 min
Selected Ions (m/z)
This compoundQuantifier: 120, Qualifier: 148
Naphthalene (IS)Quantifier: 128, Qualifier: 102

3. Calibration and Quantification

  • Standard Preparation: Prepare a series of standard working solutions of this compound in dichloromethane containing the internal standard at a constant concentration. A typical concentration range for the standards would be 0.001 µg/mL to 1.00 µg/mL.

  • Calibration Curve: Inject the standard solutions into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion (m/z 120) to the peak area of the internal standard quantifier ion (m/z 128) against the concentration of this compound.

  • Quantification: Inject the prepared samples into the GC-MS. Calculate the peak area ratio of this compound to the internal standard. Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

Table 1: Quantitative Performance Data for this compound Analysis by GC-MS

Parameter Value Reference
Limit of Detection (LOD)0.01 µg/g
Limit of Quantification (LOQ)41.6 - 70.0 µg/kg (for a similar method)
Linearity Range0.01 µg/g to 10.00 µg/g
Average Recovery98.35%
Relative Standard Deviation (RSD)1.94%

Table 2: Mass Spectral Data for this compound (EI, 70 eV)

m/z Relative Intensity Putative Fragment Reference
148Base Peak[M]+•
120High[M-CO]+•
107High[C7H7O]+
91Medium[C7H7]+
77Medium[C6H5]+

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification start Sample (Solid or Liquid) extraction Extraction with Organic Solvent (e.g., Dichloromethane/Ethyl Acetate) start->extraction cleanup Optional: Solid-Phase Extraction (SPE) Cleanup extraction->cleanup concentration Concentration and Reconstitution cleanup->concentration final_sample Final Sample in GC Vial concentration->final_sample injection Injection into GC-MS final_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection data_processing Data Processing detection->data_processing quantification Quantification of this compound data_processing->quantification calibration Calibration Curve Generation calibration->quantification result Final Result (Concentration) quantification->result

Caption: Experimental workflow for the quantitative analysis of this compound.

coumarin_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin_branch Coumarin-Specific Branch phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H o_coumaric_acid o-Coumaric Acid p_coumaric_acid->o_coumaric_acid C2'H coumarin Coumarin o_coumaric_acid->coumarin Isomerization & Lactonization This compound This compound coumarin->this compound Reduction

Caption: Simplified biosynthetic pathway of coumarins leading to this compound.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Dihydrocoumarin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of dihydrocoumarin using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for various matrices, including pharmaceutical formulations, cosmetic products, and biological samples.

Introduction

This compound (DHC), a fragrant chemical compound, is found in various plants and is also synthesized for use in fragrances and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and pharmacokinetic studies. HPLC is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and specificity.[1] This document outlines the key parameters and procedures for developing and validating an HPLC method for this compound analysis.

HPLC Method Parameters

A successful HPLC method for this compound relies on the appropriate selection of a stationary phase, mobile phase, and detector. Reverse-phase chromatography is the most common approach.[2]

Table 1: Recommended HPLC Columns for this compound Analysis

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)SupplierReference
Newcrom R1Reverse-Phase33.2 x 100SIELC Technologies[2][3]
Phenomenex Luna C18C1854.6 x 250Phenomenex[4]
Acclaim 120 C18C18--Thermo Fisher Scientific
C18 XBridgeC1852.1 x 150Waters

Table 2: Typical Mobile Phase Compositions

Mobile Phase AMobile Phase BElution ModeAcid Modifier (optional)Reference
WaterAcetonitrileIsocratic or GradientPhosphoric Acid / Formic Acid
0.3% Acetic Acid in WaterMethanol with 0.3% Acetic AcidGradientAcetic Acid
Deionized WaterAcetonitrileGradient-
0.05% Formic Acid in WaterAcetonitrile with 0.05% Formic AcidGradientFormic Acid

Detector Selection:

Spectrophotometric detectors, such as UV-Vis or Diode Array Detectors (DAD), are widely used for the detection of coumarin compounds due to the presence of chromophores in their structure. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) detectors are employed.

Table 3: Detector Settings for this compound Detection

Detector TypeWavelength (nm)Reference
UV306
UV275
UV280
HPLC-MS/MS-

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances. The choice of method depends on the complexity of the sample.

Protocol 3.2.1: Liquid-Liquid Extraction (LLE) for Biological Fluids

  • To 100 µL of the plasma sample, add 100 µL of acetonitrile.

  • If an internal standard is used, add 10 µL of the internal standard solution.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 g for 10 minutes.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.

Protocol 3.2.2: Solid-Phase Extraction (SPE) for Complex Matrices

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • The eluted sample is then ready for HPLC analysis.

Protocol 3.2.3: Extraction from Cosmetics

  • Weigh 0.5 g of the cosmetic cream sample into a 10 mL centrifuge tube.

  • Add 7.5 mL of a mixture of 0.1 M NaOH and acetonitrile (1:9, v/v).

  • Extract in an ultrasonic bath for 30 minutes.

  • Cool to room temperature and add 0.08 mL of 1 M acetic acid.

  • Centrifuge at 8000 rpm for 20 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation

Validation of the HPLC method is crucial to ensure that it is suitable for its intended purpose. Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance CriteriaReference
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 5: Example Quantitative Data Summary for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 15.21154321.0
Standard 25.22765435.0
Standard 35.2115234510.0
Sample 15.23987656.4
Sample 25.22456783.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for developing an HPLC method for this compound detection.

G HPLC Method Development Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation & Analysis A Standard & Sample Preparation C Column Selection (e.g., C18) A->C B Mobile Phase Preparation D Method Optimization (Isocratic/Gradient) B->D C->D E Detection (UV/MS) D->E G Data Acquisition & Processing E->G F Method Validation (Linearity, Accuracy, etc.) F->G H Quantification & Reporting G->H

Caption: General workflow for HPLC method development.

Sample Preparation Workflow

This diagram outlines the steps involved in preparing a sample for HPLC analysis.

G Sample Preparation Workflow start Sample Collection extraction Extraction (LLE, SPE, etc.) start->extraction Choose appropriate method based on matrix cleanup Cleanup (Filtration) extraction->cleanup injection Injection into HPLC cleanup->injection

Caption: Sample preparation steps for HPLC analysis.

References

protocol for dihydrocoumarin antioxidant activity assay (DPPH/ABTS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Dihydrocoumarin Antioxidant Activity Assay

These application notes provide detailed protocols for determining the antioxidant activity of this compound and its derivatives using two common in vitro spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Introduction

Dihydrocoumarins, a class of organic compounds, have garnered interest for their potential biological activities, including antioxidant properties.[1][2] Antioxidants are crucial for mitigating oxidative stress, a condition linked to various diseases, by neutralizing reactive oxygen species (ROS) and other free radicals.[3] The DPPH and ABTS assays are widely used to screen compounds for their radical scavenging capabilities.

  • DPPH Assay Principle: The DPPH assay is based on the reduction of the stable DPPH free radical, which is deep violet in color.[4] In the presence of a hydrogen-donating antioxidant like this compound, the DPPH radical is scavenged, and the solution's color fades to a pale yellow.[4] This change is measured by a decrease in absorbance at approximately 517 nm.

  • ABTS Assay Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate. Antioxidant compounds present in the sample reduce the ABTS•+, causing a decolorization of the solution that is proportional to their concentration and antioxidant capacity. The reduction in absorbance is measured at approximately 734 nm.

Experimental Protocols

DPPH Radical Scavenging Assay

A. Apparatus and Materials

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 96-well microplates (for microplate reader) or cuvettes

  • Vortex mixer

  • Ultrasonic cleaner (optional, for dissolving reagents)

B. Reagents and Preparation

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Analytical grade.

  • Solvent: Methanol or ethanol (spectrophotometric grade). Methanol is a commonly used solvent.

  • This compound Sample: Dissolved in the chosen solvent to create a stock solution, from which serial dilutions are made.

  • Positive Control: Trolox or Ascorbic Acid. Prepare a stock solution and serial dilutions in the same manner as the test sample.

  • DPPH Working Solution (approx. 0.1 mM):

    • Prepare a stock solution by dissolving 24 mg of DPPH in 100 mL of methanol. Store this solution at -20°C in the dark.

    • Before the assay, dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be freshly prepared and protected from light.

C. Assay Procedure (96-well plate format)

  • Add 20 μl of various concentrations of the this compound sample solution (or standard/solvent for control) to the wells of a 96-well plate.

  • Include a "Blank 1" (solvent only) and a "Blank 2" (sample solution without DPPH) to correct for background absorbance.

  • Add 80 μl of Assay Buffer (if using a kit) or the corresponding solvent to each well.

  • Initiate the reaction by adding 100 μl of the DPPH working solution to each well (except for Blank 2, to which 100 µl of solvent is added).

  • Mix the contents of the plate thoroughly by gentle shaking or pipetting.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

D. Data Analysis and Calculation

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula:

    • % Scavenging = [(Acontrol - Asample) / Acontrol] x 100

    • Where:

      • Acontrol is the absorbance of the DPPH solution without the sample (Blank 1).

      • Asample is the absorbance of the DPPH solution with the this compound sample.

  • Determine the IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

    • Plot a graph of % Scavenging (Y-axis) versus the concentration of this compound (X-axis).

    • Use linear regression analysis to obtain the equation of the line (y = mx + c).

    • Calculate the IC50 value by setting y = 50 in the equation: IC50 = (50 - c) / m .

ABTS Radical Cation Scavenging Assay

A. Apparatus and Materials

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • Standard laboratory glassware and equipment as listed for the DPPH assay.

B. Reagents and Preparation

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt: Analytical grade.

  • Potassium Persulfate (K2S2O8): Analytical grade.

  • Solvent: Methanol or phosphate-buffered saline (PBS, pH 7.4).

  • This compound Sample: Dissolved in the chosen solvent to create a stock solution and serial dilutions.

  • Positive Control (Standard): Trolox. Prepare a stock solution and a series of dilutions to create a standard curve.

  • ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS solution in water and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

  • ABTS•+ Working Solution:

    • Before use, dilute the stock solution with the chosen solvent (e.g., methanol) to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be freshly prepared for each assay.

C. Assay Procedure

  • Pipette 30 μL of the this compound sample (or Trolox standard) at various concentrations into test tubes or microplate wells.

  • Add 1.2 mL of the diluted ABTS•+ working solution to each tube/well.

  • Mix thoroughly and incubate in the dark at room temperature for a specified period, typically 5-7 minutes.

  • Measure the absorbance at 734 nm against a solvent blank.

D. Data Analysis and Calculation

  • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) .

    • Generate a standard curve by plotting the % scavenging activity of different concentrations of Trolox (Y-axis) against their concentrations (X-axis).

    • Using the linear regression equation from the Trolox standard curve, calculate the TEAC value for the this compound sample.

    • The TEAC value expresses the antioxidant capacity of the sample in terms of an equivalent concentration of Trolox (e.g., in µM Trolox Equivalents/µM of sample).

Data Presentation

The antioxidant activity of this compound and its derivatives can be summarized for comparison. The table below presents hypothetical and literature-derived data for a this compound derivative.

CompoundAssayParameterResultReference
This compound-Apocynin DerivativeDPPHIC5050.3 µM
This compoundDPPHIC50Data to be determined-
Trolox (Standard)DPPHIC50Data to be determined-
This compoundABTSTEACData to be determined-
Trolox (Standard)ABTSTEAC1.00 (by definition)-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for both the DPPH and ABTS antioxidant activity assays.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_Reagent Prepare 0.1 mM DPPH Solution DPPH_Mix Mix Sample/Standard with DPPH Solution DPPH_Reagent->DPPH_Mix DPPH_Sample Prepare this compound & Standard Dilutions DPPH_Sample->DPPH_Mix DPPH_Incubate Incubate 30 min in Dark DPPH_Mix->DPPH_Incubate DPPH_Measure Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Measure DPPH_Calc Calculate % Inhibition & IC50 Value DPPH_Measure->DPPH_Calc ABTS_Reagent Prepare ABTS•+ Working Solution ABTS_Mix Mix Sample/Standard with ABTS•+ Solution ABTS_Reagent->ABTS_Mix ABTS_Sample Prepare this compound & Trolox Dilutions ABTS_Sample->ABTS_Mix ABTS_Incubate Incubate ~6 min in Dark ABTS_Mix->ABTS_Incubate ABTS_Measure Measure Absorbance at 734 nm ABTS_Incubate->ABTS_Measure ABTS_Calc Calculate % Inhibition & TEAC Value ABTS_Measure->ABTS_Calc

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Dihydrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydrocoumarins, a class of natural and synthetic compounds, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[1][2][3] These application notes provide a comprehensive guide to assess the anti-inflammatory activity of this compound derivatives in vitro using a well-established lipopolysaccharide (LPS)-induced inflammation model in murine macrophages (RAW 264.7 cell line). The protocols detailed below cover the evaluation of key inflammatory mediators and the investigation of underlying molecular mechanisms.

Core Assays for Anti-inflammatory Activity

A common in vitro model for inflammation involves stimulating macrophage cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][5] This stimulation triggers an inflammatory cascade, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. The anti-inflammatory potential of a test compound like this compound is then evaluated by its ability to inhibit these inflammatory markers.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the this compound being tested. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay measures nitrite (a stable metabolite of NO) in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite.

Pro-inflammatory Cytokine Production Assay (ELISA)

This compound's effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and pre-treat with this compound.

  • Induce inflammation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protein Expression Analysis (Western Blot)

Western blotting can be used to determine if this compound inhibits the expression of key pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate (1.0 × 10⁶ cells/well) and treat with this compound and LPS as described previously.

  • Lyse the cells and extract the total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

This compound Conc. (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
1097.1 ± 5.5
5095.3 ± 4.9
10092.6 ± 6.1

Table 2: Inhibition of NO Production by this compound

TreatmentNO Production (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.90
LPS + this compound (10 µM)30.2 ± 2.534.1
LPS + this compound (50 µM)15.7 ± 1.865.7

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 110850 ± 75450 ± 40
LPS + this compound (50 µM)620 ± 55410 ± 38210 ± 25

Signaling Pathways and Experimental Workflow Visualization

The anti-inflammatory effects of this compound are often mediated through the modulation of key signaling pathways.

Signaling Pathways

LPS binding to Toll-like receptor 4 (TLR4) on macrophages activates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcription of genes encoding pro-inflammatory mediators. Another important pathway in inflammation is the NLRP3 inflammasome, which is involved in the maturation of IL-1β.

NF_kB_Signaling_Pathway cluster_nucleus Cytoplasm cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38 & JNK MKKs->p38_JNK phosphorylate AP1 AP-1 p38_JNK->AP1 activate Nucleus Nucleus AP1->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Pro_inflammatory_Genes activates transcription This compound This compound This compound->p38_JNK inhibits phosphorylation

Caption: MAPK Signaling Pathway in Inflammation.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the anti-inflammatory properties of this compound.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_viability Determine Non-toxic Concentration of this compound (MTT Assay) cell_culture->cell_viability treatment Pre-treat with this compound and Stimulate with LPS cell_viability->treatment supernatant_collection Collect Cell Culture Supernatant treatment->supernatant_collection cell_lysis Lyse Cells for Protein Analysis treatment->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant_collection->no_assay elisa Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Protein Expression Analysis (Western Blot for iNOS, COX-2) cell_lysis->western_blot end End no_assay->end elisa->end western_blot->end

Caption: Experimental Workflow.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Dihydrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocoumarin and its derivatives represent a class of natural and synthetic compounds with a wide range of biological activities, including potential as anticancer agents.[1][2] Assessing the cytotoxic effects of these compounds is a crucial step in the drug discovery and development process. These application notes provide detailed protocols for key cell-based assays to determine the cytotoxicity of this compound, including methods to evaluate cell viability, membrane integrity, and apoptosis. The information is curated for researchers, scientists, and drug development professionals to facilitate the effective screening and characterization of this compound derivatives.

Data Presentation: Cytotoxicity of this compound and Related Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various this compound and other coumarin derivatives against different cancer cell lines. This data serves as a reference for experimental design and for comparing the potency of novel analogs.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
This compoundNot specified in provided context--[3]
CoumarinHeLa (Human cervical cancer)MTT54.2[4]
7,8-dihydroxy-4-methylcoumarin (DHMC)U-937 (Human leukemic cells)Not specifiedConcentration-dependent apoptosis[5]
7,8-dihydroxy-coumarinU-937 (Human leukemic cells)Not specifiedInduced DNA fragmentation
Esculetin (dihydroxycoumarin)U-937 (Human leukemic cells)Not specifiedInduced DNA fragmentation
Coumarin Derivative (Compound 4)HL60 (Human promyelocytic leukemia)MTT8.09
Coumarin Derivative (Compound 8b)HepG2 (Human liver cancer)MTT13.14
Coumarin Hydrazide-Hydrazone 4 (CHH 4)HepG2 (Human liver cancer)Not specified17.82 µg/mL
Coumarin Hydrazide-Hydrazone 5 (CHH 5)HepG2 (Human liver cancer)Not specified7.87 µg/mL
Coumarin Hydrazide-Hydrazone 4 (CHH 4)LH86 (Human liver cancer)Not specified48.32 µg/mL
Coumarin Hydrazide-Hydrazone 5 (CHH 5)LH86 (Human liver cancer)Not specified70.87 µg/mL
Doxorubicin (Positive Control)HepG2 (Human liver cancer)Not specified2.90 µg/mL
Doxorubicin (Positive Control)LH86 (Human liver cancer)Not specified13.35 µg/mL
Coumarin Derivative 5bMCF-7 (Human breast cancer)MTT2.4
Coumarin Derivative 5bMDA-231 (Human breast cancer)MTT4.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound compound

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.

Materials:

  • This compound compound

  • Target cancer cell line and effector cells (if applicable)

  • Complete cell culture medium

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.

    • Include the following controls in triplicate:

      • Background control: Medium only.

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis solution (e.g., Triton X-100) provided in the kit.

      • Compound control: Test compound in medium without cells to check for interference.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.

    • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction solution according to the manufacturer's instructions.

    • Add 50-100 µL of the reaction solution to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound compound

  • Target cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or culture flasks and treat with the this compound compound at various concentrations for the desired time.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep This compound Stock & Dilutions Treatment Compound Treatment (24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Readout Spectrophotometry / Flow Cytometry MTT_Assay->Readout LDH_Assay->Readout Apoptosis_Assay->Readout Data_Processing Calculate % Viability / % Cytotoxicity / % Apoptosis Readout->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for assessing this compound cytotoxicity.

G Potential Signaling Pathways in this compound-Induced Apoptosis cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Execution This compound This compound PI3K PI3K This compound->PI3K inhibits JNK JNK This compound->JNK activates ERK ERK1/2 This compound->ERK inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Family (Bcl-2, Bax, Bad) Akt->Bcl2 inhibits Bad/Bax promotes Bcl-2 Mito Mitochondria Bcl2->Mito regulates membrane potential Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis inhibition Casp9 Caspase-9 Mito->Casp9 releases cytochrome c Casp3 Caspase-3 Casp9->Casp3 activates Casp3->Apoptosis executes

Caption: this compound-induced apoptosis signaling pathways.

References

In Vivo Experimental Design for Dihydrocoumarin Studies in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dihydrocoumarin (DHC), a natural compound found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Preclinical in vivo studies in animal models are a critical step in evaluating the efficacy, safety, and pharmacokinetic profile of this compound and its derivatives. This document provides detailed protocols and experimental design considerations for conducting such studies.

The selection of an appropriate animal model is paramount and depends on the specific research question. For investigating anti-inflammatory properties, rodent models of acute inflammation, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation, are widely used.[3][4] For anti-cancer studies, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach to assess tumor growth inhibition.[5]

Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action. These studies inform dosing regimens and therapeutic windows. While specific pharmacokinetic data for this compound is limited, studies on related coumarin compounds in rodents can provide initial guidance.

Key signaling pathways implicated in the biological activities of coumarins include NF-κB, MAPK, and PI3K/Akt. In vivo studies should aim to collect tissue samples for molecular analysis to investigate the modulation of these pathways by this compound, providing insights into its mechanism of action.

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or corn oil)

  • Positive control: Indomethacin (10 mg/kg)

  • Male Wistar rats (180-220 g)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment. House them in standard cages with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 25 mg/kg, p.o.)

    • Group 3: this compound (e.g., 50 mg/kg, p.o.)

    • Group 4: this compound (e.g., 100 mg/kg, p.o.)

    • Group 5: Positive control (Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer this compound, vehicle, or indomethacin orally (p.o.) by gavage one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Tissue Collection (Optional): At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for histological analysis or measurement of inflammatory markers (e.g., cytokines, myeloperoxidase).

Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of this compound on systemic inflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline)

  • Positive control: Dexamethasone (1 mg/kg)

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α and IL-6

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week.

  • Grouping: Divide mice into the following groups (n=6-8 per group):

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: this compound (e.g., 50 mg/kg, p.o.) + LPS

    • Group 4: this compound (e.g., 100 mg/kg, p.o.) + LPS

    • Group 5: Positive control (Dexamethasone, 1 mg/kg, i.p.) + LPS

  • Dosing: Administer this compound or vehicle orally one hour before LPS injection. Administer dexamethasone intraperitoneally (i.p.) 30 minutes before LPS.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Blood Collection: At 2 and 6 hours post-LPS injection, collect blood samples via retro-orbital or cardiac puncture under anesthesia.

  • Cytokine Analysis: Separate serum and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Tissue Collection (Optional): Collect organs such as the liver and lungs for histological examination or molecular analysis of inflammatory markers.

Anti-cancer Activity: Human Tumor Xenograft Model in Nude Mice

This model assesses the in vivo anti-tumor efficacy of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Matrigel

  • Vehicle (e.g., corn oil with 5% DMSO)

  • Positive control: A standard chemotherapeutic agent for the specific cancer type

  • Female athymic nude mice (4-6 weeks old)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Tumor Implantation: Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Grouping and Dosing: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 50 mg/kg/day, p.o.)

    • Group 3: this compound (e.g., 100 mg/kg/day, p.o.)

    • Group 4: Positive control

  • Treatment: Administer the treatments daily for a specified period (e.g., 21 days).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors. Weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Tissue Analysis (Optional): Process tumor tissues for histopathology, immunohistochemistry (e.g., for proliferation markers like Ki-67), or western blot analysis to investigate the effect on signaling pathways.

Data Presentation

Table 1: Pharmacokinetic Parameters of Coumarin Derivatives in Rodents

CompoundAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
CoumarinRat (F344)200 mg/kg, p.o.~3.5~1--
CoumarinMouse (CD-1)200 mg/kg, p.o.~12~0.5--
CurcumolRat10 mg/kg, p.o.0.08 ± 0.020.50.18 ± 0.049.2 - 13.1
CurcumolRat40 mg/kg, p.o.0.25 ± 0.070.70.65 ± 0.189.2 - 13.1
CurcumolRat80 mg/kg, p.o.0.42 ± 0.110.81.12 ± 0.319.2 - 13.1
Furoxan/Coumarin Hybrid (CY-14S-4A83)Rat0.5 mg/kg, i.v.----
Coumarin Derivative (4a)Mouse10 mg/kg, p.o.1.21 ± 0.2328.45 ± 1.6766.24

Table 2: In Vivo Efficacy of this compound and Related Compounds

CompoundAnimal ModelDisease ModelDoseEfficacy EndpointResultReference
This compoundChick (Gallus domesticus)Copper sulfate-induced emesis50 mg/kg, p.o.Latency to first retch54.92 seconds
This compoundChick (Gallus domesticus)Copper sulfate-induced emesis50 mg/kg, p.o.Number of retches24.38
Ellagic AcidRatCarrageenan-induced paw edema30 mg/kg, i.p.Paw edema inhibitionSignificant reduction
FBA-TPQMouse (MCF-7 xenograft)Breast Cancer20 mg/kg/d, 3 d/wk for 1 wkTumor growth inhibition~71.6%
PsoralidinMouse (xenograft)Breast Cancer25 mg/kg, p.o.Tumor growth inhibitionSignificant inhibition
Ferulin CMouse (xenograft)Breast Cancer100 mg/kg, p.o.Tumor growth inhibitionSignificant inhibition
Coumarin Copper ComplexMouse (LA795 xenograft)Lung Cancer-Tumor growth inhibitionDose-dependent
SP11Mouse (xenograft)Leukemia50 mg/kgTumor volume reductionSignificant reduction

Visualization of Signaling Pathways

experimental_workflow animal_model animal_model acclimatization acclimatization animal_model->acclimatization grouping grouping acclimatization->grouping dosing dosing grouping->dosing induction induction dosing->induction monitoring monitoring induction->monitoring endpoint endpoint monitoring->endpoint

Caption: General experimental workflow for in vivo studies of this compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates DHC This compound DHC->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc translocates DHC This compound DHC->MAPKK inhibits TF Transcription Factors (e.g., AP-1, c-Jun) MAPK_nuc->TF activates Inflammation Inflammatory Response TF->Inflammation induces

Caption: Potential modulation of the MAPK signaling pathway by this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes DHC This compound DHC->PI3K inhibits

Caption: Suggested inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application of Dihydrocoumarin in Plant Metabolomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocoumarin, a natural benzopyranone derivative, is increasingly recognized for its significant biological activities in plants. As a secondary metabolite, it plays a crucial role in plant defense mechanisms, allelopathic interactions, and responses to abiotic stress. Understanding the metabolic impact of this compound is paramount for developing novel bioherbicides, plant growth regulators, and for exploring its potential in drug discovery. These application notes provide a comprehensive overview of the methodologies used to study this compound in the context of plant metabolomics, from sample preparation to data analysis and interpretation.

Biological Role and Applications

This compound exhibits a range of biological effects on plants, making it a compound of interest in agricultural and pharmaceutical research.

  • Allelopathic Activity: this compound has been shown to inhibit the growth of certain plant species, such as barnyardgrass (Echinochloa crus-galli), suggesting its potential as a natural herbicide. This inhibitory effect is linked to the induction of oxidative stress and disruption of root cell membranes[1].

  • Plant Defense: As a phytoalexin, this compound is involved in plant defense against pathogens. Its synthesis is often induced by biotic and abiotic stressors, contributing to the plant's overall resistance[1].

  • Hormone Signal Transduction: Research indicates that this compound can interfere with plant hormone signaling pathways, including those of auxin, cytokinin, and abscisic acid. This interference can lead to significant changes in plant growth and development[1].

  • Phenylpropanoid Biosynthesis: this compound has been observed to downregulate key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL), affecting the production of various secondary metabolites crucial for plant defense and structure[1].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic and genetic markers in plants.

Table 1: Effect of this compound on Phenylpropanoid Pathway Enzyme Activities in Echinochloa crus-galli [1]

Treatment Time (hours)Phenylalanine Ammonia-Lyase (PAL) Activity (% change from control)4-Coumarate-CoA Ligase (4CL) Activity (% change from control)
24+6.62%Significantly Inhibited
48Increased, then decreasedIncreased, then decreased
96-Decreased to near zero

Table 2: this compound-Induced Regulation of Gene Expression in Echinochloa crus-galli Related to Phenylpropanoid Biosynthesis

GeneFunctionExpression Change
PALPhenylpropanoid BiosynthesisDownregulated
4CLPhenylpropanoid BiosynthesisDownregulated

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues for Metabolomic Analysis

This protocol describes a general method for the extraction of this compound and other small molecules from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Chloroform (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Collection and Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. For long-term storage, keep samples at -80°C.

  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

  • Solvent Extraction:

    • Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of a pre-chilled extraction solvent mixture of methanol:water (80:20, v/v). For a broader metabolite profile including non-polar compounds, a methanol:chloroform:water extraction can be performed.

    • Vortex the mixture vigorously for 1 minute.

  • Sonication (Optional): Sonicate the sample in an ice-water bath for 10-15 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC or GC-MS vial.

  • Storage: Store the extracts at -80°C until analysis to prevent degradation.

Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the analysis of this compound in tobacco additives and can be applied to plant extracts.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-VOC fused silica capillary column (60 m x 0.32 mm i.d., 1.8 µm film thickness)

  • Injector Temperature: 240°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

  • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature: 80°C

    • Ramp to 245°C at 15°C/min

    • Hold at 245°C for 7 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

    • This compound ions: m/z 148, 120

    • Internal Standard (e.g., Naphthalene) ions: m/z 128, 102

Procedure:

  • Sample Preparation: Use the plant extract obtained from Protocol 1. If necessary, perform a solvent exchange to a more volatile solvent compatible with GC-MS, such as dichloromethane.

  • Internal Standard: Add a known concentration of an internal standard (e.g., naphthalene) to the sample for accurate quantification.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Data Acquisition: Acquire data in SIM mode using the specified ions.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. Quantify the this compound in the plant extract by comparing its peak area to that of the internal standard and the calibration curve.

Protocol 3: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum around 275 nm. This should be confirmed with a standard.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Use the plant extract obtained from Protocol 1.

  • Standard Preparation: Prepare a series of this compound standards in the mobile phase to create a calibration curve.

  • Chromatographic Run: Inject the standards and samples onto the HPLC system. A typical gradient might be:

    • 0-5 min: 10% A

    • 5-20 min: Gradient from 10% to 90% A

    • 20-25 min: Hold at 90% A

    • 25-30 min: Return to 10% A and equilibrate. (Note: This gradient is a starting point and should be optimized for the specific plant matrix to achieve good separation of this compound from other metabolites.)

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in these application notes.

experimental_workflow sample Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Solvent Extraction (e.g., 80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration analysis Analytical Platform filtration->analysis gcms GC-MS Analysis analysis->gcms hplc HPLC Analysis analysis->hplc data_processing Data Processing & Quantification gcms->data_processing hplc->data_processing interpretation Biological Interpretation data_processing->interpretation

Caption: Experimental workflow for this compound analysis in plants.

phenylpropanoid_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL other_metabolites Other Phenylpropanoids (Flavonoids, Lignin, etc.) coumaroyl_coa->other_metabolites This compound This compound Treatment pal PAL This compound->pal Inhibits four_cl 4CL This compound->four_cl Inhibits c4h C4H

Caption: Inhibition of the Phenylpropanoid Pathway by this compound.

hormone_signaling This compound This compound hormone_receptors Hormone Receptors (Auxin, Cytokinin, ABA) This compound->hormone_receptors Interferes with signaling_cascade Signaling Cascade hormone_receptors->signaling_cascade transcription_factors Transcription Factors signaling_cascade->transcription_factors gene_expression Hormone-Responsive Gene Expression transcription_factors->gene_expression growth_response Altered Plant Growth & Development gene_expression->growth_response

Caption: this compound's Interference with Plant Hormone Signaling.

Conclusion and Future Perspectives

The study of this compound in plant metabolomics offers exciting opportunities for the development of sustainable agricultural practices and novel therapeutic agents. The protocols and data presented here provide a framework for researchers to investigate the multifaceted roles of this compound. Future research should focus on elucidating the precise molecular targets of this compound within plant signaling pathways and exploring its synergistic effects with other metabolites. High-resolution mass spectrometry and advanced data analysis techniques will be instrumental in unraveling the complex metabolic networks influenced by this compound.

References

Application Notes: Dihydrocoumarin as a Chemical Probe in Cellular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrocoumarin (DHC), a natural compound found in plants such as sweet clover (Melilotus officinalis), serves as a valuable chemical probe for investigating fundamental cellular processes.[1][2] Primarily recognized as an inhibitor of the Sirtuin family of NAD+-dependent deacetylases, DHC provides a tool for researchers to modulate epigenetic regulation, DNA damage repair, and apoptosis.[1][3] Its ability to permeate cell membranes allows for its use in a variety of cellular assays to dissect complex signaling pathways.

Key Applications in Cellular Biology

  • Interrogation of Sirtuin-Mediated Pathways: this compound is employed to study the roles of Sirtuins, particularly SIRT1 and SIRT2, in cellular processes.[4] By inhibiting these deacetylases, researchers can investigate their involvement in gene silencing, metabolic regulation, and cellular stress responses.

  • Induction and Analysis of Apoptosis: DHC treatment leads to an increase in apoptosis in human cell lines. This makes it a useful tool for studying the molecular mechanisms of programmed cell death, including the activation of caspase cascades and the role of apoptosis-related proteins like p53.

  • Investigation of Epigenetic Modifications: As an inhibitor of histone deacetylases (HDACs), DHC can be used to study the impact of histone acetylation on chromatin structure and gene expression. It has been shown to reverse epigenetic silencing in yeast models.

  • Probing DNA Damage Response Pathways: DHC has been identified as an inhibitor of the DNA repair protein Rad52, leading to deficiencies in double-strand break (DSB) repair. This application is crucial for understanding the interplay between histone acetylation, chromatin remodeling, and the cellular response to genotoxic stress.

Mechanism of Action

This compound primarily functions by inhibiting the deacetylase activity of Sirtuins. Sirtuins are a class of enzymes that remove acetyl groups from histone and non-histone proteins, thereby regulating gene expression and other cellular functions. By blocking this activity, DHC leads to the hyperacetylation of Sirtuin substrates. One key non-histone target is the tumor suppressor protein p53. Increased acetylation of p53 enhances its transcriptional activity, leading to the induction of pro-apoptotic genes and subsequent cell death. Furthermore, DHC's role as an HDAC inhibitor contributes to its effects on DNA damage sensitivity.

Signaling Pathways and Experimental Workflows

This compound's Impact on the SIRT1-p53 Apoptotic Pathway

Experimental Workflow: Assessing this compound-Induced Apoptosis

DHC_Apoptosis_Workflow cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assay (Flow Cytometry) cluster_2 Data Analysis cell_culture Seed cells (e.g., TK6) dhc_treatment Treat with this compound (and vehicle control) cell_culture->dhc_treatment incubation Incubate for 24-48 hours dhc_treatment->incubation harvest Harvest cells incubation->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry gating Gate populations: Live, Early Apoptotic, Late Apoptotic flow_cytometry->gating quantify Quantify percentage of apoptotic cells gating->quantify

Quantitative Data

Table 1: Inhibitory Activity of this compound against Human Sirtuins

TargetIC50 (μM)Reference
SIRT1208
SIRT2295

Table 2: Cellular Effects of this compound in Human TK6 Lymphoblastoid Cells

EndpointObservationFold Change vs. ControlReference
ApoptosisIncreased Annexin V binding>3-fold
p53 AcetylationConcentration-dependent increaseNot specified
CytotoxicityConcentration-dependent increaseNot specified

Experimental Protocols

Protocol 1: In Vitro Sirtuin Deacetylase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the deacetylase activity of a purified human Sirtuin enzyme (e.g., SIRT1).

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1)

  • NAD+

  • Developer solution (e.g., containing trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add the SIRT1 enzyme, the fluorogenic peptide substrate, and NAD+ to each well.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop the enzymatic reaction by adding the developer solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of p53 Acetylation

Objective: To assess the effect of this compound on the acetylation status of p53 in cultured cells.

Materials:

  • Human cell line (e.g., TK6)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to approximately 70-80% confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total p53 and β-actin to ensure equal loading and to normalize the acetyl-p53 signal.

  • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols: Synthesis of Functionalized Dihydrocoumarin Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocoumarins, a prominent class of benzopyranone derivatives, are privileged scaffolds in medicinal chemistry and drug discovery. These structural motifs are present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial activities.[1][2][3][4] Their diverse biological functions stem from their ability to interact with various cellular targets and modulate key signaling pathways.

The functionalization of the dihydrocoumarin core allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly attractive template for the development of novel therapeutic agents. Modern synthetic strategies, such as one-pot multi-component reactions and asymmetric organocatalysis, have enabled the efficient and stereoselective construction of complex and diverse this compound libraries.

These application notes provide detailed protocols for the synthesis of functionalized this compound derivatives, summarize key quantitative data, and describe their application in targeting specific biological pathways relevant to drug discovery.

Synthetic Methodologies and Protocols

Several efficient methods have been developed for the synthesis of functionalized dihydrocoumarins. Below are detailed protocols for two distinct and effective approaches.

Protocol 1: One-Pot Synthesis of Multisubstituted 3,4-Dihydrocoumarins

This protocol describes an efficient one-pot strategy for synthesizing multisubstituted 3,4-dihydrocoumarins via a C–H oxidation, conjugate addition, and cyclization cascade reaction, adapted from the work of Kang et al. This method offers high yields and excellent diastereoselectivity.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of a 2-alkyl substituted phenol (1.0 mmol), an oxazolone derivative (1.0 mmol), and silver oxide (Ag₂O) (1.2 mmol) in chloroform (15 mL), add p-toluenesulfonic acid (0.1 mmol) as a Brønsted acid catalyst at room temperature under a nitrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 48-72 hours).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to yield the desired 3,4-dihydrocoumarin derivative.

Protocol 2: Asymmetric Synthesis via Organocatalytic [4+2] Annulation

This protocol details an asymmetric organocatalytic [4+2] annulation of 2‐hydroxy α‐amido sulfones with azlactones using a chiral squaramide catalyst. This method provides enantioenriched multi-substituted this compound derivatives with high yields and excellent stereoselectivities.

Experimental Protocol:

  • Reaction Setup: In a dried reaction vial, combine the azlactone (0.12 mmol), 2-hydroxy α-amido sulfone (0.10 mmol), and the chiral squaramide catalyst (0.01 mmol, 10 mol%) in a suitable solvent such as toluene (1.0 mL).

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) for the required reaction time.

  • Monitoring: Monitor the reaction for completion using TLC.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound product.

Data Presentation: Synthesis and Biological Activity

Quantitative data from representative synthetic procedures and biological evaluations are summarized below for clear comparison.

Table 1: Representative Yields for One-Pot Synthesis of 3,4-Dihydrocoumarins

Entry2-Alkyl PhenolOxazoloneYield (%)Diastereomeric Ratio (dr)
12-Benzylphenol4-Benzyl-2-phenyloxazol-5(4H)-one81>20:1
22-Ethylphenol4-Benzyl-2-phenyloxazol-5(4H)-one75>20:1
32-Benzylphenol2,4-Diphenyloxazol-5(4H)-one78>20:1
42-sec-Butylphenol4-Benzyl-2-phenyloxazol-5(4H)-one64>20:1

Table 2: Biological Activity of Selected Functionalized this compound Derivatives

CompoundBiological Target/AssayCell LineActivity (IC₅₀ / EC₅₀)Reference
Compound 4 Cytotoxicity (PI3K/AKT Pathway)HL60 (Leukemia)IC₅₀ = 8.09 µM
Compound 8b Cytotoxicity (PI3K/AKT Pathway)HepG2 (Liver Cancer)IC₅₀ = 13.14 µM
Compound 27d BRD4 InhibitionTR-FRET AssayIC₅₀ = 99 nM
Compound 5b Neuraminidase InhibitionEnzyme AssayIC₅₀ = 0.02 µM
Compound 17 GPCR ActivationDAS-ELISAEC₅₀ = 0.03 nM
Compound 7 GPCR InhibitionDAS-ELISAIC₅₀ = 0.02 nM

Visualizations: Workflows and Pathways

Diagrams created using Graphviz DOT language provide clear visualizations of the experimental and biological processes.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening start Starting Materials (e.g., Phenol, Oxazolone) reaction One-Pot Reaction (Catalyst, Solvent, Temp) start->reaction workup Solvent Removal & Work-up reaction->workup purify Flash Column Chromatography workup->purify product Purified this compound Derivative purify->product nmr Structural Analysis (NMR, MS) product->nmr Characterize bioassay Biological Evaluation (e.g., MTT Assay) nmr->bioassay data Data Analysis (IC50 Determination) bioassay->data hit Hit Compound Identification data->hit

Caption: General experimental workflow from synthesis to hit compound identification.

G phenol 2-Alkyl Phenol intermediate ortho-Quinone Methide (o-QM) Intermediate phenol->intermediate C-H Oxidation oxazolone Oxazolone oxazolone->intermediate Conjugate Addition catalyst Ag₂O / H⁺ catalyst->phenol catalyst->intermediate product 3,4-Dihydrocoumarin intermediate->product Intramolecular Cyclization

Caption: One-pot cascade reaction for this compound synthesis.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates bad Bad akt->bad inhibits proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis (Cell Death) bad->apoptosis promotes coumarin This compound Derivative coumarin->pi3k inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Biological Applications and Signaling Pathways

Functionalized dihydrocoumarins have been investigated for their potential to modulate various signaling pathways implicated in human diseases.

  • Anticancer Activity via PI3K/AKT Pathway Inhibition: Several coumarin derivatives have demonstrated cytotoxic effects against cancer cell lines by inhibiting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. By inhibiting key kinases like PI3K and AKT, these compounds can halt uncontrolled cell growth and induce apoptosis (programmed cell death) in cancer cells.

  • Anticancer Activity via BRD4 Inhibition: The bromodomain and extra-terminal (BET) protein BRD4 is a key therapeutic target in oncology. Novel this compound derivatives have been developed as potent BRD4 inhibitors, leading to the suppression of key oncogenes like c-Myc, cell cycle arrest, and apoptosis in cancer cells.

  • Anti-inflammatory Activity via Nrf2 Pathway Activation: Dihydrocoumarins can exert antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and cytoprotective genes. Activation of the Nrf2/Keap1 system helps to control oxidative stress, a key factor in the progression of inflammatory diseases.

Protocol 3: Biological Evaluation - MTT Cytotoxicity Assay

This protocol provides a general method for evaluating the in vitro cytotoxicity of synthesized this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HL60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

References

Troubleshooting & Optimization

Technical Support Center: Dihydrocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrocoumarin synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low yields, encountered during the synthesis of dihydrocoumarins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is unexpectedly low after the hydrogenation of a coumarin precursor. What are the common causes and how can I improve it?

A1: Low yields in the catalytic hydrogenation of coumarins to dihydrocoumarins can stem from several factors, including catalyst activity, solvent choice, and reaction conditions.

Troubleshooting Steps:

  • Catalyst Selection and Activity: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a commonly used catalyst, but its effectiveness can vary. Consider screening other catalysts like platinum oxide (PtO2) or Raney nickel (Ra-Ni) if you observe poor conversion. Ensure your catalyst is fresh and has not been deactivated by atmospheric poisons or impurities in your starting material.

  • Solvent Effects: The solvent can significantly influence the reaction rate and yield. While ethanol and methanol are frequently used, ethyl acetate is also a common choice. The solubility of your specific coumarin substrate in the chosen solvent is important for efficient reaction.

  • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure can lead to incomplete reduction. While many hydrogenations can be performed at atmospheric pressure, some substrates may require higher pressures to proceed efficiently. Temperature also plays a role; however, excessively high temperatures can sometimes lead to side reactions. A systematic optimization of both pressure and temperature is recommended.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to degradation or side product formation.

Q2: I am attempting a Pechmann condensation to form a substituted coumarin, which I plan to reduce. However, the initial coumarin formation is giving me a low yield. What can I do?

A2: The Pechmann condensation, a classic method for synthesizing coumarins from a phenol and a β-ketoester, can be sensitive to several parameters.

Troubleshooting Steps:

  • Catalyst Choice: A variety of catalysts can be used, with sulfuric acid being the most traditional. However, for sensitive substrates, milder Lewis acid catalysts such as Amberlyst-15, montmorillonite K-10 clay, or ionic liquids can offer higher yields and cleaner reactions.

  • Reaction Temperature: The optimal temperature can vary significantly depending on the reactivity of the phenol and the β-ketoester. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to charring and the formation of undesired byproducts.

  • Water Removal: The Pechmann condensation is a condensation reaction that produces water. Efficient removal of this water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards product formation and improve yields.

Q3: My lactonization of a 3-(2-hydroxyphenyl)propanoic acid to form this compound is inefficient. What are the key factors to consider?

A3: The acid-catalyzed intramolecular cyclization (lactonization) of 3-(2-hydroxyphenyl)propanoic acids is a direct route to dihydrocoumarins. Low yields are often related to the reaction equilibrium and the potential for side reactions.

Troubleshooting Steps:

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While strong proton acids like sulfuric acid or p-toluenesulfonic acid (PTSA) are common, they can also promote side reactions. Experimenting with different catalysts and concentrations is advisable.

  • Anhydrous Conditions: The presence of water can hinder the lactonization equilibrium. Ensuring strictly anhydrous conditions by using dry solvents and glassware is essential for maximizing the yield.

  • High Dilution: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers. Performing the reaction under high dilution conditions can favor the formation of the monomeric this compound product.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Coumarin to this compound

This protocol provides a general procedure for the reduction of a coumarin to its corresponding this compound using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Coumarin substrate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve the coumarin substrate in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Seal the flask and purge the system with nitrogen or argon to remove air.

  • Evacuate the flask and backfill with hydrogen gas. For a simple setup, a hydrogen-filled balloon can be used. For higher pressures, a Parr hydrogenator or a similar apparatus is required.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Coumarin

CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)
10% Pd/CEthanol251495
5% PtO2Ethyl Acetate251692
Raney NiMethanol505888

Note: Yields are representative and can vary based on the specific coumarin substrate and reaction scale.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product & Analysis coumarin Coumarin Substrate reaction Catalytic Hydrogenation coumarin->reaction catalyst Catalyst (e.g., Pd/C) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction hydrogen Hydrogen Gas hydrogen->reaction filtration Filtration (remove catalyst) reaction->filtration concentration Solvent Evaporation filtration->concentration crude_product Crude this compound concentration->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound synthesis via catalytic hydrogenation.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low this compound Yield cause1 Poor Catalyst Activity start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect H2 Pressure/Temp start->cause3 cause4 Side Reactions start->cause4 sol1 Screen Different Catalysts (Pd/C, PtO2, Ra-Ni) cause1->sol1 sol2 Test Various Solvents (Ethanol, Ethyl Acetate) cause2->sol2 sol3 Optimize Pressure & Temperature cause3->sol3 sol4 Monitor Reaction Time (TLC/LC-MS) cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Dihydrocoumarin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides detailed troubleshooting for peak tailing issues encountered during the HPLC analysis of dihydrocoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a relatively neutral compound like this compound?

A1: While this compound is a neutral lactone, the most common cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1] Even high-purity silica columns have residual "silanol" groups (Si-OH) on the surface.[2] These silanols can exist in different configurations, with some being more acidic and prone to interacting with analytes, causing peak tailing.[2] Other potential causes include column contamination, a void at the column inlet, or extra-column volume effects.[3][4]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: this compound is a colorless crystalline solid or liquid with a sweet, herbal odor. It has a molecular weight of 148.16 g/mol . Its low water solubility and a LogP of approximately 1.82 suggest it is well-suited for reversed-phase HPLC. Being a neutral lactone, it does not have a pKa in the typical aqueous range, simplifying mobile phase considerations related to analyte ionization.

Q3: Can the sample solvent cause peak tailing for this compound?

A3: Yes. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can lead to peak distortion, including tailing or fronting. The sample solvent effectively creates a temporary mobile phase of very high elution strength at the point of injection, disrupting the equilibrium at the column head. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker or of equivalent strength.

Q4: My peak tailing gets progressively worse throughout a sequence of injections. What does this indicate?

A4: This pattern strongly suggests that the column is becoming contaminated. Components from your sample matrix may be accumulating on the column frit or the stationary phase. This build-up can create active sites that cause tailing or physically obstruct the flow path, leading to peak distortion. Implementing a sample clean-up procedure, using a guard column, and developing a robust column washing protocol are essential to prevent this.

Troubleshooting Guide

Q5: My this compound peak is tailing. How do I systematically troubleshoot the problem?

A5: A systematic approach is crucial to identify and resolve the issue efficiently. The workflow below outlines a logical sequence of checks, starting from the simplest and most common causes and progressing to more complex solutions.

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q6: How can I use mobile phase modifiers to reduce this compound peak tailing?

A6: Mobile phase modifiers can significantly improve peak shape by minimizing secondary interactions with residual silanols on the silica stationary phase. Lowering the pH or adding a competing base are two effective strategies.

  • Acidic Modifiers : Adding a small amount of acid, like formic or acetic acid, to the mobile phase protonates the silanol groups (Si-OH). This neutralizes their charge and reduces their ability to interact with the analyte through ion-exchange mechanisms, which is a primary cause of peak tailing for basic compounds. For a neutral compound like this compound, this can still help by creating a more homogenous surface chemistry.

  • Competing Bases : Additives like triethylamine (TEA) act as "silanol blockers". TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions. However, TEA is not volatile and can suppress MS signals.

The following table summarizes common mobile phase modifiers and their effects.

ModifierTypical ConcentrationMechanism of ActionSuitability
Formic Acid 0.1% (v/v)Protonates silanol groups, reducing their activity.Excellent (LC-MS compatible)
Acetic Acid 0.1% (v/v)Similar to formic acid; protonates silanols.Good (LC-MS compatible)
Triethylamine (TEA) 0.1% - 0.5% (v/v)Acts as a competing base, blocking active silanol sites.Good for UV detectors, but causes ion suppression in MS.
Phosphate Buffer 10-25 mMMasks silanol interactions by increasing ionic strength and controlling pH.Good for UV detectors, but non-volatile and can precipitate in high organic content.

Experimental Protocols

Q7: What is a good starting method and protocol for mobile phase optimization to reduce tailing?

A7: This protocol details how to systematically test the effect of an acidic modifier.

Protocol 1: Mobile Phase Optimization with Acidic Modifier

  • Initial Method:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Isocratic Elution: 50:50 (A:B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

    • Sample: this compound at 100 µg/mL in mobile phase

  • Optimization Procedure:

    • Step 1 (Baseline): Equilibrate the column with the initial mobile phase for at least 15 minutes. Inject the this compound standard and record the chromatogram. Calculate the USP tailing factor.

    • Step 2 (Modification): Prepare a new Mobile Phase A consisting of 0.1% formic acid in water. Replace the pure water with this new aqueous phase.

    • Step 3 (Re-equilibration): Flush the system and column with the new mobile phase (50% of 0.1% formic acid in water and 50% acetonitrile) for at least 15 minutes or until the baseline is stable.

    • Step 4 (Analysis): Inject the this compound standard again. Record the chromatogram and calculate the new USP tailing factor.

    • Step 5 (Comparison): Compare the peak shape and tailing factor from Step 1 and Step 4. A significant reduction in the tailing factor (e.g., from 1.8 to 1.2) indicates that silanol interactions were a contributing factor.

Q8: My column performance has degraded. What is a robust protocol for column washing and regeneration?

A8: Column contamination is a frequent cause of poor peak shape. This protocol provides a universal procedure for cleaning and regenerating a standard silica-based reversed-phase (e.g., C18, C8) column.

Protocol 2: Reversed-Phase Column Regeneration

  • Important: Before starting, disconnect the column from the detector to prevent contamination of the detector cell. For columns with particles larger than 1.9 µm, it is often beneficial to reverse the column and flush it in the opposite direction (backflush).

  • Flush out Buffers: Wash the column with 10-20 column volumes of HPLC-grade water mixed with your organic solvent (e.g., 95:5 Water:Acetonitrile) to remove any buffer salts.

  • Remove Strongly Retained Hydrophobic Compounds: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Use a Stronger Solvent: Flush with 10-20 column volumes of 100% Isopropanol.

  • (Optional) For Very Stubborn Contaminants: Sequentially flush with 10-20 column volumes of Methylene Chloride, followed by Hexane. Crucially , you must then flush back through the sequence in reverse: Isopropanol, then Acetonitrile, before returning to your mobile phase conditions.

  • Re-equilibration: Flush the column with your initial mobile phase composition (without buffer first, then with buffer) until the baseline is stable and the pressure has returned to its normal operating value.

References

Dihydrocoumarin Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrocoumarin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of dihydrocoumarins, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Catalytic Hydrogenation of Coumarin

  • Question: I am performing a catalytic hydrogenation of coumarin to synthesize this compound, but I am observing very low to no product formation. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in catalytic hydrogenation of coumarin can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

    • Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Raney Nickel) is crucial. Catalysts can deactivate over time or through improper handling.[1]

      • Solution: Use a fresh batch of catalyst or regenerate the existing one if possible. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.

    • Hydrogen Pressure and Delivery: Inadequate hydrogen pressure or poor delivery to the catalyst surface can halt the reaction.

      • Solution: Check for leaks in your hydrogenation apparatus. Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate hydrogen transfer.[1] Confirm that your hydrogen source is not depleted.

    • Reaction Temperature: The reaction temperature influences the reaction rate.

      • Solution: While higher temperatures can increase the rate, excessively high temperatures might lead to side reactions or catalyst degradation. An optimal temperature range is typically between 30-80°C for palladium catalysts.[2]

    • Solvent Choice: The solvent can affect the solubility of the substrate and the catalyst's performance.

      • Solution: While the reaction can be carried out without a solvent, using a solvent like ethanol or ethyl acetate can sometimes improve results.[2]

    • Substrate Purity: Impurities in the starting coumarin can poison the catalyst.

      • Solution: Ensure the purity of your coumarin starting material. Recrystallization or column chromatography can be used for purification if needed.

Issue 2: Incomplete Conversion and Difficult Purification in Biocatalytic Reduction

  • Question: I am using a biocatalytic method with yeast or fungi to reduce coumarin, but the conversion is incomplete, and separating the this compound from the starting material is challenging. What can I do?

  • Answer: Incomplete conversion and purification difficulties are common challenges in the biocatalytic synthesis of this compound.

    • Coumarin Toxicity: Coumarin can be toxic to microorganisms, inhibiting their growth and metabolic activity, which leads to incomplete conversion.[3] This inhibitory effect is often concentration-dependent.

      • Solution: Optimize the starting concentration of coumarin. Studies have shown that concentrations above 0.5 g/L can significantly decrease yields in some yeast strains. You may need to perform a dose-response experiment to find the optimal substrate concentration for your chosen microorganism. Some strains, like Kluyveromyces marxianus, have shown better resistance to higher coumarin concentrations.

    • Reaction Time: The biotransformation process can be slow.

      • Solution: Monitor the reaction over time to determine the optimal reaction duration. Some studies have run the biotransformation for several days.

    • Product Separation: this compound and coumarin have similar physical properties, making their separation by distillation or chromatography difficult.

      • Solution: One effective strategy is to drive the reaction to completion to avoid having to separate the product from the starting material. If separation is unavoidable, fractional distillation under reduced pressure or careful column chromatography with an appropriate solvent system (e.g., n-hexane/diethyl ether) can be employed.

Issue 3: Side Product Formation in Acid-Catalyzed Reactions

  • Question: I am synthesizing dihydrocoumarins from phenols and cinnamic acid derivatives using an acid catalyst, but I am observing the formation of unwanted side products. How can I minimize these?

  • Answer: Acid-catalyzed reactions can sometimes lead to side products, particularly in Pechmann-type condensations or Friedel-Crafts reactions.

    • Reaction Conditions: The reaction temperature and catalyst concentration can influence the product distribution.

      • Solution: Optimize the reaction temperature. For instance, in the reaction of cinnamic acid with phenols using p-toluenesulfonic acid, a temperature of 170°C has been used effectively. It is important to carefully control the temperature to avoid charring or polymerization. The amount of acid catalyst should also be optimized; typically, a catalytic amount is sufficient.

    • Substrate Reactivity: The electronic properties of the substituents on the phenol and cinnamic acid can affect the reaction outcome and potentially lead to the formation of byproducts.

      • Solution: Electron-donating groups on the phenol generally favor the reaction. If you are working with less reactive substrates, you might need to use a stronger acid catalyst or higher temperatures, but this should be done cautiously to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis include:

  • Catalytic Hydrogenation of Coumarins: This is a widely used method that involves the reduction of the double bond in the coumarin ring using a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

  • Biocatalytic Reduction: This method utilizes whole-cell microorganisms (yeasts or fungi) or isolated enzymes to reduce the C=C double bond of coumarin. This approach is often explored for producing "natural" this compound.

  • One-Pot Cascade Reactions: These methods involve the synthesis of dihydrocoumarins from simpler starting materials in a single reaction vessel, often through a series of sequential reactions. An example is the reaction of 2-alkyl phenols with oxazolones.

  • Synthesis from Phenols and Cinnamic Acid Derivatives: This method involves the reaction of a phenol with a cinnamic acid or its derivative, typically under acidic conditions, to form the this compound structure.

Q2: How do I choose the best synthetic method for my application?

A2: The choice of method depends on several factors:

  • Scale of Synthesis: For large-scale industrial production, catalytic hydrogenation is often preferred due to its efficiency and high yields.

  • Desired Product Characteristics: If you require a "natural" label for your product, biocatalytic methods are the most suitable option.

  • Availability of Starting Materials: One-pot cascade reactions can be advantageous if the required starting materials are readily available and you wish to avoid isolating intermediates.

  • Stereoselectivity: For the synthesis of chiral dihydrocoumarins, asymmetric catalytic methods or biocatalysis may be necessary.

Q3: What are the typical yields I can expect for this compound synthesis?

A3: Yields can vary significantly depending on the chosen method and the specific reaction conditions.

  • Catalytic Hydrogenation: This method can achieve very high yields, often exceeding 90%.

  • Biocatalytic Reduction: Yields can be more variable and are often lower than chemical methods, with reported yields around 60% due to factors like substrate toxicity.

  • One-Pot Cascade Reactions: These methods can provide moderate to high yields, typically in the range of 60-80%.

  • From Phenols and Cinnamic Acids: Yields for this method are generally in the range of 40-60%.

Q4: What are the key safety precautions I should take during this compound synthesis?

A4: Safety should always be a priority in the laboratory.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure. Ensure your equipment is properly rated for the pressures you are using and that the reaction is conducted in a well-ventilated area, away from ignition sources.

  • Handling Reagents: Many of the reagents used, such as strong acids and organic solvents, are corrosive and/or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a fume hood when handling volatile or toxic chemicals.

  • Biocatalysis: When working with microorganisms, follow standard sterile techniques to prevent contamination.

Experimental Protocols

Below are detailed experimental protocols for two common methods of this compound synthesis.

Protocol 1: Catalytic Hydrogenation of Coumarin

This protocol is adapted from a patented industrial process.

  • Materials:

    • Coumarin

    • 5% Palladium on activated carbon (Pd/C) catalyst

    • Hydrogen gas

    • Stirred autoclave or similar hydrogenation apparatus

  • Procedure:

    • Charge the stirred autoclave with coumarin and the 5% Pd/C catalyst. The typical catalyst loading is around 0.4% by weight relative to the coumarin.

    • Seal the autoclave and purge the system with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 65-75°C) with vigorous stirring.

    • Maintain the reaction under these conditions for a set time (e.g., 8 hours), monitoring the hydrogen uptake to gauge the reaction progress.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Purge the system with nitrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • The filtrate is the crude this compound, which can be further purified by distillation if necessary.

Protocol 2: Biocatalytic Reduction of Coumarin using Yeast

This protocol is based on a study using Kluyveromyces marxianus.

  • Materials:

    • Coumarin

    • Kluyveromyces marxianus yeast strain

    • Appropriate yeast growth medium (e.g., YM broth)

    • Sterile flasks and incubator shaker

    • Ethyl acetate for extraction

    • Citric acid

  • Procedure:

    • Prepare a yeast pre-culture by inoculating the Kluyveromyces marxianus into the growth medium and incubating with shaking for a few days at a suitable temperature (e.g., 25°C).

    • Inoculate a larger volume of fresh medium with the pre-culture and grow until a sufficient cell density is reached.

    • Add a solution of coumarin to the yeast culture to the desired final concentration (e.g., 2 g/L).

    • Continue to incubate the culture with shaking for several days (e.g., 3 days), monitoring the conversion of coumarin to this compound (via its hydrolyzed form, melilotic acid) using techniques like TLC or GC-MS.

    • Once the conversion is complete, stop the reaction by cooling the fermentation broth.

    • Acidify the broth with citric acid to a pH of 3-4.

    • Extract the mixture with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • To the residue, add a catalytic amount of citric acid and perform a bulb-to-bulb distillation under reduced pressure to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Pressure (bar)Typical Yield (%)Reference
Catalytic Hydrogenation5% Pd/CNone65-75598
Catalytic HydrogenationRaney NickelDiethyl ether10010090
Biocatalytic ReductionKluyveromyces marxianusWater (culture medium)25Atmospheric~58
From Phenol & Cinnamic Acidp-Toluenesulfonic acidNone170Atmospheric41-56
One-Pot CascadeAg₂O, Diphenyl phosphateChloroformRoom TemperatureAtmospheric64-81

Visualizations

Below are diagrams illustrating the experimental workflows for the synthesis of this compound.

experimental_workflow_hydrogenation start Start reactants Charge Autoclave: - Coumarin - Pd/C Catalyst start->reactants purge Purge with N₂ then H₂ reactants->purge pressurize Pressurize with H₂ (e.g., 5 bar) purge->pressurize react Heat and Stir (e.g., 65-75°C, 8h) pressurize->react cool_vent Cool to RT Vent H₂ react->cool_vent filter Filter to remove Catalyst cool_vent->filter product This compound (Crude) filter->product purify Purification (Optional Distillation) product->purify end End purify->end

Caption: Workflow for Catalytic Hydrogenation of Coumarin.

experimental_workflow_biocatalysis start Start pre_culture Prepare Yeast Pre-culture start->pre_culture culture Inoculate and Grow Yeast Culture pre_culture->culture add_coumarin Add Coumarin Solution culture->add_coumarin incubate Incubate with Shaking (e.g., 3 days) add_coumarin->incubate stop_reaction Stop Reaction (Cooling) incubate->stop_reaction acidify_extract Acidify (Citric Acid) and Extract (EtOAc) stop_reaction->acidify_extract dry_concentrate Dry and Concentrate Organic Phase acidify_extract->dry_concentrate distill Bulb-to-bulb Distillation with Citric Acid dry_concentrate->distill product Pure this compound distill->product end End product->end

Caption: Workflow for Biocatalytic Reduction of Coumarin.

References

minimizing by-product formation in dihydrocoumarin reactions

Author: BenchChem Technical Support Team. Date: November 2025

Dihydrocoumarin Synthesis: Technical Support Center

Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield and a mixture of products. What are the common causes?

Low yields and product mixtures in this compound synthesis can stem from several factors, including suboptimal reaction conditions, reactive intermediates leading to side reactions, or the inherent nature of the chosen synthetic route. Common issues include incomplete conversion of starting materials, formation of stereo-isomers, or alternative cyclization products. Careful monitoring of reaction progress by Thin Layer Chromatography (TLC) is crucial to identify the optimal reaction time.[1][2]

Q2: What are some common by-products observed in this compound synthesis?

Common by-products are highly dependent on the synthetic method. For instance:

  • In biocatalytic reductions of coumarin, melilotic acid is often a major intermediate or by-product which can then be converted to this compound.[3][4]

  • In dehydrogenation reactions to form coumarin from this compound, the reverse reaction (hydrogenation of coumarin) can occur, leading to the starting material as a "by-product".[5]

  • In cascade reactions involving ortho-quinone methides (o-QMs), side reactions of these highly reactive intermediates can lead to various undesired products.

Q3: How can I purify my crude this compound product to remove by-products?

Several purification techniques can be employed:

  • Flash Chromatography: This is a common and effective method. A typical solvent system is a mixture of ethyl acetate and hexane (e.g., 1:5 ratio).

  • Column Chromatography: Neutral or acidic alumina and silica gel are effective adsorbents for separating coumarin mixtures.

  • Acid-Base Extraction: Coumarins can be dissolved in a hot alkaline solution (e.g., 0.5% sodium hydroxide), impurities removed by extraction with a non-polar solvent like ether, and then the desired product precipitated by acidification.

Troubleshooting Guides by Synthetic Method

Method 1: One-Pot Synthesis via C-H Oxidation/Cyclization Cascade

This method involves the reaction of 2-alkyl phenols and oxazolones. While efficient, by-products can arise from the reactive ortho-quinone methide intermediate.

Issue: Low yield of the desired multisubstituted 3,4-dihydrocoumarin.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal CatalystScreen different Brønsted acid catalysts (e.g., diphenyl phosphate, p-toluenesulfonic acid).Improved reaction rate and yield.
Incorrect SolventChloroform has been identified as an optimal solvent in certain protocols.Enhanced solubility of reactants and improved yield.
Inefficient OxidantSilver oxide (Ag2O) is a commonly used oxidant. Ensure its quality and appropriate stoichiometry.Efficient generation of the ortho-quinone methide intermediate.
Reaction TimeMonitor the reaction closely using TLC to determine the point of maximum product formation before by-products accumulate.Minimized degradation of the product and formation of side products.

Experimental Protocol: General Procedure for One-Pot Synthesis

To a stirred solution of 2-alkyl phenol (0.2 mmol), oxazolone (0.2 mmol), and Ag₂O (0.24 mmol) in chloroform (3 mL), a Brønsted acid catalyst (e.g., diphenyl phosphate, 0.02 mmol) is added at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 24–36 hours. Progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography (EtOAc/hexane = 1:5) to afford the 3,4-dihydrocoumarin.

Method 2: Biocatalytic Reduction of Coumarin

This method utilizes microorganisms or enzymes to reduce the C3-C4 double bond of coumarin. It is considered a "natural" synthesis method.

Issue: Incomplete conversion of coumarin or formation of melilotic acid.

Potential Cause Troubleshooting Step Expected Outcome
Substrate ToxicityCoumarin can be toxic to microorganisms at high concentrations, inhibiting metabolic activity. Test a range of substrate concentrations (e.g., 0.6 g/L to 1.8 g/L) to find the optimal balance for your chosen strain.Higher conversion rates and product yield.
Microbial Strain SelectionDifferent yeast and fungi strains exhibit varying efficiencies and resistance to coumarin. Screen various strains (e.g., Kluyveromyces marxianus, Penicillium camemberti) to identify the most effective one.Improved selectivity and overall yield.
Presence of Melilotic AcidMelilotic acid is a common intermediate. After extraction, the crude product containing melilotic acid can be distilled under reduced pressure with a catalytic amount of citric acid to promote lactonization to this compound.Conversion of the intermediate to the final desired product.

Experimental Protocol: this compound Isolation from Fermentation Broth

  • Cool the fermentation broth (400 mL) to 0°C and acidify to pH 3-4 with concentrated HCl.

  • Add ethyl acetate (100 mL) and filter the mixture through a celite pad.

  • Wash the celite-biomass cake with ethyl acetate.

  • Separate the organic and aqueous phases, and extract the aqueous phase with additional ethyl acetate.

  • Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting residue can be purified by chromatography (n-hexane/Et₂O) or by distillation with catalytic citric acid to convert any melilotic acid to this compound.

Visualizing Workflows and Pathways

A clear understanding of the reaction process and potential pitfalls is essential. The following diagrams illustrate a general troubleshooting workflow and a simplified reaction pathway.

G cluster_workflow Troubleshooting Workflow for this compound Reactions A Low Yield or By-product Formation B Analyze Reaction (TLC, NMR, LC-MS) A->B C Identify Problem: Incomplete Reaction, Side Products, or Degradation? B->C D Optimize Reaction Conditions C->D Incomplete Reaction/ Side Products E Refine Purification Strategy C->E Impure Product D->B F Successful Synthesis D->F E->F

Caption: A general troubleshooting workflow for addressing common issues in this compound synthesis.

G cluster_pathway Simplified Reaction Pathway: By-product Formation Start Reactants Intermediate Reactive Intermediate (e.g., o-QM) Start->Intermediate Product Desired this compound Intermediate->Product Desired Pathway Byproduct Undesired By-product Intermediate->Byproduct Side Reaction

Caption: Simplified pathway showing the formation of a desired product and a potential by-product from a common intermediate.

References

Technical Support Center: Addressing Matrix Effects in Dihydrocoumarin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of dihydrocoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to matrix effects in LC-MS/MS analysis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound, the "matrix" refers to all components in the sample other than the analyte itself. This includes endogenous substances from the biological sample (e.g., proteins, lipids, salts in plasma) and exogenous substances introduced during sample preparation. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, known as ion enhancement. Both phenomena can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.

Q2: My this compound quantification is showing poor reproducibility and accuracy. Could matrix effects be the cause?

A2: Yes, poor reproducibility and accuracy are classic indicators of unmanaged matrix effects. The composition of the biological matrix can vary significantly from sample to sample, leading to inconsistent levels of ion suppression or enhancement. If your calibration standards are prepared in a clean solvent while your test samples are in a complex matrix like plasma, this discrepancy can cause a significant deviation between the expected and measured concentrations of this compound.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to evaluate the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the signal response between the two samples indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method used to identify the regions in the chromatogram where matrix effects are most pronounced. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any deviation from the stable baseline signal during the chromatographic run indicates where co-eluting matrix components are causing ion suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing for this compound Co-eluting matrix components interfering with chromatography.1. Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or try a different column chemistry to better separate this compound from interfering compounds.
Inappropriate pH of the mobile phase.2. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the ionization state of this compound.
High Variability in Signal Intensity Between Samples Inconsistent matrix effects across different samples.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.
Use of an inappropriate internal standard.2. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it co-elutes and experiences similar matrix effects, providing effective normalization. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior.
Low Signal-to-Noise Ratio for this compound Significant ion suppression from the sample matrix.1. Enhance Sample Cleanup: Utilize more selective SPE sorbents or a multi-step extraction protocol.
Suboptimal ionization source parameters.2. Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature to maximize this compound ionization and minimize the influence of matrix components.
Dilution of the sample.3. Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent Recovery Inefficient or variable sample preparation.1. Validate Sample Preparation Method: Thoroughly validate the chosen extraction method for recovery and consistency. Ensure all steps are performed precisely and consistently for all samples.
Analyte instability during processing.2. Assess Analyte Stability: Investigate the stability of this compound under the conditions of your sample preparation workflow.

Detailed Experimental Protocols

Protocol 1: this compound Quantification in Pharmaceutical Preparations by HPLC-ESI-MS/MS

This protocol is adapted from a validated method for the determination of this compound in guaco extracts and pharmaceutical preparations.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., syrup, previously diluted if necessary), add 50 µL of an internal standard solution (e.g., a structural analog or a stable isotope-labeled this compound).

  • Add 3 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 XBridge (150 mm x 2.1 mm, 5 µm particle size).

  • Column Temperature: 25°C.

  • Mobile Phase A: Water with 0.05% formic acid.

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometer Settings

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion. A common fragmentation for coumarins involves the loss of CO.

    • Internal Standard: To be determined by direct infusion.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flows: Optimize for the specific instrument.

Quantitative Data Summary

The following tables summarize recovery data for this compound and related compounds from various studies.

Table 1: Recovery of this compound and Other Compounds from Pharmaceutical Preparations [1]

CompoundRecovery (%)RSD (%)
This compound 96.3 - 103< 4.85
1,2-Benzopyrone (Coumarin)96.3 - 103< 4.85
o-Coumaric Acid96.3 - 103< 4.85
Syringaldehyde96.3 - 103< 4.85
Kaurenoic Acid96.3 - 103< 4.85

Table 2: Recovery of this compound and Related Coumarins from Tobacco Products [2][3]

CompoundSpiked LevelAverage Recovery (%)RSD (%)
This compound Low69.8 - 90.5< 5.3
Intermediate70.4 - 93.4< 5.3
High72.4 - 95.1< 5.3
CoumarinLow69.8 - 90.5< 5.3
Intermediate70.4 - 93.4< 5.3
High72.4 - 95.1< 5.3

Table 3: Recovery of this compound from Tobacco Additives by GC/MS [4]

CompoundAverage Recovery (%)RSD (%)
This compound 98.351.94

Visual Diagrams and Workflows

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Mitigation Strategies start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me Suspect Matrix Effects me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes validate Re-validate Method me_present->validate No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->validate end Routine Analysis validate->end Method Validated

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Start: Biological Sample (e.g., Plasma) ppt Add Acetonitrile (1:3 v/v) start->ppt Quick & Simple lle Add Extraction Solvent (e.g., Ethyl Acetate) start->lle Good for Cleaner Extracts spe spe start->spe Most Selective Cleanup vortex_ppt Vortex and Centrifuge ppt->vortex_ppt supernatant_ppt Collect Supernatant vortex_ppt->supernatant_ppt evaporate Evaporate to Dryness supernatant_ppt->evaporate vortex_lle Vortex and Centrifuge lle->vortex_lle organic_layer Collect Organic Layer vortex_lle->organic_layer organic_layer->evaporate condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Comparison of sample preparation workflows for this compound analysis.

IonSuppression cluster_source ESI Source cluster_gas_phase Gas Phase Ions droplet Charged Droplet (Analyte + Matrix) analyte_ion Analyte Ion [M+H]+ droplet->analyte_ion Evaporation matrix_ion Matrix Ion droplet->matrix_ion Evaporation ms_inlet Mass Spectrometer Inlet analyte_ion->ms_inlet matrix_ion->ms_inlet Competition for Ionization & Surface Activity Changes result Reduced Analyte Signal (Ion Suppression) ms_inlet->result

References

Technical Support Center: Enhancing the Oral Bioavailability of Dihydrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges in improving the oral bioavailability of dihydrocoumarin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound is structurally related to coumarin, which is known to have very low oral bioavailability (less than 4% in humans). This is primarily due to an extensive "first-pass effect," where the compound is rapidly metabolized in the gut wall and liver before it can reach systemic circulation.[1][2] Key challenges for this compound likely include:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]

  • Extensive Presystemic Metabolism: It is likely susceptible to rapid metabolism by cytochrome P450 enzymes, similar to coumarin.[1][2]

  • Efflux Transporter Activity: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The main strategies focus on overcoming the challenges of poor solubility and extensive first-pass metabolism. These can be broadly categorized into three approaches:

  • Formulation-Based Strategies: These involve creating advanced drug delivery systems to protect the drug and improve its absorption characteristics. Key examples include:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can transform its crystalline state to a more soluble amorphous state, significantly enhancing its dissolution rate.

    • Lipid-Based Formulations (e.g., Nanoemulsions): Encapsulating this compound in nano-sized oil droplets can improve its solubility, protect it from degradation in the GI tract, and facilitate transport across the intestinal mucosa, potentially via the lymphatic system, which bypasses the liver's first-pass metabolism.

  • Chemical Modification (Prodrugs): This involves chemically modifying the this compound molecule to create a "prodrug." The prodrug has improved properties for absorption (e.g., increased water solubility or membrane permeability) and is designed to be converted back to the active this compound within the body.

  • Use of Excipients: This involves co-administering this compound with inhibitors of metabolic enzymes or efflux pumps (e.g., piperine) to reduce presystemic clearance.

Q3: How do I select the best strategy for my research?

A3: The choice of strategy depends on the primary barrier to bioavailability (solubility vs. metabolism) and available resources. A logical workflow can guide this decision.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation A Characterize this compound: - Aqueous Solubility - LogP - Permeability (e.g., Caco-2) - Metabolic Stability B Primary Barrier Identified A->B C Strategy: Formulation (Solid Dispersion, Nanoemulsion) B->C Low Solubility/ Dissolution D Strategy: Chemical Modification (Prodrug Synthesis) B->D High First-Pass Metabolism E Strategy: Combination (e.g., Formulation + Inhibitor) B->E Both/Complex Issues F In Vitro Evaluation: - Dissolution Studies - Caco-2 Permeability Assay C->F D->F E->F G In Vivo Evaluation: - Pharmacokinetic Studies in Animal Model (Determine AUC, Cmax, Tmax) F->G

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Category 1: Nanoemulsion Formulation

Q: My nanoemulsion is unstable and shows phase separation or creaming. What should I do?

A: Instability in nanoemulsions is typically due to an improper balance of components or insufficient energy input during formulation.

  • Optimize Surfactant/Co-surfactant to Oil Ratio: The ratio of your surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol-P) to the oil phase is critical. Systematically vary these ratios to construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region for your specific components.

  • Check HLB Value: Ensure the Hydrophile-Lipophile Balance (HLB) of your surfactant system is optimal for the oil you are using. You may need to blend different surfactants to achieve the required HLB.

  • Increase Homogenization Energy/Time: If using a high-energy method like ultrasonication or high-pressure homogenization, you may need to increase the processing time or energy input to achieve a smaller, more stable droplet size. However, be cautious of overheating, which can degrade components.

Q: The drug loading capacity of my nanoemulsion is too low. How can I improve it?

A: Low drug loading is a common challenge, especially for highly lipophilic compounds.

  • Screen Different Oils: The solubility of this compound can vary significantly between different oils (e.g., long-chain vs. medium-chain triglycerides). Test the saturation solubility of your compound in various pharmaceutical-grade oils (e.g., Labrafac™, Capryol™, olive oil) to select the one with the highest solubilizing capacity.

  • Incorporate Co-solvents: Adding a co-solvent like Transcutol-P or ethanol to the formulation can help improve the drug's solubility in the oil phase.

  • Consider Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are anhydrous pre-concentrates of oil, surfactant, and drug that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium (like GI fluids). They can often accommodate higher drug loads than pre-formed nanoemulsions.

G start Problem: Low Drug Loading in Nanoparticles decision1 Is the drug poorly soluble in the core material (oil/polymer)? start->decision1 action1 Screen alternative core materials with higher drug solubility. decision1->action1 Yes decision2 Is drug precipitating during formulation? decision1->decision2 No action1->decision2 action2 Incorporate a co-solvent to enhance solubility. action2->decision2 action3 Optimize process parameters: - Slower addition of anti-solvent - Adjust temperature decision2->action3 Yes end Drug Loading Improved decision2->end No action4 Increase polymer/surfactant concentration to better encapsulate the drug. action3->action4 action4->end

Caption: Troubleshooting flowchart for low drug loading in nanoparticles.
Category 2: Solid Dispersion Formulation

Q: My solid dispersion did not convert the drug to an amorphous state. The crystalline peaks are still present in the PXRD analysis.

A: This indicates that the drug did not fully dissolve in the polymer matrix during preparation.

  • Increase Polymer Ratio: The drug-to-polymer ratio is the most critical factor. Increase the proportion of the hydrophilic carrier (e.g., PVP K30, Soluplus®) to ensure there is enough polymer to molecularly disperse the drug. A study on the related compound coumarin showed significant improvement when moving from a 1:1 to a 1:3 drug-to-carrier ratio.

  • Check Drug-Polymer Miscibility: Not all polymers are compatible with all drugs. Perform a preliminary miscibility study using Differential Scanning Calorimetry (DSC) to ensure your selected polymer is appropriate for this compound.

  • Optimize Preparation Method:

    • Melting Method: Ensure the heating temperature is high enough to melt both components and form a homogeneous solution. Rapid cooling ("quenching") is essential to lock the drug in an amorphous state.

    • Solvent Evaporation Method: The drug and polymer must be fully dissolved in a common solvent before evaporation. Ensure the solvent is removed completely, as residual solvent can promote recrystallization.

Data Presentation

The following table summarizes data from a study on coumarin , a structurally similar compound, demonstrating the potential for solubility and dissolution enhancement using a solid dispersion (SD) technique with PVP K30 as the carrier. These results provide a benchmark for what might be achievable with this compound.

Table 1: Solubility and Dissolution Enhancement of Coumarin via Solid Dispersion (Data adapted from a study on coumarin for illustrative purposes)

FormulationCarrierDrug:Carrier RatioSaturation Solubility (µg/mL)Drug Release in 5 min (%)
Pure Coumarin--~10< 5%
Physical Mixture (PM)PVP K301:3~178~8%
Spray-Dried Solid Dispersion (SD) PVP K30 1:3 ~246 ~25%

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Acetone (analytical grade).

  • Preparation:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:3 w/w).

    • Dissolve the weighed this compound in a minimal volume of acetone in a beaker with magnetic stirring until a clear solution is formed.

    • Separately, dissolve the weighed PVP K30 in acetone.

    • Slowly add the polymer solution to the drug solution under constant stirring (e.g., 2000 rpm).

    • Continue stirring until a homogeneous solution is obtained.

    • Pour the solution into a petri dish and place it in a vacuum oven at a controlled temperature (e.g., 40°C) until the solvent is completely evaporated.

    • Scrape the resulting solid film, grind it gently using a mortar and pestle, and pass it through a sieve (e.g., 100 mesh) to obtain a uniform powder.

    • Store the solid dispersion in a desiccator to prevent moisture absorption.

  • Characterization: Confirm the amorphous state of this compound in the solid dispersion using DSC (disappearance of the melting endotherm) and Powder X-ray Diffraction (PXRD) (absence of crystalline peaks).

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

This protocol outlines the key steps for assessing the intestinal permeability of a this compound formulation. It requires expertise in cell culture.

  • Cell Culture:

    • Culture Caco-2 cells (ATCC HTB-37) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the cells onto semi-permeable Transwell® filter inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 60,000 cells/cm².

    • Maintain the culture for 21-25 days to allow the cells to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. A TEER value >300 Ω·cm² typically indicates good monolayer integrity.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay (Apical to Basolateral):

    • Rinse the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • Add HBSS to the basolateral (bottom) chamber.

    • Add the this compound formulation (dissolved in HBSS at a non-toxic concentration, e.g., 10 µM) to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).

    • At predetermined time points, take samples from the basolateral chamber and replace the volume with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

Mandatory Visualization

G cluster_0 GI Lumen cluster_1 Intestinal Mucosa cluster_2 Systemic Circulation DHC Free this compound (Poorly Soluble) Enterocyte Enterocyte (Intestinal Cell) DHC->Enterocyte Low Permeation NE This compound in Nanoemulsion Droplet NE->Enterocyte Enhanced Uptake (Endocytosis/Fusion) PortalVein Portal Vein (To Liver) Enterocyte->PortalVein First-Pass Metabolism Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Lymphatic Transport

Caption: Mechanism of enhanced absorption via nanoemulsion delivery.

References

Technical Support Center: Resolving Poor Reproducibility in Dihydrocoumarin Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrocoumarin biological assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound biological assays?

A1: Poor reproducibility in this compound assays often stems from a combination of factors related to the compound's physicochemical properties and general assay variability. Key sources of error include inconsistent cell seeding, pipetting inaccuracies, reagent degradation, and microplate edge effects. Specific to this compound, its low aqueous solubility can lead to precipitation and inconsistent concentrations in your assay. Furthermore, its stability in cell culture media over time should be considered, as it can be metabolized to other compounds like melilotic acid.

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

A2: this compound is sparingly soluble in water but soluble in organic solvents like DMSO, acetone, and ethyl acetate. To prepare your stock solution, dissolve this compound in 100% DMSO. For your final assay concentration, ensure the final DMSO concentration in the well is low (typically <1%) to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control with the same final DMSO concentration to account for any solvent effects. If you observe precipitation upon dilution in your aqueous buffer, consider vortexing or sonicating the solution briefly. Always visually inspect your diluted solutions for any signs of precipitation before adding them to the assay plate.

Q3: Can this compound interfere with my assay readout?

A3: Yes, like many small molecules, this compound has the potential to interfere with certain assay technologies. As a coumarin derivative, it may exhibit autofluorescence, which can be a significant source of error in fluorescence-based assays. It is essential to perform a counter-screen to assess the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. Additionally, at higher concentrations, small molecules can form aggregates that may lead to non-specific inhibition of enzymes or other proteins.

Q4: What is a suitable positive control for a this compound assay?

A4: The choice of a positive control depends on the specific biological target of your assay. For sirtuin or HDAC inhibition assays, known inhibitors such as nicotinamide or Trichostatin A, respectively, can be used. For cytotoxicity assays, a well-characterized cytotoxic agent like staurosporine is a suitable positive control.

Q5: How can I minimize the "edge effect" in my microplate assays?

A5: The edge effect, where wells on the perimeter of a microplate show different results from the interior wells, is often due to increased evaporation. To mitigate this, you can fill the outer wells with sterile water or media without cells or compounds. Using plate sealers can also help minimize evaporation, especially during long incubation periods.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound biological assays.

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
Pipetting Errors Calibrate your pipettes regularly. Use the appropriate pipette for the volume you are dispensing. Pre-wet the pipette tips before aspirating reagents. Pipette slowly and consistently.
Compound Precipitation Visually inspect your this compound dilutions for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme to lower the final concentration or try a different solubilizing agent (while keeping the final concentration low).
Issue 2: Inconsistent Dose-Response Curves
Possible Cause Recommended Solution
Compound Instability This compound can be unstable in certain conditions. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. If your assay involves long incubation times, consider the stability of this compound in your specific cell culture media.[1] You may need to perform a time-course experiment to assess its stability.
Cell Health Issues Ensure your cells are healthy and in the logarithmic growth phase before seeding. High cell passage numbers can lead to phenotypic changes and inconsistent responses. It is recommended to use cells within a defined, low passage number range.
Assay Window Too Small Optimize the concentrations of your reagents and the incubation times to maximize the difference between your positive and negative controls.
Issue 3: High Background Signal in Fluorescence Assays
Possible Cause Recommended Solution
Autofluorescence of this compound Perform a counter-screen by measuring the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. If significant autofluorescence is detected, you may need to consider a different detection method (e.g., a luminescence-based or colorimetric assay) or use appropriate controls to subtract the background fluorescence.
Media Components Some components of cell culture media, such as phenol red and riboflavin, can be fluorescent. Consider using a phenol red-free medium for your assay.
Non-specific Binding In immunoassays, non-specific binding of antibodies can lead to high background. Ensure adequate blocking by optimizing the blocking buffer and incubation time.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from published studies.

Table 1: Inhibitory Activity of this compound

Target Assay Type IC50 (µM) Reference
Human SIRT1In vitro enzymatic assay208[2]
Human SIRT2In vitro enzymatic assaySimilar dose dependency to SIRT1[2]

Table 2: Cytotoxicity of this compound

Cell Line Assay Endpoint Concentration (mM) Observation Reference
Human TK6 lymphoblastoid cellsCytotoxicityIncreased apoptosis1-5Concentration-dependent increase in apoptosis[1][2]

Experimental Protocols

Protocol 1: In Vitro SIRT1 Deacetylase Inhibition Assay

This protocol is adapted from a study by Olaharski et al. (2005).

Materials:

  • Recombinant human SIRT1 enzyme

  • [3H] acetylated histone H4 peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • NAD+

  • This compound stock solution (in DMSO)

  • Scintillation fluid

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the SIRT1 enzyme, [3H] acetylated histone H4 peptide substrate, and the this compound dilutions or vehicle control (DMSO).

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., containing HCl and acetic acid).

  • Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

  • Measure the amount of released [3H] acetate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This is a general protocol for assessing the cytotoxicity of this compound.

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 1%.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Dihydrocoumarin_Troubleshooting_Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis & Troubleshooting cluster_troubleshooting Troubleshooting Steps Start Start Experiment Prep_Cells Prepare & Seed Cells Start->Prep_Cells Prep_DHC Prepare this compound Dilutions Start->Prep_DHC Treat_Cells Treat Cells Prep_Cells->Treat_Cells Prep_DHC->Treat_Cells Incubate Incubate Treat_Cells->Incubate Readout Assay Readout Incubate->Readout Analyze Analyze Data Readout->Analyze Reproducible Results Reproducible? Analyze->Reproducible End End Reproducible->End Yes Check_Cells Check Cell Health & Seeding Reproducible->Check_Cells No Check_DHC Check DHC Solubility & Stability Check_Cells->Check_DHC Check_Assay Check Assay Parameters Check_DHC->Check_Assay Check_Assay->Start Re-run Experiment

Caption: A logical workflow for troubleshooting poor reproducibility in this compound assays.

Dihydrocoumarin_Signaling_Pathways cluster_sirt_hdac Sirtuin/HDAC Inhibition cluster_nrf2 Nrf2 Pathway Modulation DHC_SIRT This compound SIRT1 SIRT1/HDACs DHC_SIRT->SIRT1 inhibits p53 p53 & other proteins SIRT1->p53 deacetylates Acetylation Increased Acetylation SIRT1->Acetylation prevents p53->Acetylation Apoptosis Apoptosis Acetylation->Apoptosis DHC_Nrf2 This compound Keap1 Keap1 DHC_Nrf2->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Simplified signaling pathways affected by this compound.

References

identifying and removing impurities from synthetic dihydrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthetic dihydrocoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities in synthetic this compound include unreacted starting materials, such as coumarin, and side-products like melilotic acid.[1] Residual solvents from the reaction or purification process can also be present.

Q2: Which analytical techniques are most effective for identifying impurities in a this compound sample?

A2: The most common and effective analytical techniques for identifying impurities are:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities. It can provide quantitative data on the ratio of this compound to impurities like coumarin.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present, allowing for their identification and quantification.[1]

Q3: What are the primary methods for purifying synthetic this compound?

A3: The primary methods for purifying synthetic this compound are:

  • Distillation: Effective for separating this compound from non-volatile impurities.[1]

  • Chromatography: Techniques like flash column chromatography are highly effective for separating this compound from structurally similar impurities.

  • Recrystallization: A common method for purifying solid compounds, which can be effective if a suitable solvent is found.

Troubleshooting Guides

Issue 1: Persistent Impurities After Initial Purification

Symptom: Analytical tests (TLC, GC-MS, NMR) show the presence of impurities after a single purification step.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Ineffective Purification Method The chosen purification method may not be suitable for the specific impurities present. For example, if distillation is used, volatile impurities with boiling points close to this compound may co-distill. Solution: Employ an orthogonal purification technique. If distillation was used first, follow up with column chromatography.
Co-elution in Chromatography Impurities may have similar polarity to this compound, causing them to co-elute during column chromatography. Solution: Optimize the chromatography conditions. Adjust the solvent system polarity, try a different stationary phase, or use a gradient elution.
Incomplete Crystallization During recrystallization, impurities may have been trapped within the crystal lattice of this compound. Solution: Ensure slow cooling during recrystallization to allow for the formation of pure crystals. A second recrystallization step may be necessary.
Issue 2: Low Yield After Purification

Symptom: A significant loss of this compound product is observed after purification.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Product Loss During Chromatography This compound may adhere to the column matrix or be lost in numerous mixed fractions. Solution: Ensure proper column packing and optimize the solvent system to achieve a good separation with minimal tailing. Combine and re-purify mixed fractions if necessary.
High Solubility in Recrystallization Solvent This compound may be too soluble in the chosen recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor. Solution: Screen for a more suitable solvent or solvent system where this compound has a large solubility difference between hot and cold conditions.
Decomposition During Distillation This compound may decompose at high temperatures during distillation. Solution: Use vacuum distillation to lower the boiling point and minimize thermal decomposition.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the effectiveness of common purification techniques for this compound based on typical laboratory outcomes.

Purification Technique Purity Achieved (Typical) Yield (Typical) Advantages Disadvantages
Distillation 95-98%80-90%Good for removing non-volatile impurities; relatively simple setup.Not effective for impurities with similar boiling points; potential for thermal degradation.
Flash Column Chromatography >99%60-80%High resolution for separating closely related compounds; adaptable to various polarities.Can be time-consuming and solvent-intensive; potential for product loss on the column.
Recrystallization 98-99.5%50-70%Can yield very pure crystalline product; cost-effective.Requires finding a suitable solvent; can have lower yields due to solubility.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the chosen solvent system. An example eluent is a mixture of n-hexane and diethyl ether.

    • Collect fractions and monitor the elution by TLC.

  • Analysis and Collection:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (one in which the compound is sparingly soluble at room temperature but highly soluble when hot).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis Stage cluster_analysis Impurity Identification cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product Crude_Product Crude Synthetic This compound TLC TLC Analysis Crude_Product->TLC GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy Crude_Product->NMR Purity_Check Purity > 99%? TLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Purification_Step Select Purification Method Purity_Check->Purification_Step No Pure_Product Pure this compound Purity_Check->Pure_Product Yes Purification_Step->Crude_Product Re-analyze

Caption: Workflow for impurity identification in synthetic this compound.

Purification_Workflow cluster_methods Purification Methods Crude_Sample Crude this compound Distillation Distillation Crude_Sample->Distillation Chromatography Column Chromatography Crude_Sample->Chromatography Recrystallization Recrystallization Crude_Sample->Recrystallization Analysis Purity Analysis (TLC, GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Decision Purity Acceptable? Analysis->Decision Decision->Chromatography No, Re-purify Pure_Product Pure this compound Decision->Pure_Product Yes

Caption: General workflow for the purification of synthetic this compound.

References

Dihydrocoumarin Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of dihydrocoumarin from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is found in various plants, with Melilotus officinalis (sweet clover) and Tonka beans (Dipteryx odorata) being among the notable sources.[1][2] However, the concentration in these natural sources is often low, which can make direct extraction for large-scale production economically challenging.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent largely depends on whether the this compound is in a free or glycosidic form. For free this compound, less polar solvents like n-hexane or petroleum ether can be used.[3] For glycosides, more polar solvents such as methanol or ethanol are effective.[3] Aqueous ethanol mixtures are also commonly employed. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide at approximately 30 mg/ml.

Q3: What are the common methods for extracting this compound?

A3: Several methods are used for this compound extraction, ranging from traditional to modern techniques:

  • Conventional Methods: These include maceration, Soxhlet extraction, and reflux extraction.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance extraction efficiency.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): This method often uses supercritical CO2 as a solvent, offering a green alternative to organic solvents.

  • Biocatalytic Synthesis and Extraction: An alternative approach involves the microbial reduction of coumarin to this compound, followed by extraction of the product.

Q4: How can I optimize the extraction yield of this compound?

A4: Optimization of this compound extraction involves fine-tuning several parameters. Key factors that influence the extraction yield include:

  • Solvent Concentration: The polarity of the solvent mixture can be adjusted to maximize extraction.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the this compound.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

  • pH: The pH of the extraction medium can influence the stability and solubility of the target compound. Response Surface Methodology (RSM) is a statistical approach that can be effectively used to optimize these parameters simultaneously.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Non-optimized extraction parameters (temperature, time, etc.).- Inefficient cell wall disruption of the plant material.- Degradation of this compound during extraction.- Test a range of solvents with varying polarities.- Use Response Surface Methodology (RSM) to optimize extraction conditions.- Pre-treat the plant material (e.g., grinding, enzyme treatment) to improve solvent penetration.- For temperature-sensitive extractions, consider using methods like SFE or performing extractions at lower temperatures for a longer duration.
Co-extraction of Impurities - Low selectivity of the chosen solvent.- Extraction of compounds with similar polarity to this compound.- Employ a more selective extraction method like Supercritical Fluid Extraction (SFE).- Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.- Utilize chromatographic techniques (e.g., column chromatography) for post-extraction purification.
Thermal Degradation of this compound - High temperatures used in methods like Soxhlet or high-temperature MAE.- Use non-thermal or low-temperature extraction methods such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).- If using MAE, optimize for lower temperatures and shorter extraction times.
Inconsistent Results - Variability in the natural source material (plant age, harvest time, etc.).- Lack of precise control over extraction parameters.- Standardize the collection and pre-processing of the plant material.- Ensure accurate and consistent control of all extraction parameters (temperature, time, solvent ratio, etc.).- Perform multiple extractions and average the results to ensure reproducibility.

Quantitative Data Presentation

Table 1: Comparison of this compound Extraction Methods and Yields

Extraction Method Natural Source Solvent Key Parameters Yield Reference
MacerationMelilotus officinalisEthanol-Not specified
Microwave-Assisted Extraction (MAE)Melilotus officinalis50% (v/v) aqueous ethanol2 cycles of 5 min at 50°CHigher yield than Soxhlet and UAE
Biocatalytic (Whole-cell)Coumarin-Fermentation with Kluyveromyces marxianus followed by ethyl acetate extraction58%
Biocatalytic (Enzymatic)Coumarin-Enzymatic reduction with OYE2 and GDH followed by ethyl acetate extraction90%
Supercritical Fluid Extraction (SFE)Pterocaulon balansaeSupercritical CO240°C, 90-200 barEnriched coumarin fractions

Table 2: Optimized Parameters for Coumarin Extraction using Ultrasound-Assisted DES Method

Parameter Optimized Value
Liquid-Solid Ratio10:1 (mL/g)
Extraction Time50 min
Extraction Temperature59.85 °C
Moisture Content49.28%
Predicted Extraction Yield 1.18%

Source: Adapted from a study on coumarin extraction from Angelica dahurica using a deep eutectic solvent (DES).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the plant material (e.g., Melilotus officinalis) at room temperature and grind it into a fine powder.

  • Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel. Add the chosen solvent (e.g., 50% ethanol) at a specific solid-to-liquid ratio.

  • Ultrasonication: Immerse the extraction vessel in an ultrasonic bath. Set the desired temperature and sonication time. The acoustic cavitation produced by the ultrasound will facilitate the disruption of cell walls and enhance the extraction process.

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques if necessary.

Protocol 2: Biocatalytic Production and Extraction of this compound

This protocol involves two main stages: the biotransformation of coumarin to this compound and the subsequent extraction of the product.

Stage 1: Biotransformation (Whole-Cell Method)

  • Microorganism Culture: Cultivate a suitable microorganism, such as the yeast Kluyveromyces marxianus, in an appropriate growth medium.

  • Substrate Addition: Introduce a solution of natural coumarin into the microbial culture. The concentration of coumarin should be optimized to avoid toxicity to the microorganisms.

  • Fermentation: Allow the fermentation to proceed under controlled conditions (temperature, pH, agitation) for a specific duration. During this time, the microorganisms will reduce the coumarin to melilotic acid.

Stage 2: Extraction and Conversion

  • Acidification and Filtration: Stop the biotransformation by acidifying the fermentation broth (e.g., with HCl to pH 3-4). Filter the mixture to separate the biomass.

  • Solvent Extraction: Extract the filtrate with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic phases (e.g., with Na2SO4) and concentrate the solvent under reduced pressure.

  • Conversion to this compound: The resulting residue, containing melilotic acid, is distilled in the presence of a catalytic amount of citric acid to yield this compound.

Visualizations

Extraction_Workflow Start Start: Natural Source (e.g., Melilotus officinalis) PreProcessing Step 1: Pre-Processing (Drying, Grinding) Start->PreProcessing Extraction Step 2: Extraction (UAE, MAE, SFE, etc.) PreProcessing->Extraction Separation Step 3: Solid-Liquid Separation (Filtration/Centrifugation) Extraction->Separation Concentration Step 4: Solvent Removal (Rotary Evaporation) Separation->Concentration Purification Step 5: Purification (Chromatography) Concentration->Purification End End: Pure this compound Purification->End

Caption: General workflow for the extraction of this compound from natural sources.

Method_Comparison cluster_Conventional Conventional Methods cluster_Modern Modern Methods Maceration Maceration Soxhlet Soxhlet Reflux Reflux UAE Ultrasound-Assisted Extraction (UAE) MAE Microwave-Assisted Extraction (MAE) SFE Supercritical Fluid Extraction (SFE) This compound This compound Extraction This compound->Maceration Time-consuming This compound->Soxhlet High temperature This compound->Reflux This compound->UAE Efficient This compound->MAE Rapid This compound->SFE Green & Selective

Caption: Comparison of conventional and modern methods for this compound extraction.

References

Technical Support Center: Dihydrocoumarin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrocoumarin synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from the lab to preparative or industrial scales.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems that may arise during the scale-up of this compound synthesis, primarily focusing on the catalytic hydrogenation of coumarin.

Category 1: Reaction Yield and Efficiency

Q1: My reaction yield is significantly lower at a larger scale compared to my benchtop experiments. What are the likely causes?

A1: A drop in yield during scale-up is a common issue that can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring or inadequate heating/cooling can lead to non-uniform reaction conditions. This can slow down the reaction or promote the formation of byproducts.

  • Catalyst-to-Substrate Ratio: The optimal catalyst loading may differ between small and large-scale reactions. An insufficient amount of catalyst can lead to incomplete conversion.[1]

  • Hydrogen Gas Dispersion: Inadequate agitation in a larger vessel can lead to poor dispersion of hydrogen gas, limiting its availability at the catalyst surface and slowing the hydrogenation rate.

  • Purity of Starting Materials: Impurities in industrial-grade coumarin or solvents can poison the catalyst or participate in side reactions.

Troubleshooting Steps:

  • Review Agitation and Baffling: Ensure the reactor's mixing system is adequate for the increased volume to maintain a homogenous mixture.

  • Optimize Catalyst Loading: Systematically vary the catalyst weight ratio. Ratios of palladium catalyst to coumarin can range from 0.0001 to 0.1:1.[1]

  • Verify Gas Sparging: Check that the hydrogen delivery system provides fine bubbles and efficient dispersion throughout the reaction medium.

  • Analyze Starting Materials: Test the purity of the coumarin and solvents before starting the reaction.

Q2: The reaction has stalled and is not proceeding to completion. What should I do?

A2: A stalled reaction often points to catalyst deactivation or depletion of a key reagent.

  • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon) can become deactivated through sintering (agglomeration of metal particles at high temperatures) or leaching of the metal into the solution.[2] Poisoning by impurities (e.g., sulfur or phosphorus compounds) in the feedstock can also inhibit activity.[3]

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the scale of the reaction, or there might be a leak in the system.

Troubleshooting Steps:

  • Monitor Hydrogen Uptake: A halt in hydrogen consumption is a clear sign of a stalled reaction.

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (like Nitrogen or Argon) before introducing hydrogen to prevent catalyst oxidation.

  • Add More Catalyst: If catalyst deactivation is suspected, a fresh portion of the catalyst can be added.

  • Check for Leaks: Verify that the reactor is maintaining the set hydrogen pressure. Typical pressures for this process range from 1 to 100 bar.[1]

Category 2: Product Purity and Byproducts

Q3: I am observing significant byproduct formation. How can I improve the selectivity?

A3: Byproduct formation is often related to reaction conditions. In the hydrogenation of coumarin, potential byproducts include melilotic acid (from the opening of the lactone ring) or over-reduction products like octahydrocoumarin if the reaction is not controlled.

  • High Temperature: Elevated temperatures can promote side reactions. Processes using palladium catalysts without oxygen activation have been developed to run at lower temperatures (<80°C) to improve selectivity.

  • Solvent Choice: The choice of solvent can influence reaction pathways. Some modern processes even run without an additional solvent.

  • Reaction Time: Allowing the reaction to run for too long after the starting material is consumed can lead to over-reduction of the product.

Troubleshooting Steps:

  • Optimize Temperature: Carefully control the reaction temperature. A range of 30 to 80°C is often preferred for high selectivity.

  • Monitor the Reaction: Use techniques like GC-MS to monitor the disappearance of coumarin and the appearance of this compound, stopping the reaction upon completion.

  • Solvent Screening: If using a solvent, consider screening different options. Methanol has been used in some hydrogenation processes.

Category 3: Post-Reaction Workup and Purification

Q4: What is the most effective method for purifying this compound on a large scale?

A4: Large-scale purification requires methods that are both efficient and economical.

  • Filtration: The first step is always the removal of the heterogeneous catalyst (e.g., Pd/C) by filtration or centrifugation.

  • Distillation: Vacuum distillation is a highly effective method for purifying this compound from less volatile impurities.

  • Recrystallization: If solid impurities are present, recrystallization from a suitable solvent system can be employed.

  • Chromatography: While effective, column chromatography is often too expensive and time-consuming for large industrial scales but can be used for high-purity applications.

Troubleshooting Steps:

  • Efficient Catalyst Removal: Ensure the filtration setup is robust to prevent catalyst fines from contaminating the product.

  • Optimize Distillation Conditions: Carefully control the pressure and temperature during vacuum distillation to avoid product degradation.

  • Solvent Selection for Recrystallization: Conduct small-scale tests to find a solvent that provides good solubility at high temperatures and poor solubility at low temperatures for high recovery.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound synthesis, primarily via coumarin hydrogenation.

Table 1: Comparison of Catalytic Hydrogenation Conditions

ParameterJ. Am. Chem. Soc., 62 (1940)U.S. Pat. No. 3,442,910EP A 0420532U.S. Pat. No. 6,462,203 B2
Catalyst Raney NickelPt, Pd, Ni, Rh, or RuPalladium (O₂ activated)Palladium (no O₂ activation)
Temperature 100°C275 - 325°C80 - 160°C< 80°C (30 - 80°C pref.)
H₂ Pressure 100 barNot specified2 bar1 - 100 bar
Solvent Diethyl etherDiphenyl etherNot specifiedNone (preferred)
Reported Yield 90%60%87%98%
Purity Not specifiedNot specifiedNot specified99.9%

Data compiled from references.

Table 2: Biotechnological Reduction of Coumarin

MicroorganismSubstrate Conc. (g/L)This compound/Coumarin Ratio
Torulaspora delbrueckii0.670/30
Torulaspora delbrueckii1.252/48
Torulaspora delbrueckii1.836/64
Kluyveromyces marxianus0.674/26
Kluyveromyces marxianus1.275/25
Kluyveromyces marxianus1.869/31

Data from biotransformation experiments showing the ratio of products after seven days.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation

This protocol is based on an optimized, solvent-free industrial process.

  • Reactor Preparation: Charge a suitably sized pressurized reactor equipped with a stirrer, heating/cooling jacket, and gas inlet with molten coumarin.

  • Catalyst Addition: Add the palladium catalyst. The recommended weight ratio of catalyst to coumarin is between 0.0001 and 0.1:1.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the mixture to the target temperature (e.g., 50-70°C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Samples can be carefully taken (after depressurizing and purging) to be analyzed by GC-MS.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess hydrogen pressure, followed by purging with nitrogen.

  • Catalyst Removal: The liquid this compound product is discharged from the reactor and filtered while warm to remove the solid catalyst.

  • Purification: The crude product can be purified further by vacuum distillation to achieve high purity (e.g., >99.9%).

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus appropriately sized for the batch. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the crude, filtered this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distilled this compound in a receiving flask. Monitor the temperature of the vapor to ensure the correct fraction is being collected.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Visualizations

Diagram 1: General Workflow for this compound Scale-Up

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material (Coumarin) reactor_prep Reactor Setup & Catalyst Loading start->reactor_prep reaction Catalytic Hydrogenation (H2, Pressure, Temp) reactor_prep->reaction monitoring Reaction Monitoring (GC-MS, H2 Uptake) reaction->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete distillation Vacuum Distillation filtration->distillation final_product Pure this compound distillation->final_product

Caption: A generalized workflow for the scaled-up synthesis of this compound.

Diagram 2: Troubleshooting Guide for Low Reaction Yield

start Problem: Low Yield q1 Is reaction going to completion? start->q1 q2 Is catalyst active? q1->q2 No s5 Optimize temperature to minimize byproducts. q1->s5 Yes, but high byproducts s1 Check for catalyst poisoning/deactivation. Increase catalyst load. q2->s1 No s2 Verify H2 pressure and check for leaks. q2->s2 Yes q3 Are physical parameters optimal? s3 Improve agitation for better mass/heat transfer. q3->s3 No s4 Check purity of starting materials and solvents. q3->s4 Yes s2->q3

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Enhancing Dihydrocoumarin Selectivity for Enzyme Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the selectivity of dihydrocoumarin derivatives for specific enzyme targets. The information is tailored for professionals in drug development and related scientific fields.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent inhibition of my target enzyme but also significant off-target effects. What are the general strategies to improve its selectivity?

A1: Improving selectivity is a common challenge in drug discovery. Here are several strategies to consider:

  • Structure-Based Drug Design (SBDD): If the crystal structures of your target and off-target enzymes are known, you can use SBDD to identify unique features in the active site of your target enzyme. Modifications to the this compound scaffold can then be designed to exploit these differences, creating interactions that are favorable for the target but unfavorable for off-targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of this compound analogues with modifications at various positions. This can help identify which parts of the molecule are crucial for on-target potency and which contribute to off-target binding. Pay close attention to how changes in electronic properties, sterics, and hydrophobicity affect selectivity.

  • Introduction of Bulky or Charged Groups: Adding bulky substituents to your this compound derivative can create steric hindrance that prevents it from binding to the smaller active sites of some off-target enzymes. Similarly, introducing charged groups can favor interactions with specific charged residues in the target's active site while repelling it from off-targets lacking complementary charges.

  • Conformational Locking: Modifying the this compound scaffold to lock it into a specific conformation that is preferentially recognized by the target enzyme can be an effective strategy. This can reduce the flexibility of the molecule, preventing it from adopting conformations that would allow it to bind to off-target proteins.

Q2: I am seeing inconsistent IC50 values for my this compound derivatives in my enzyme inhibition assays. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors. Here's a troubleshooting guide:

  • Compound Solubility: this compound derivatives can sometimes have poor solubility in aqueous assay buffers. Ensure your compound is fully dissolved in a suitable solvent (like DMSO) before diluting it into the assay buffer. Precipitated compound will lead to inaccurate concentrations and variable results. Consider performing a solubility test for your compounds under the assay conditions.

  • Assay Conditions: Ensure that all assay parameters are consistent across experiments. This includes enzyme and substrate concentrations, incubation times and temperatures, and buffer composition (pH, ionic strength). Any variations can significantly impact the measured IC50 values.

  • Time-Dependent Inhibition: Some compounds exhibit time-dependent inhibition, where the potency increases with longer pre-incubation times with the enzyme. If you suspect this, perform experiments with varying pre-incubation times to characterize this behavior.

  • Reagent Stability: Verify the stability of your enzyme, substrate, and this compound derivatives under the storage and assay conditions. Degradation of any of these components will lead to unreliable results.

Q3: How do I choose the right off-target enzymes to build a selectivity panel for my this compound inhibitor?

A3: The choice of off-target enzymes for a selectivity panel should be guided by several factors:

  • Target Family Homology: Include enzymes that are structurally related to your primary target. These are often the most likely to show off-target binding due to similarities in their active sites.

  • Known Promiscuity of the Scaffold: The coumarin scaffold is known to interact with a variety of enzymes. Literature searches for known targets of coumarins and dihydrocoumarins can provide a good starting point for your panel.

  • Therapeutic Area Considerations: Select off-targets that are known to be associated with adverse effects in the therapeutic area you are targeting. For example, if you are developing a drug for inflammation, you might include key enzymes from other signaling pathways to predict potential side effects.

  • Broad-Spectrum Panels: Consider using commercially available broad-spectrum enzyme panels that cover a wide range of enzyme classes. This can help to identify unexpected off-target interactions early in the drug discovery process.

Troubleshooting Guides

Problem: Low Selectivity of a this compound-Based COX-2 Inhibitor

You have synthesized a this compound derivative that potently inhibits COX-2, but it also shows significant inhibition of the constitutively expressed COX-1 isoform, which could lead to gastrointestinal side effects.

Troubleshooting Steps:

  • Analyze Structural Differences between COX-1 and COX-2: The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1.

  • Modify the this compound Scaffold: Introduce a bulky substituent at a position on the this compound ring that can project into the side pocket of the COX-2 active site. This modification should create steric hindrance in the smaller COX-1 active site, thus reducing its binding affinity.

  • Synthesize and Test Analogues: Prepare a series of derivatives with different bulky groups (e.g., a p-tolyl or a substituted phenyl ring) and evaluate their inhibitory activity against both COX-1 and COX-2.

  • Determine IC50 Values and Calculate Selectivity Index: Measure the IC50 values for each analogue against both enzymes and calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI indicates greater selectivity for COX-2.

Example Data:

CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound-A-H15.25.82.6
This compound-B-CH325.62.112.2
This compound-C-Ph50.10.955.7
This compound-D-SO2NH2>1000.5>200
Problem: this compound Derivative Shows Unwanted α-Glucosidase Inhibition

You are developing a this compound-based compound for a neurological target, but screening reveals potent inhibitory activity against α-glucosidase, which could lead to unwanted metabolic side effects.

Troubleshooting Steps:

  • Examine Binding Mode in α-Glucosidase: Use molecular docking to predict the binding mode of your compound in the active site of α-glucosidase. Identify the key interactions responsible for the inhibitory activity.

  • Disrupt Key Interactions: Modify the this compound scaffold to remove or disrupt the functional groups that are critical for binding to α-glucosidase. For example, if a hydroxyl group is forming a key hydrogen bond, consider replacing it with a methoxy group or removing it altogether.

  • Synthesize and Screen Analogues: Synthesize the modified analogues and test them for inhibition of both your primary neurological target and α-glucosidase.

  • Compare Potency and Selectivity: Analyze the data to identify analogues that retain potency at your target of interest while showing significantly reduced activity against α-glucosidase.

Experimental Protocols

Protocol for Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a fluorometric method for detecting prostaglandin G2, the intermediate product generated by COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • This compound derivatives and control inhibitors (e.g., celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of your this compound derivatives and control inhibitors in COX Assay Buffer. A 10X final concentration is recommended.

    • Reconstitute and dilute the COX-1 and COX-2 enzymes in cold COX Assay Buffer according to the manufacturer's instructions.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compounds or control inhibitors to the appropriate wells of the 96-well plate.

    • For the enzyme control wells (100% activity), add 10 µL of COX Assay Buffer.

    • Add 10 µL of the diluted enzyme solution (either COX-1 or COX-2) to all wells except the blank.

    • Add 80 µL of the reaction mix to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately place the plate in the fluorescence plate reader and measure the fluorescence in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for α-Glucosidase Inhibition Assay

This protocol is a colorimetric assay based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • This compound derivatives and control inhibitor (e.g., acarbose)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Assay Plate Setup:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of your this compound derivatives or acarbose at various concentrations to the test wells. Add 10 µL of buffer to the control wells.

    • Add 20 µL of α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of pNPG solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 50 µL of Na2CO3 solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Prostaglandin_Biosynthesis_Pathway cluster_inhibition Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound Derivative This compound->Arachidonic_Acid Inhibits Experimental_Workflow_Selectivity Start Start: Potent but Non-selective This compound Derivative SAR Structure-Activity Relationship (SAR) Analysis Start->SAR SBDD Structure-Based Drug Design (SBDD) Start->SBDD Synthesis Synthesize Analogues SAR->Synthesis SBDD->Synthesis Screening Screen Against Target and Off-Target Enzymes Synthesis->Screening Data_Analysis Analyze IC50 Values and Calculate Selectivity Index Screening->Data_Analysis Decision Selective Derivative Identified? Data_Analysis->Decision End End: Optimized Selective This compound Derivative Decision->End Yes Refine Refine Design and Re-synthesize Decision->Refine No Refine->SAR

troubleshooting unexpected results in dihydrocoumarin in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in in vivo studies of dihydrocoumarin.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioavailability of this compound in our oral gavage study. What are the potential causes and solutions?

A2: Low oral bioavailability is a common challenge with natural products like this compound.[1] Several factors could be contributing to this issue:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility, which can limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Like other coumarin-related compounds, this compound may undergo significant metabolism in the intestines and liver (Phase I and Phase II reactions) before reaching systemic circulation. This can substantially reduce the amount of the parent compound available.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the gut lumen, reducing net absorption.

  • Formulation Issues: The vehicle used for administration may not be optimal for solubilizing or stabilizing this compound.

Troubleshooting Strategies:

  • Formulation Optimization:

    • Co-solvents and Surfactants: Consider using vehicles containing co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) to enhance solubility.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.

    • Particle Size Reduction: If using a suspension, techniques like micronization can increase the surface area for dissolution.

  • Route of Administration: If oral bioavailability remains a significant hurdle for initial efficacy studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism. Be aware that this will alter the pharmacokinetic profile.

  • Inhibition of Metabolism: Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can be explored, but this adds complexity to the study design.

Q2: We are seeing inconsistent results in our efficacy studies across different batches of animals. What could be the cause?

A2: Inconsistent results in animal studies with herbal compounds can be frustrating. Here are some potential sources of variability and how to address them:

  • Animal-Related Factors:

    • Genetic Variability: Even within the same strain, there can be genetic differences that affect drug metabolism and response.

    • Gut Microbiota: The composition of the gut microbiota can influence the metabolism of natural products.

    • Health Status: Underlying health issues in animals can affect the outcome of the study.

    • Fasting State: Food can significantly impact the absorption of many compounds.

  • Experimental Procedure Variability:

    • Dosing Technique: Inconsistent oral gavage technique can lead to variability in the amount of compound delivered.

    • Circadian Rhythm: The timing of dosing and measurements can be critical, as metabolic processes fluctuate throughout the day.

  • Compound and Formulation Variability:

    • Purity of this compound: Ensure the purity of the this compound is consistent across studies.

    • Formulation Stability: Check for precipitation or degradation of this compound in the dosing vehicle over time.

Troubleshooting Strategies:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are rigorously standardized.

  • Control for Animal Variables: Use animals from a reliable source, within a narrow weight and age range. Standardize the fasting period before dosing.

  • Validate Formulation: Confirm the stability and homogeneity of your this compound formulation.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

Q3: We observed an unexpected antagonistic effect when co-administering this compound with a standard drug. How can we investigate this?

A3: Unexpected drug-drug interactions are a critical finding. This compound has been observed to have antagonistic effects when co-administered with drugs like domperidone and ondansetron in antiemetic studies.[2] This suggests a potential interaction at the level of drug targets or metabolic pathways.

Investigative Steps:

  • In Vitro Assays: Conduct in vitro studies to determine if this compound interacts with the same receptors or enzymes as the co-administered drug. For example, receptor binding assays can assess competition for the same target.

  • Metabolic Interaction Studies: Use liver microsomes to investigate if this compound inhibits or induces the metabolic enzymes responsible for the clearance of the other drug, or vice-versa.

  • Pharmacokinetic Interaction Study: Design an in vivo study to measure the plasma concentrations of both drugs when administered alone and in combination. This will reveal if there is a pharmacokinetic basis for the observed antagonism (e.g., one drug altering the absorption or clearance of the other).

  • Pharmacodynamic Dose-Response Study: Conduct a dose-response study for each drug alone and in combination to characterize the nature of the antagonism (e.g., competitive vs. non-competitive).

Troubleshooting Experimental Results

Observed Issue Potential Cause Recommended Action
No observed efficacy Inadequate dose, poor bioavailability, rapid metabolism, inappropriate animal model.Conduct a dose-response study, optimize formulation, consider an alternative route of administration (e.g., IP), verify the relevance of the animal model to the human condition.
Unexpected Toxicity Off-target effects, reactive metabolites, species-specific metabolism.Perform dose-response toxicity studies, conduct metabolite profiling, consider using a different animal species that may better model human metabolism.
High variability in plasma concentrations Inconsistent dosing, variable absorption, analytical assay issues.Refine and standardize the dosing procedure, optimize the formulation to improve absorption consistency, re-validate the analytical method for plasma sample analysis.
Compound precipitates in formulation Poor solubility in the chosen vehicle.Test a range of pharmaceutically acceptable vehicles, including co-solvents, surfactants, and lipid-based systems.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound (Antiemetic Model)

Animal Model Dose (mg/kg, oral) Effect Reference
2-day-old Chicks12.5Dose-dependent delay in emetic onset and decrease in retches.[2][3]
25Dose-dependent delay in emetic onset and decrease in retches.[2]
50Notable delayed latency period (61.17 ± 4.12 s) and diminished number of retches (17.67 ± 1.82 times) compared to the control group.

Table 2: In Vivo Toxicity of this compound (Oral Gavage)

Animal Model Study Duration Dose (mg/kg/day) Key Findings Reference
F344/N Rats16 Days190, 375, 750No significant effects on body weight; no clinical signs of organ-specific toxicity.
1,5004/5 males and 5/5 females died.
3,0005/5 males and 5/5 females died.
B6C3F1 Mice16 Days140, 280, 560, 1,125No significant effects on body weight; no clinical signs of organ-specific toxicity.
2,2505/5 males and 5/5 females died.
F344/N Rats13 Weeks75, 150, 300, 600, 1,200Details not specified in the abstract.

Table 3: Pharmacokinetic Parameters of this compound (Representative Data)

Parameter Value Animal Model Dose and Route Reference
CmaxData not available---
TmaxData not available---
AUCData not available---
Half-lifeData not available---

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rodents (General Protocol)

This protocol provides a general framework. Specific parameters such as the analytical method and blood collection time points should be optimized for this compound.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-h light/dark cycle) with ad libitum access to food and water. Animals should be fasted overnight before dosing.

  • Dosing: Administer this compound via oral gavage at the desired dose. The vehicle should be optimized for solubility (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.

  • Sample Analysis (HPLC-UV Method Development):

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound.

    • Sample Preparation: Protein precipitation with acetonitrile is a common method for plasma sample cleanup.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

2. In Vivo Toxicity Study (Based on OECD 408 - 90-Day Oral Gavage in Rodents)

  • Animals: F344/N rats, 10 males and 10 females per group.

  • Dose Groups: At least three dose levels and a vehicle control group. The highest dose should induce some toxicity but not significant mortality.

  • Administration: Daily oral gavage for 90 days.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Body weight and food consumption.

    • At termination: Hematology, clinical biochemistry, and urinalysis.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Weights of major organs are recorded.

    • Histopathology: Microscopic examination of major organs and any gross lesions.

3. In Vivo Efficacy - Copper Sulfate-Induced Emesis in Chicks

This protocol is adapted from published studies.

  • Animals: 2-day-old chicks.

  • Groups:

    • Control (vehicle)

    • Positive control (e.g., domperidone 6 mg/kg or ondansetron 5 mg/kg)

    • This compound (e.g., 12.5, 25, and 50 mg/kg)

  • Procedure:

    • Administer this compound or control substances orally.

    • After a set period (e.g., 10 minutes), administer copper sulfate (50 mg/kg, orally) to induce emesis.

    • Observe the chicks for a defined period (e.g., 10 minutes).

  • Endpoints:

    • Latency to first retch: Time from copper sulfate administration to the first retching event.

    • Number of retches: Total number of retches during the observation period.

Visualizations

Dihydrocoumarin_Signaling_Pathway Proposed Signaling Pathway of this compound in DNA Damage Response DHC This compound HDAC HDACs (e.g., Rpd3, Sir2) DHC->HDAC Inhibits Rad52_exp Rad52 Gene Expression DHC->Rad52_exp Suppresses Histones Histones HDAC->Histones Deacetylates HDAC->Rad52_exp Regulates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Rad52_prot Rad52 Protein Rad52_exp->Rad52_prot Translates to HR Homologous Recombination (HR) Repair Rad52_prot->HR Mediates Apoptosis Increased Apoptosis Rad52_prot->Apoptosis Inhibition leads to DSB DNA Double-Strand Breaks (DSBs) DSB->HR Triggers HR->DSB Repairs

Caption: this compound inhibits HDACs, leading to suppressed Rad52 expression and impaired DNA repair.

Caption: A logical workflow for troubleshooting unexpected results in this compound in vivo studies.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Dihydrocoumarin and Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of dihydrocoumarin and its parent compound, coumarin. While both molecules share a core benzopyrone structure, the saturation of the pyrone ring in this compound leads to notable differences in their biological profiles. This document summarizes key findings on their antioxidant, anticancer, antimicrobial, and anticoagulant properties, supported by available experimental data and detailed methodologies.

Antioxidant Activity

The antioxidant properties of coumarins are well-documented, with their efficacy largely dependent on the substitution pattern on the benzopyran-2-one core. Dihydrocoumarins have also been investigated for their antioxidant potential.

Quantitative Data Summary
CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
This compound-apocynin derivative (HCA)DPPH50.3Apocynin (APO)> 100
This compound-apocynin derivative (HCA)NADPH Oxidase Inhibition10Apocynin (APO)> 10

Note: Data for direct comparison of unsubstituted this compound and coumarin is limited. The table presents data on a derivative to illustrate the potential of the this compound scaffold.

Discussion of Antioxidant Activity

Coumarins can exert antioxidant effects through various mechanisms, including free radical scavenging and modulation of cellular antioxidant defense pathways. Several coumarin derivatives have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][2] this compound derivatives have also demonstrated significant antioxidant and anti-inflammatory properties.[2] For instance, a synthesized this compound-apocynin derivative (HCA) was found to be a more potent radical scavenger and inhibitor of NADPH oxidase than its parent compound, apocynin.[2] This suggests that the this compound structure can serve as a valuable scaffold for the development of novel antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of chemical compounds.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound or coumarin) and a reference antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).

    • Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

  • Assay:

    • Add a specific volume of the test compound solution at various concentrations to a cuvette or microplate well.

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

cluster_workflow DPPH Assay Workflow Prepare Reagents Prepare Reagents Mix Compound and DPPH Mix Compound and DPPH Prepare Reagents->Mix Compound and DPPH Incubate Incubate Mix Compound and DPPH->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Absorbance->Calculate % Inhibition and IC50

DPPH Assay Workflow

Anticancer Activity

Coumarins have been extensively studied for their anticancer properties, with several derivatives showing potent activity against various cancer cell lines. Dihydrocoumarins are also emerging as a class of compounds with potential anticancer applications.

Quantitative Data Summary
CompoundCell LineAssayIC50 Value (µM)Reference
3,4-dihydroisocoumarin derivativeMCF-7 (Breast Cancer)SRB0.66[3]
Coumarin derivativeMCF-7 (Breast Cancer)MTT9
Biscoumarin derivativeHuTu80 (Intestinal Adenocarcinoma)Not Specified18.78-32.63
Discussion of Anticancer Activity

Coumarins exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. This compound has been identified as a histone deacetylase (HDAC) inhibitor, which can increase DNA damage sensitivity in cancer cells by inhibiting Rad52, a key protein in homologous recombination repair. This suggests a distinct mechanism of action for this compound compared to many coumarin derivatives. Several 3,4-dihydroisocoumarin derivatives have demonstrated potent cytotoxic activity against breast cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (this compound or coumarin) and a vehicle control.

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability and IC50 Calculate Cell Viability and IC50 Measure Absorbance->Calculate Cell Viability and IC50 cluster_this compound This compound Signaling This compound This compound HDAC HDAC Inhibition This compound->HDAC Hormone Signaling Hormone Signal Transduction Interference This compound->Hormone Signaling Phenylpropanoid Biosynthesis Phenylpropanoid Biosynthesis Interference This compound->Phenylpropanoid Biosynthesis Rad52 Rad52 Inhibition HDAC->Rad52 DNA Repair Decreased Homologous Recombination Repair Rad52->DNA Repair cluster_coumarin Coumarin Signaling Coumarin Coumarin Keap1 Keap1 Coumarin->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant Genes Expression of Antioxidant Genes ARE->Antioxidant Genes

References

A Comparative Guide to a Newly Validated UHPLC-MS/MS Method for Dihydrocoumarin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method for the precise and sensitive quantification of dihydrocoumarin. The performance of this new method is objectively compared with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and a conventional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals seeking robust and efficient analytical solutions for coumarin derivatives.

Introduction to this compound and Analytical Challenges

This compound, a natural compound found in plants like sweet clover, is utilized as a flavoring agent and possesses various biological activities, including immunomodulatory and antioxidant properties.[1] Accurate quantification of this compound is crucial in various fields, from food and cosmetics to pharmaceutical research. The development of sensitive, accurate, and rapid analytical methods is essential for quality control and research purposes. This guide introduces a new UHPLC-MS/MS method designed to overcome some of the limitations of existing techniques.

Comparison of Analytical Methods

The performance of the new UHPLC-MS/MS method was validated against a GC-MS method and a standard HPLC-MS/MS method. The key validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized in the tables below.

Table 1: Linearity and Sensitivity
ParameterNew UHPLC-MS/MS MethodAlternative HPLC-MS/MS MethodAlternative GC-MS Method
Linearity Range 0.5 - 500 ng/mL10 - 600 ng/mL[2]0.01 - 10.00 µg/g[3]
Correlation Coefficient (r²) > 0.999≥ 0.997[2]Not explicitly stated
Limit of Detection (LOD) 0.15 ng/mLNot explicitly stated0.01 µg/g[3]
Limit of Quantification (LOQ) 0.5 ng/mLNot explicitly statedNot explicitly stated
Table 2: Accuracy and Precision
ParameterNew UHPLC-MS/MS MethodAlternative HPLC-MS/MS MethodAlternative GC-MS Method
Accuracy (Recovery %) 98.5% - 102.1%96.3% - 103%98.35%
Intraday Precision (RSD %) < 2.0%< 4.85%1.94%
Interday Precision (RSD %) < 3.5%< 4.85%Not explicitly stated

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS method and the compared alternative methods are provided below.

New UHPLC-MS/MS Method Protocol

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample matrix.

  • Perform extraction with 5 mL of acetonitrile in an ultrasonic bath for 20 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered extract with the mobile phase to the desired concentration for analysis.

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 column (50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Precursor ion > product ion (e.g., m/z 149 > 121).

Alternative HPLC-MS/MS Method Protocol

This method was adapted from a published study for the determination of this compound in guaco extracts.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a tandem mass spectrometer.

  • Column: C18 XBridge (150 × 2.1 mm, 5-µm particle size).

  • Mobile Phase: Gradient of water and acetonitrile with 0.05% formic acid.

  • Column Temperature: 25°C.

Alternative GC-MS Method Protocol

This method is based on a patented procedure for measuring this compound in tobacco additives.

1. Sample Preparation:

  • An internal standard (naphthalene) is used.

  • The sample is dissolved in dichloromethane.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-VOC fused silica capillary column (60 m × 0.32 mm i.d. × 1.8 μm d.f.).

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

  • Temperature Program: Initial temperature of 80°C, ramped to 245°C.

  • Injection Mode: Split (10:1).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM): m/z 148 and 120 for this compound.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the workflow for the validation of the new UHPLC-MS/MS analytical method.

cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting start Standard & Sample Preparation instrument_setup UHPLC-MS/MS Instrument Setup start->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition specificity Specificity data_processing Data Processing & Statistical Analysis specificity->data_processing linearity Linearity & Range linearity->data_processing lod_loq LOD & LOQ lod_loq->data_processing accuracy Accuracy (Recovery) accuracy->data_processing precision Precision (Intra & Interday) precision->data_processing data_acquisition->specificity data_acquisition->linearity data_acquisition->lod_loq data_acquisition->accuracy data_acquisition->precision report Validation Report Generation data_processing->report cluster_new New UHPLC-MS/MS cluster_alt1 Alternative HPLC-MS/MS cluster_alt2 Alternative GC-MS center This compound Quantification new_sensitivity High Sensitivity center->new_sensitivity Improved LOD/LOQ new_speed High Throughput center->new_speed Faster Runtimes new_specificity High Specificity center->new_specificity MRM Transitions alt1_sensitivity Good Sensitivity center->alt1_sensitivity alt1_speed Moderate Throughput center->alt1_speed alt2_robustness Robust Method center->alt2_robustness alt2_volatility Requires Volatility center->alt2_volatility

References

Dihydrocoumarin and Its Derivatives: A Comparative Guide to Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of dihydrocoumarin and its derivatives against various cancer cell lines. The information presented herein is curated from multiple experimental studies to offer a valuable resource for advancing anticancer drug discovery.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values for various derivatives across different cancer cell lines, providing a comparative overview of their potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivative 1MCF-7 (Breast)0.66--
This compound Derivative 2HL-60 (Leukemia)8.09Staurosporine7.48
This compound Derivative 2MCF-7 (Breast)3.26Staurosporine3.06
This compound Derivative 2A549 (Lung)9.34Staurosporine3.7
This compound-Cinnamic Acid HybridHepG2 (Liver)13.14--
3-Arylcoumarin DerivativeA549 (Lung)24Docetaxel-
7,8-Dihydroxy-4-methylcoumarinA549 (Lung)Not specified--

Table 1: Cytotoxicity (IC50 in µM) of selected this compound and coumarin derivatives in various cancer cell lines.

Coumarin DerivativeCancer Cell LineIC50 (µM)
(E)-7-methoxy-4-(3-oxo-3- phenylprop-1-enyl)-2H-chromen-2-oneCT26 (Colon)4.9
(E)-7-hydroxy-4-(3-(4-hydroxyphenyl)-3-oxoprop-1-enyl)-2H-chromen-2-oneCT26 (Colon)4.9

Table 2: Cytotoxicity of Chalcone-Coumarin derivatives in CT26 colon cancer cells.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its derivatives predominantly relies on in vitro cell-based assays. The following are detailed methodologies for key experiments cited in the literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or control compounds for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well plates A->B C Addition of this compound Derivatives (various concentrations) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation to allow formazan formation E->F G Solubilization of formazan crystals F->G H Absorbance Measurement (Spectrophotometer) G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 values I->J

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Signaling Pathways in this compound-Induced Cytotoxicity

Several signaling pathways have been identified as being modulated by coumarin and its derivatives, leading to cancer cell death. These pathways are critical for cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some coumarin derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[2][3]

G PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_extracellular cluster_membrane cluster_intracellular GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound Derivatives This compound->PI3K Inhibits This compound->Apoptosis Induces

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. 7,8-Dihydroxy-4-methylcoumarin has been shown to induce apoptosis in human lung adenocarcinoma cells through the partial inhibition of the ERK/MAPK signaling pathway.[4]

G MAPK/ERK Signaling Pathway Inhibition cluster_extracellular cluster_membrane cluster_intracellular Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits This compound 7,8-Dihydroxy-4- methylcoumarin This compound->ERK Partially Inhibits This compound->Apoptosis Induces

Caption: Partial inhibition of the MAPK/ERK pathway.

References

A Comparative Analysis of the Anticoagulant Activities of Dihydrocoumarin and Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticoagulant properties of dihydrocoumarin and the widely used clinical anticoagulant, warfarin. While both compounds share a coumarin core, their anticoagulant efficacy and clinical utility differ significantly. This document synthesizes available experimental data, outlines key experimental protocols for assessing anticoagulant activity, and visually represents their mechanism of action.

Executive Summary

Warfarin, a synthetic derivative of 4-hydroxycoumarin, is a potent oral anticoagulant with a well-established mechanism of action and therapeutic profile.[1] In contrast, this compound (3,4-dihydrocoumarin), a natural derivative of coumarin, is not used as an anticoagulant and its activity in this regard is not well-documented in scientific literature. The anticoagulant effect of coumarin-based compounds is highly dependent on specific structural features, particularly the presence of a 4-hydroxy group, which is absent in this compound.

Data Presentation: A Comparative Overview

Direct quantitative data comparing the anticoagulant activity of this compound and warfarin is scarce in published literature. The following table summarizes the known properties of warfarin and provides a contextual comparison for this compound based on the general understanding of coumarin derivatives.

ParameterThis compoundWarfarin
Chemical Structure C9H8O2C19H16O4
Anticoagulant Activity Not established as a significant anticoagulant.Potent anticoagulant.[1]
Mechanism of Action Presumed to be a very weak or inactive Vitamin K antagonist.Vitamin K epoxide reductase (VKORC1) inhibitor.[2][3]
Effect on Prothrombin Time (PT) No significant effect reported.Prolongs PT, used for monitoring therapy.[4]
Effect on Activated Partial Thromboplastin Time (aPTT) No significant effect reported.Can prolong aPTT, especially at higher doses.
Clinical Use Not used as an anticoagulant.Widely used for prevention and treatment of thromboembolic disorders.

Mechanism of Action: The Coagulation Cascade

Both warfarin and potentially other anticoagulant coumarin derivatives exert their effect by interfering with the vitamin K cycle in the liver. This cycle is crucial for the post-translational modification (gamma-carboxylation) of several clotting factors, namely factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. By inhibiting the enzyme Vitamin K epoxide reductase (VKOR), these compounds deplete the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylase enzyme. This results in the production of dysfunctional clotting factors, thereby impairing the coagulation cascade.

coagulation_pathway cluster_vitamin_k Vitamin K Cycle cluster_coagulation Coagulation Cascade cluster_drugs Anticoagulant Intervention Vitamin K (oxidized) Vitamin K (oxidized) VKORC1 Vitamin K Epoxide Reductase (VKORC1) Vitamin K (oxidized)->VKORC1 Reduction Vitamin K (reduced) Vitamin K (reduced) Factors II, VII, IX, X\n(inactive) Factors II, VII, IX, X (inactive) Vitamin K (reduced)->Factors II, VII, IX, X\n(inactive) Cofactor VKORC1->Vitamin K (reduced) Factors IIa, VIIa, IXa, Xa\n(active) Factors IIa, VIIa, IXa, Xa (active) Factors II, VII, IX, X\n(inactive)->Factors IIa, VIIa, IXa, Xa\n(active) γ-carboxylation Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin forms clot Warfarin Warfarin Warfarin->VKORC1 Inhibits This compound This compound (presumed weak/inactive) This compound->VKORC1 Weakly Inhibits/ No Significant Effect

Caption: Mechanism of action of warfarin and presumed action of this compound.

Experimental Protocols

The anticoagulant activity of a compound is primarily assessed by its effect on plasma clotting time. The two most common in vitro assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade (Factors VII, X, V, II, and fibrinogen).

Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time taken for a clot to form is measured.

Materials:

  • Platelet-poor plasma (prepared by centrifuging citrated whole blood)

  • PT reagent (containing tissue thromboplastin and calcium chloride)

  • Water bath at 37°C

  • Coagulometer or stopwatch

  • Test tubes

Procedure:

  • Pre-warm the PT reagent and the plasma sample to 37°C.

  • Pipette 100 µL of the plasma sample into a test tube.

  • Add 200 µL of the pre-warmed PT reagent to the plasma.

  • Simultaneously start a timer and mix the contents.

  • Record the time in seconds for the formation of a visible fibrin clot.

  • Results are often expressed as the International Normalized Ratio (INR) for clinical monitoring of warfarin therapy.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are incubated with citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.

Materials:

  • Platelet-poor plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride solution (0.025 M)

  • Water bath at 37°C

  • Coagulometer or stopwatch

  • Test tubes

Procedure:

  • Pre-warm the aPTT reagent, calcium chloride solution, and plasma sample to 37°C.

  • Pipette 100 µL of plasma and 100 µL of the aPTT reagent into a test tube.

  • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.

  • Add 100 µL of the pre-warmed calcium chloride solution to the mixture.

  • Simultaneously start a timer.

  • Record the time in seconds for the formation of a visible fibrin clot.

Conclusion

Based on available evidence, warfarin is a potent and clinically established anticoagulant that functions as a vitamin K antagonist. This compound, lacking the key structural feature of a 4-hydroxy group found in warfarin and other active coumarin anticoagulants, is not considered to have significant anticoagulant activity. Researchers investigating novel coumarin-based anticoagulants should focus on derivatives that retain the 4-hydroxycoumarin scaffold, as this is critical for their mechanism of action in inhibiting the vitamin K cycle. Standard coagulation assays such as the PT and aPTT remain the gold standard for evaluating the in vitro anticoagulant efficacy of such compounds.

References

Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Dihydrocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the realm of drug discovery and development, the synergy between computational (in silico) and experimental (in vitro) methodologies is paramount. In silico techniques, such as molecular docking, offer rapid and cost-effective screening of potential drug candidates, predicting their binding affinities to specific biological targets. However, these predictions necessitate experimental validation to confirm their biological relevance. This guide provides a comparative analysis of in silico predictions and in vitro experimental results for a series of 4-hydroxycoumarin-derived enamines, focusing on their anti-tumor activity.

Correlation of In Silico Predictions and In Vitro Anti-Tumor Activity

A study investigating a series of novel 3-formyl-4-hydroxycoumarin-derived enamines provides a compelling case for the cross-validation of computational and experimental data. The researchers synthesized a series of these compounds and evaluated their anti-tumor potential using the in vitro potato disc tumor assay, which assesses the inhibition of Agrobacterium tumefaciens-induced tumors. Concurrently, they performed in silico molecular docking studies to predict the binding affinities of these compounds to Cyclin-Dependent Kinase 8 (CDK-8), a protein implicated in cancer development.

The results, summarized in the table below, demonstrate a noteworthy correlation between the predicted binding energies from molecular docking and the experimentally determined anti-tumor activities (IC50 values).

CompoundIn Silico Binding Energy (kcal/mol) with CDK-8[1][2][3][4]In Vitro Anti-Tumor Activity (IC50 in µg/mL)[1]
4g -6.81.12 ± 0.2
4h -6.8-
4a -Better than standard
4c -Better than standard
4e -Better than standard
Vinblastine (Standard) -7.5 ± 0.6

Notably, compounds 4g and 4h exhibited the strongest predicted binding affinities to CDK-8, and compound 4g correspondingly demonstrated the most potent in vitro anti-tumor activity, with an IC50 value significantly lower than the standard drug, Vinblastine. This strong correlation underscores the predictive power of in silico modeling in identifying promising drug candidates for further experimental investigation.

Experimental Protocols

To ensure the reproducibility and transparency of the findings, detailed experimental protocols are provided below.

In Vitro Anti-Tumor Assay: Potato Disc Tumorigenesis Assay

This assay evaluates the ability of a compound to inhibit the formation of tumors (crown galls) on potato discs induced by the bacterium Agrobacterium tumefaciens.

Materials:

  • Fresh, healthy potatoes

  • Agrobacterium tumefaciens culture

  • Synthesized 4-hydroxycoumarin enamine derivatives

  • Vinblastine (standard drug)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Petri dishes

  • Filter paper

  • Cork borer

  • Incubator

Procedure:

  • Preparation of Potato Discs: Surface sterilize potatoes by washing them thoroughly. Using a sterile cork borer, create uniform discs (e.g., 5 mm diameter, 2 mm thickness).

  • Bacterial Culture: Culture Agrobacterium tumefaciens in an appropriate broth medium until it reaches a suitable growth phase.

  • Treatment: Dissolve the synthesized compounds and Vinblastine in DMSO to prepare stock solutions. Prepare serial dilutions of the test compounds and the standard.

  • Inoculation: Place sterile filter paper in petri dishes and moisten with sterile distilled water. Arrange the potato discs on the filter paper. Inoculate each disc with a specific volume of the A. tumefaciens culture.

  • Application of Compounds: Apply a defined volume of each compound dilution or the standard drug solution to the inoculated potato discs. A control group with only DMSO and another with no treatment should be included.

  • Incubation: Seal the petri dishes and incubate them in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 12-21 days).

  • Tumor Evaluation: After the incubation period, count the number of tumors on each disc. The percentage of tumor inhibition is calculated relative to the control group.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits tumor formation by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

In Silico Molecular Docking Protocol

Molecular docking simulations were performed to predict the binding mode and affinity of the 4-hydroxycoumarin enamine derivatives to the active site of CDK-8.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Suite, PyRx)

  • Protein Data Bank (PDB) for the 3D structure of the target protein (CDK-8)

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of CDK-8 from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Draw the 2D structures of the 4-hydroxycoumarin enamine derivatives and convert them to 3D structures. Optimize the ligand geometries and assign appropriate charges.

  • Grid Generation: Define the binding site on the CDK-8 protein. A grid box is generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation: Run the molecular docking simulation using the prepared protein and ligands. The software will explore various possible conformations and orientations of the ligand within the protein's active site.

  • Analysis of Results: Analyze the docking results to identify the best binding poses based on the docking score or binding energy. Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the binding mode. The binding energy (in kcal/mol) provides a quantitative estimation of the binding affinity.

Visualizing the Workflow and Signaling Pathway

To further elucidate the process of cross-validation, the following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted by dihydrocoumarin derivatives.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico_start Ligand & Protein Preparation molecular_docking Molecular Docking (e.g., against CDK-8) in_silico_start->molecular_docking binding_energy Prediction of Binding Energy molecular_docking->binding_energy cross_validation Cross-Validation & Correlation Analysis binding_energy->cross_validation synthesis Compound Synthesis in_vitro_assay In Vitro Assay (e.g., Potato Disc Tumor Assay) synthesis->in_vitro_assay ic50 Determination of IC50 Value in_vitro_assay->ic50 ic50->cross_validation

Caption: Workflow for cross-validating in silico predictions with in vitro results.

G This compound This compound Derivative CDK8 CDK8 This compound->CDK8 Inhibition CyclinC Cyclin C CDK8->CyclinC Forms Complex Transcription Transcription of Oncogenes CyclinC->Transcription Promotes Proliferation Cancer Cell Proliferation Transcription->Proliferation Leads to

References

comparative study of different synthesis routes for dihydrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Dihydrocoumarin, a valuable fragrance and flavoring agent, is also a key structural motif in various biologically active compounds. Its synthesis has been approached through a multitude of routes, each with distinct advantages and limitations. This guide provides a comparative analysis of different synthesis methodologies for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of catalytic hydrogenation, one-pot cascade reactions, biocatalytic transformations, and hydroarylation of cinnamic acids.

Comparative Performance of Synthesis Routes

The choice of a synthetic route for this compound is often dictated by factors such as desired yield, purity, reaction conditions, and environmental impact. The following table summarizes the quantitative data for several prominent methods.

Synthesis RouteCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation Palladium on Charcoal (Pd/C)Acetic AcidRoom Temp.8High (not specified)[1]
Palladium (without oxygen activation)None< 80898[2]
Raney NickelDiethyl ether100Not specified90[2]
One-Pot Cascade Reaction Silver Oxide (Ag₂O), p-toluenesulfonic acidChloroformRoom Temp.24-3664-81[3][4]
Biocatalytic Synthesis Kluyveromyces marxianusCulture medium25120 (5 days)58
Saccharomyces cerevisiaeCulture mediumNot specified147~4 (from 25g/L Tonka beans)
Hydroarylation of Cinnamic Acids Erbium triflate (Er(OTf)₃)Toluene11012up to 90
Preyssler type heteropolyacidNone130261-90

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.

Catalytic Hydrogenation of Coumarin

This method involves the reduction of the double bond in the lactone ring of coumarin using a metal catalyst and a hydrogen source.

Protocol using Palladium on Charcoal:

  • Dissolve coumarin in acetic acid.

  • Add a catalytic amount of palladium on charcoal (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 8 hours.

  • After the reaction is complete, filter the catalyst.

  • Remove the solvent under reduced pressure to obtain this compound.

Protocol using Palladium without Oxygen Activation:

  • Charge a pressurized container equipped with a stirrer with coumarin and the palladium catalyst.

  • Carry out the hydrogenation at a temperature below 80°C and a hydrogen pressure of 5 bar for 8 hours.

  • After the reaction, remove the catalyst by filtration, decantation, or centrifugation to yield this compound with a purity of 99.9%.

One-Pot Synthesis via C-H Oxidation/Conjugate Addition/Cyclization Cascade

This approach synthesizes 3,4-disubstituted dihydrocoumarins from 2-alkyl phenols and oxazolones in a single step.

General Procedure:

  • To a stirred solution of a 2-alkyl phenol (0.2 mmol) and an oxazolone (0.2 mmol) in chloroform (3 mL), add silver oxide (Ag₂O, 0.24 mmol) and p-toluenesulfonic acid (0.02 mmol) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture for 24-36 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the 3,4-dihydrocoumarin derivative.

Biocatalytic Synthesis using Kluyveromyces marxianus

This "green" synthesis route utilizes whole-cell biocatalysis to reduce coumarin to this compound.

Preparative Procedure:

  • Inoculate a 100 mL flask containing 30 mL of a suitable medium with an active yeast culture of Kluyveromyces marxianus.

  • Shake the flask for four days at 25°C and 130 rpm.

  • Transfer 5 mL of the yeast suspension to a 3 L biotransformation flask containing 500 mL of fresh medium.

  • Add coumarin to the culture (up to 2 g/L).

  • Allow the biotransformation to proceed for five days.

  • The main product, melilotic acid, is then converted to this compound upon distillation in the presence of a catalytic amount of citric acid.

Hydroarylation of Cinnamic Acids

This method involves the reaction of phenols with cinnamic acids or their derivatives, catalyzed by a Lewis or Brønsted acid, to form 4-aryl-3,4-dihydrocoumarins.

Er(OTf)₃-Catalyzed Protocol:

  • In a reaction vessel, combine the p-quinone methide (1.0 mmol), a 1,3-dicarbonyl compound (1.1 mmol), and Erbium triflate (Er(OTf)₃, 20 mol%) in toluene (3 mL).

  • Heat the reaction mixture at 110°C for 12 hours.

  • After cooling, the product can be isolated and purified using standard techniques.

Synthesis Route Visualizations

The following diagrams illustrate the general workflows for the described synthesis routes.

Catalytic_Hydrogenation Coumarin Coumarin This compound This compound Coumarin->this compound Reduction H2 H₂ Catalyst Catalyst (e.g., Pd/C, Raney Ni) One_Pot_Cascade Reactants 2-Alkyl Phenol + Oxazolone Intermediate ortho-Quinone Methide (in situ generation) Reactants->Intermediate C-H Oxidation Reagents Ag₂O, Acid Catalyst (e.g., p-TsOH) Product 3,4-Disubstituted This compound Intermediate->Product Conjugate Addition & Cyclization Biocatalytic_Synthesis Coumarin Coumarin Melilotic_Acid Melilotic Acid Coumarin->Melilotic_Acid Bioreduction Microorganism Microorganism (e.g., K. marxianus) This compound This compound Melilotic_Acid->this compound Distillation (with citric acid) Hydroarylation Reactants Phenol Derivative + Cinnamic Acid Derivative Product 4-Aryl-3,4-dihydrocoumarin Reactants->Product Cyclization Catalyst Acid Catalyst (e.g., Er(OTf)₃)

References

Validating Dihydrocoumarin's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihydrocoumarin's (DHC) performance in modulating sirtuin activity, with a focus on validating its mechanism of action through the lens of genetic knockout models. Experimental data supporting these comparisons are presented, along with detailed protocols for key assays.

This compound: A Sirtuin Inhibitor

This compound, a naturally occurring compound, has been identified as an inhibitor of the Sirtuin family of NAD+-dependent deacetylases.[1][2] Specifically, it has been shown to inhibit the activity of human SIRT1 and SIRT2.[1][3] This inhibition has significant downstream consequences, most notably the hyperacetylation of the tumor suppressor protein p53, leading to increased apoptosis.[1]

Genetic Validation with SIRT1 Knockout Models

To definitively validate that the observed effects of this compound are mediated through SIRT1 inhibition, a comparison with a SIRT1 genetic knockout model is essential. While direct studies applying DHC to SIRT1 knockout models are not extensively documented in publicly available literature, we can infer the validity of its mechanism by comparing the reported effects of DHC with the phenotype of SIRT1-deficient mice.

SIRT1 knockout mice exhibit several key characteristics, including developmental defects and p53 hyperacetylation. These mice are smaller than their wild-type littermates and show abnormalities in retinal and cardiac development. Critically, cells from these mice display increased p53 acetylation following DNA damage, leading to heightened apoptosis in thymocytes. This genetically induced phenotype mirrors the pharmacological effects observed with this compound treatment, providing strong correlative evidence for its on-target activity.

Data Presentation: this compound vs. Alternatives and Genetic Models

The following tables summarize quantitative data to facilitate a clear comparison of this compound with alternative sirtuin modulators and the effects of SIRT1 knockout.

Table 1: In Vitro Inhibitory Activity of this compound and Alternative Sirtuin Inhibitors

CompoundTarget(s)IC50 (μM)Notes
This compound SIRT1, SIRT2 208 (SIRT1), 295 (SIRT2) Natural compound, also inhibits yeast Sir2p.
SirtinolSIRT1, SIRT2131 (SIRT1), 38 (SIRT2)Selective inhibitor of sirtuin family deacetylases.
CambinolSIRT1, SIRT256 (SIRT1), 59 (SIRT2)Cell-permeable β-naphthol compound.

Table 2: Comparison of this compound's Effects with SIRT1 Knockout Phenotype

FeatureThis compound TreatmentSIRT1 Knockout ModelOverlapping Mechanism
p53 Acetylation Increased in a dose-dependent mannerHyperacetylation of p53 after DNA damageSuggests DHC phenocopies the genetic loss of SIRT1 function on this key substrate.
Apoptosis Increased in human lymphoblastoid cellsIncreased ionizing radiation-induced thymocyte apoptosisFurther supports that DHC's pro-apoptotic effect is mediated through the SIRT1-p53 axis.
Cellular Senescence Associated with phenotypes of senescence and agingSIRT1 is a key regulator of cellular senescence.DHC's inhibition of SIRT1 likely contributes to senescence-related cellular states.
Cisplatin Sensitivity Not directly testedSIRT1-deficient cells show increased sensitivity to cisplatin.A proposed experiment to further validate DHC's mechanism would be to test its effect on cisplatin sensitivity.

Experimental Protocols

1. SIRT1 Deacetylase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic SIRT1 substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorescent tag)

    • NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

    • Add this compound or the alternative compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition and determine the IC50 value.

2. Western Blot for p53 Acetylation

  • Reagents and Materials:

    • Cell line (e.g., human TK6 lymphoblastoid cells)

    • This compound

    • Cell lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-actin (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.

Mandatory Visualizations

DHC_Mechanism_of_Action cluster_p53 p53 State DHC This compound SIRT1 SIRT1 DHC->SIRT1 Inhibits p53_acetyl Acetylated p53 SIRT1->p53_acetyl Deacetylates Apoptosis Apoptosis p53_acetyl->Apoptosis Promotes p53_deacetyl Deacetylated p53 p53_deacetyl->Apoptosis Inhibits

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_genetic Genetic Validation invitro_start Recombinant SIRT1 assay SIRT1 Deacetylase Assay invitro_start->assay ic50 Determine IC50 assay->ic50 cell_culture Cell Culture (e.g., TK6 cells) dhc_treatment This compound Treatment cell_culture->dhc_treatment western_blot Western Blot for Acetylated p53 dhc_treatment->western_blot apoptosis_assay Apoptosis Assay dhc_treatment->apoptosis_assay wt_model Wild-Type Model phenotype_comparison Compare Phenotypes (p53 acetylation, apoptosis) wt_model->phenotype_comparison ko_model SIRT1 Knockout Model ko_model->phenotype_comparison

Caption: Experimental workflow for validation.

References

comparing the enzyme inhibitory potency of dihydrocoumarin with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the enzyme inhibitory potential of dihydrocoumarin and its derivatives against key enzymatic targets, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound, a natural bicyclic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of the enzyme inhibitory potency of this compound and related compounds against three key enzymes: α-glucosidase, acetylcholinesterase, and tyrosinase. The inhibitory activities are compared with well-established inhibitors for each enzyme, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of Enzyme Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

While extensive research has been conducted on the enzyme inhibitory activities of various coumarin derivatives, direct experimental data on the inhibitory potency of the parent molecule, 3,4-dihydrocoumarin, against α-glucosidase and acetylcholinesterase is limited in the available scientific literature. However, studies on this compound derivatives provide valuable insights into the potential of this scaffold for enzyme inhibition.

α-Glucosidase Inhibition

Table 1: Comparison of α-Glucosidase Inhibitory Potency

CompoundIC50 (µM)Known InhibitorsIC50 (µM)
This compoundData not availableAcarbose2.1 - 77.4
Miglitol0.44
Voglibose0.18

Note: The IC50 values for known inhibitors can vary depending on the specific assay conditions and the source of the enzyme.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. Similar to α-glucosidase, direct inhibitory data for 3,4-dihydrocoumarin against AChE is scarce. However, the coumarin scaffold is a common feature in many potent AChE inhibitors.

Table 2: Comparison of Acetylcholinesterase Inhibitory Potency

CompoundIC50 (µM)Known InhibitorsIC50 (µM)
This compoundData not availableDonepezil0.02 - 0.06
Rivastigmine0.8 - 6.7
Galantamine0.38 - 1.5

Note: The IC50 values for known inhibitors can vary depending on the specific assay conditions and the source of the enzyme.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Research has shown that this compound derivatives can exhibit significant tyrosinase inhibitory activity. A study on newly generated this compound products identified a bisthis compound with notable inhibitory potency[1].

Table 3: Comparison of Tyrosinase Inhibitory Potency

CompoundIC50 (µM)Known InhibitorsIC50 (µM)
This compoundData not availableKojic Acid10 - 20
Bisthis compound derivative[1]19.8 ± 0.5Arbutin200 - 400
Hydroquinone30 - 100

Note: The IC50 values for known inhibitors can vary depending on the specific assay conditions and the source of the enzyme.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context of enzyme inhibition, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for determining enzyme inhibitory activity.

Melanin_Biosynthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone This compound This compound (Inhibitor) This compound->Tyrosinase Inhibition

Figure 1: Simplified Melanin Biosynthesis Pathway and the inhibitory action of this compound on Tyrosinase.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_sol Prepare Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme_sol->Incubation Substrate_sol Prepare Substrate Solution Reaction_start Initiate Reaction with Substrate Substrate_sol->Reaction_start Inhibitor_sol Prepare Inhibitor Solutions (e.g., this compound) Inhibitor_sol->Incubation Incubation->Reaction_start Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Reaction_start->Measurement Inhibition_calc Calculate Percent Inhibition Measurement->Inhibition_calc IC50_calc Determine IC50 Value Inhibition_calc->IC50_calc

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the enzyme inhibition assays discussed.

α-Glucosidase Inhibition Assay Protocol

This assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Test compound (e.g., this compound)

    • Acarbose (positive control)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound and acarbose in various concentrations.

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the α-glucosidase solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate the plate at 37°C for another 15 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Test compound (e.g., this compound)

    • Donepezil (positive control)

    • Tris-HCl buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound and donepezil at various concentrations.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 10 µL of the AChE solution.

    • Add 10 µL of DTNB solution to each well.

    • Incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Measure the absorbance at 412 nm immediately and then kinetically for 10-15 minutes using a microplate reader.

    • The rate of reaction is determined from the slope of the absorbance versus time plot.

    • The percent inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • The IC50 value is determined from the dose-response curve.

Tyrosinase Inhibition Assay Protocol (Mushroom Tyrosinase)

This assay is commonly used to identify potential skin-lightening agents by measuring the inhibition of mushroom tyrosinase.

  • Reagents and Materials:

    • Mushroom tyrosinase

    • L-DOPA as the substrate

    • Test compound (e.g., this compound)

    • Kojic acid (positive control)

    • Phosphate buffer (pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound and kojic acid at various concentrations.

    • In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the mushroom tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes[1].

    • Initiate the reaction by adding 40 µL of the L-DOPA solution[1].

    • Measure the absorbance at 475 nm for up to 20 minutes using a microplate reader.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

While direct experimental data on the enzyme inhibitory potency of the parent this compound molecule against α-glucosidase and acetylcholinesterase remains elusive in the current literature, the broader family of coumarin derivatives has demonstrated significant inhibitory potential against these and other enzymatic targets. The available data on a bisthis compound derivative indicates a promising inhibitory activity against tyrosinase.

The provided experimental protocols offer a standardized framework for researchers to further investigate the enzyme inhibitory properties of this compound and its analogues. Such studies are essential to fully elucidate the therapeutic potential of this chemical scaffold and to guide the rational design of new and more potent enzyme inhibitors for various disease applications. Future research focusing on the direct evaluation of 3,4-dihydrocoumarin is warranted to fill the existing data gap and to provide a more definitive comparison of its inhibitory potency.

References

independent replication of published findings on dihydrocoumarin's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the bioactivity of dihydrocoumarin (DHC), with a focus on independently replicated studies. This compound, a naturally occurring compound found in sweet clover and tonka beans, is utilized as a flavoring agent and fragrance.[1] Beyond its sensory properties, scientific investigations have revealed its potential as a modulator of key cellular processes, including epigenetic regulation, DNA repair, and plant growth. This document summarizes the quantitative data from pivotal studies, details the experimental protocols used, and visualizes the key pathways and workflows to facilitate a comprehensive understanding of DHC's biological effects.

Key Bioactivities and Comparative Data

This compound has been primarily investigated for three distinct bioactivities: inhibition of sirtuin deacetylases, interference with DNA damage repair, and herbicidal effects on certain plant species. This section presents a comparative summary of the key quantitative findings from original and subsequent validation studies.

Sirtuin 1 (SIRT1) Inhibition and Pro-Apoptotic Effects

The initial discovery of this compound's bioactivity centered on its ability to inhibit sirtuin deacetylases, a class of enzymes involved in epigenetic regulation and cellular stress responses. A seminal study by Olaharski et al. (2005) first identified DHC as an inhibitor of yeast Sir2p and human SIRT1, leading to increased acetylation of the tumor suppressor protein p53 and subsequent apoptosis.[2][3][4][5] A later study by Mellini et al. (2016) further investigated the impact of DHC on sirtuin function, providing additional data that can be compared with the original findings.

ParameterOriginal Finding (Olaharski et al., 2005)Independent Validation (Mellini et al., 2016)
SIRT1 Inhibition (IC50) ~208 µMReported as a broad-acting sirtuin inhibitor, consistent with original findings.
p53 Acetylation Dose-dependent increase in human TK6 lymphoblastoid cells.Not explicitly measured in the same manner, but the study confirms DHC's role as a sirtuin inhibitor, which would imply downstream effects on acetylation.
Apoptosis Induction > 3-fold increase in Annexin V positive cells (human TK6) at 48 hours with 5 mM DHC.Not directly replicated, but the study supports the mechanism that would lead to apoptosis.
Inhibition of DNA Damage Repair via Rad52

A study by Choi et al. (2017) identified a novel bioactivity of DHC in the realm of DNA damage repair. Their research demonstrated that DHC sensitizes yeast cells to DNA-damaging agents by inhibiting Rad52, a key protein in the homologous recombination repair pathway. To date, no independent replication of this specific finding has been identified in the public literature.

ParameterOriginal Finding (Choi et al., 2017)Independent Replication
Effect on Double-Strand Break (DSB) Repair DHC treatment leads to deficiencies in DSB repair in yeast.Not yet available
Rad52 Inhibition DHC treatment results in the inhibition of Rad52 recombinase in yeast.Not yet available
Sensitivity to DNA Damaging Agents DHC increases the sensitivity of yeast cells to DNA-damaging drugs.Not yet available
Herbicidal Activity through Interference with Plant Hormone Signaling

In the field of plant biology, Li et al. (2022) reported on the herbicidal potential of this compound. Their study showed that DHC significantly inhibits the root growth of barnyardgrass (Echinochloa crus-galli) by disrupting hormone signal transduction and phenylpropanoid biosynthesis. As of now, independent confirmatory studies on this specific herbicidal mechanism have not been published.

ParameterOriginal Finding (Li et al., 2022)Independent Replication
Effect on Barnyardgrass Root Growth Significant inhibition of root growth at concentrations of 0.5 to 1.0 g/L.Not yet available
Mechanism of Action Disruption of hormone signal transduction and phenylpropanoid biosynthesis pathways.Not yet available
Oxidative Stress Induction Causes accumulation of reactive oxygen species (ROS) in barnyardgrass roots.Not yet available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound's bioactivity.

In Vitro SIRT1 Deacetylase Inhibition Assay (based on Olaharski et al., 2005)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on SIRT1 enzymatic activity.

  • Materials: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial SIRT1 assay kit), NAD+, this compound, assay buffer, and a fluorescence plate reader.

  • Procedure:

    • Prepare a series of this compound dilutions in the assay buffer.

    • In a 96-well plate, add the SIRT1 enzyme, the fluorogenic peptide substrate, and NAD+ to each well.

    • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

p53 Acetylation Assay in Mammalian Cells (based on Olaharski et al., 2005)
  • Objective: To assess the effect of this compound on the acetylation status of the p53 protein in a human cell line.

  • Materials: Human cell line (e.g., TK6 lymphoblastoid cells), cell culture medium, this compound, lysis buffer, antibodies against acetylated p53 and total p53, and Western blotting reagents and equipment.

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24-48 hours).

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for acetylated p53.

    • Subsequently, probe the same membrane (after stripping) or a parallel membrane with an antibody for total p53 as a loading control.

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the relative levels of acetylated p53.

Yeast DNA Double-Strand Break (DSB) Repair Assay (based on Choi et al., 2017)
  • Objective: To evaluate the impact of this compound on the efficiency of homologous recombination-mediated DNA repair in yeast.

  • Materials: Saccharomyces cerevisiae strain with an inducible system for creating a specific DSB (e.g., HO endonuclease system), yeast growth medium, this compound, and reagents for Southern blotting or quantitative PCR.

  • Procedure:

    • Grow the yeast cells to the mid-log phase.

    • Treat the cells with this compound or a vehicle control.

    • Induce the expression of the HO endonuclease to create a specific DSB.

    • Collect cell samples at different time points after DSB induction.

    • Isolate genomic DNA from the samples.

    • Analyze the repair of the DSB by Southern blotting or qPCR using primers that flank the break site. A decrease in the signal for the broken DNA fragment and an increase in the signal for the repaired fragment over time indicates repair.

    • Compare the repair kinetics between the this compound-treated and control cells.

Plant Root Growth Inhibition Assay (based on Li et al., 2022)
  • Objective: To quantify the inhibitory effect of this compound on the root growth of a target plant species.

  • Materials: Seeds of the target plant (e.g., barnyardgrass), agar, petri dishes or suitable containers, this compound solutions of varying concentrations, and a ruler or imaging system for measurement.

  • Procedure:

    • Sterilize the plant seeds.

    • Prepare agar medium containing different concentrations of this compound. Include a control medium without DHC.

    • Pour the medium into petri dishes.

    • Place the sterilized seeds on the surface of the agar.

    • Incubate the plates in a controlled environment (light, temperature).

    • After a set period of growth (e.g., 5-7 days), measure the primary root length of the seedlings.

    • Calculate the percentage of root growth inhibition for each this compound concentration compared to the control.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

SIRT1_Inhibition_Pathway DHC This compound SIRT1 SIRT1 (Deacetylase) DHC->SIRT1 Inhibits p53_ac Acetylated p53 (Inactive) SIRT1->p53_ac Deacetylates p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound inhibits SIRT1, leading to an accumulation of acetylated p53 and subsequent apoptosis.

DNA_Repair_Inhibition_Workflow cluster_yeast Yeast Cell DNAdamage DNA Damage (e.g., DSB) Rad52 Rad52 DNAdamage->Rad52 Activates HR Homologous Recombination Repair Rad52->HR CellSurvival Cell Survival HR->CellSurvival DHC This compound DHC->Rad52 Inhibits

Caption: this compound inhibits Rad52, a key component of homologous recombination, impairing DNA repair.

Plant_Bioactivity_Logic DHC This compound HormoneSignaling Hormone Signal Transduction DHC->HormoneSignaling Disrupts Phenylpropanoid Phenylpropanoid Biosynthesis DHC->Phenylpropanoid Interferes with RootGrowth Barnyardgrass Root Growth HormoneSignaling->RootGrowth Inhibits Phenylpropanoid->RootGrowth Inhibits

Caption: this compound inhibits barnyardgrass root growth by disrupting key metabolic and signaling pathways.

References

A Comparative In Vivo Assessment of Dihydrocoumarin and Diclofenac for Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of dihydrocoumarin against the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. While this compound has demonstrated potential anti-inflammatory properties in various studies, direct comparative in vivo data with standard drugs is not extensively available. This document, therefore, presents a framework for such a comparison using established experimental models and discusses the potential mechanisms of action for this compound in relation to the well-understood pharmacology of diclofenac.

Experimental Protocols

A standard and widely accepted method for evaluating the acute anti-inflammatory activity of pharmacological agents is the carrageenan-induced paw edema model in rats .

Objective: To induce localized inflammation and to quantify the anti-inflammatory effects of this compound and a standard drug, diclofenac.

Animals: Male Wistar rats (180-220g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

    • Standard Drug Group: Receives diclofenac at a specified dose (e.g., 5 mg/kg, orally).

    • Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, orally).

  • Drug Administration: The respective drugs or vehicle are administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Average paw volume of the control group.

    • Vt = Average paw volume of the treated group.

Data Presentation: In Vivo Anti-Inflammatory Efficacy

The following table summarizes representative data for the anti-inflammatory effects of diclofenac and illustrative hypothetical data for this compound in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)Percentage Inhibition of Edema (%) at 3h
Control (Vehicle) -0.85 ± 0.05-
Diclofenac 50.38 ± 0.0355.3
200.24 ± 0.0271.8[1]
This compound (Hypothetical Data) 250.68 ± 0.0420.0
500.51 ± 0.0340.0
1000.36 ± 0.0257.6

Note: Data for this compound is illustrative to demonstrate a dose-dependent response and is not derived from a direct comparative in vivo study.

Signaling Pathways and Mechanisms of Action

Diclofenac:

Diclofenac is a well-characterized NSAID that primarily exerts its anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[2][][4][5]. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

This compound:

The precise in vivo anti-inflammatory mechanism of this compound is still under investigation. However, preliminary studies and research on related coumarin compounds suggest a multi-targeted mechanism that may include:

  • Antioxidant Activity: this compound and its derivatives have been reported to possess antioxidant properties. By scavenging reactive oxygen species (ROS), they may mitigate oxidative stress, a key contributor to the inflammatory process.

  • Inhibition of NADPH Oxidase: Some this compound derivatives have been shown to inhibit NADPH oxidase. This enzyme is a major source of ROS in inflammatory cells, and its inhibition can lead to a reduction in pro-inflammatory signaling.

  • Modulation of Pro-inflammatory Cytokines: Related coumarin compounds have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a critical cytokine that orchestrates the inflammatory response.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization (Wistar Rats) grouping Random Grouping (n=6) animal_prep->grouping drug_prep Drug Preparation (this compound & Diclofenac) grouping->drug_prep drug_admin Oral Administration drug_prep->drug_admin inflammation_induction Carrageenan Injection (0.1 mL, 1%) drug_admin->inflammation_induction 1 hour post-administration measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement data_collection Data Collection at 0, 1, 2, 3, 4, 6h measurement->data_collection calculation Calculation of % Edema Inhibition data_collection->calculation stat_analysis Statistical Analysis calculation->stat_analysis

Figure 1: Experimental workflow for the carrageenan-induced paw edema model.

signaling_pathways cluster_diclofenac Diclofenac Pathway cluster_this compound This compound (Proposed) Pathway diclofenac Diclofenac cox COX-1 & COX-2 diclofenac->cox Inhibits prostaglandins Prostaglandins cox->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox inflammation_d Inflammation prostaglandins->inflammation_d This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges nadph NADPH Oxidase This compound->nadph Inhibits tnf TNF-α This compound->tnf Reduces inflammation_dhc Inflammation ros->inflammation_dhc nadph->ros tnf->inflammation_dhc

Figure 2: Signaling pathways for Diclofenac and proposed pathways for this compound.

References

comparative analysis of the spectroscopic data of synthetic vs natural dihydrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Analysis of Synthetic vs. Natural Dihydrocoumarin

This guide provides a detailed comparative analysis of the spectroscopic data for this compound obtained from synthetic routes versus natural sources. The objective is to demonstrate the chemical equivalence of the molecule regardless of its origin, a critical aspect for researchers, scientists, and professionals in drug development and the flavor industry. The comparison is supported by experimental data and detailed methodologies for synthesis, extraction, and analysis.

Experimental Protocols

The following sections detail the methodologies for obtaining synthetic and natural this compound, and the subsequent spectroscopic analysis.

Synthesis of this compound via Hydrogenation of Coumarin

A common and efficient method for synthesizing this compound is the catalytic hydrogenation of coumarin.

  • Reagents and Equipment: Coumarin, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas source, Hydrogenation flask (e.g., Parr shaker), Rotary evaporator, Filtration apparatus.

  • Procedure:

    • Dissolve coumarin in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Seal the flask and connect it to a hydrogen gas source.

    • Purge the flask with hydrogen to remove air.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and agitate the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

    • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Purify the product by chromatography or distillation if necessary.[1]

Production and Isolation of Natural this compound

"Natural" this compound is often produced via the biotransformation of natural coumarin, which is extracted from sources like Tonka beans. This method is recognized as a 'natural method' of synthesis by European and US legislation.[1][2][3]

  • Reagents and Equipment: Natural coumarin (e.g., from Tonka bean extract), Yeast (e.g., Kluyveromyces marxianus), Fermentation broth, Centrifuge, Ethyl acetate, Sodium sulfate (Na₂SO₄), Rotary evaporator, Distillation apparatus, Citric acid.[2]

  • Procedure:

    • Biotransformation: Introduce natural coumarin into a fermentation broth containing a suitable microorganism, such as Kluyveromyces marxianus. The yeast reduces the carbon-carbon double bond of coumarin to form melilotic acid.

    • Extraction: After the biotransformation is complete (typically monitored by GC-MS), separate the biomass from the broth by centrifugation. Extract the supernatant with ethyl acetate.

    • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

    • Lactonization and Purification: Add a catalytic amount of citric acid to the residue. The melilotic acid is converted to this compound (lactonized) upon distillation under reduced pressure to yield pure, natural this compound.

Spectroscopic Analysis Protocols

Standard spectroscopic techniques are used to characterize and compare the samples.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Liquid samples can be analyzed neat between two salt (NaCl or KBr) plates. Solid samples can be analyzed as a KBr pellet.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the mass-to-charge ratio of the molecule and its fragments. The analysis provides the molecular weight and fragmentation pattern.

Comparative Spectroscopic Data

The spectroscopic data for this compound are identical regardless of whether the sample is sourced from a synthetic route or a natural origin. This confirms that both methods produce the same chemical compound, C₉H₈O₂. Any minor variations in reported shifts are typically due to differences in solvent, concentration, or instrument calibration.

Spectroscopic Technique Synthetic this compound Natural this compound
¹H NMR (400 MHz, CDCl₃) δ [ppm]7.28–7.16 (m, 2H), 7.13–7.01 (m, 2H), 3.00 (t, J=7.3 Hz, 2H), 2.78 (t, J=7.3 Hz, 2H)7.28–7.16 (m, 2H), 7.13–7.01 (m, 2H), 3.00 (t, J=7.3 Hz, 2H), 2.78 (t, J=7.3 Hz, 2H)
¹³C NMR (100 MHz, CDCl₃) δ [ppm]168.4 (C=O), 151.9, 128.2, 127.9, 124.3, 122.6, 116.8, 29.1 (CH₂), 23.6 (CH₂)168.4 (C=O), 151.9, 128.2, 127.9, 124.3, 122.6, 116.8, 29.1 (CH₂), 23.6 (CH₂)
IR Spectroscopy ν [cm⁻¹]~1770 (C=O, lactone), ~1610, 1500 (C=C, aromatic), ~1220 (C-O stretch)~1770 (C=O, lactone), ~1610, 1500 (C=C, aromatic), ~1220 (C-O stretch)
Mass Spectrometry (EI) m/z148 [M⁺], 120, 91, 78148 [M⁺], 120, 91, 78

Experimental Workflow Visualization

The following diagram illustrates the workflow for the comparative analysis of synthetic and natural this compound.

G cluster_source Source Material cluster_prep Preparation cluster_purification Purification cluster_samples Final Samples cluster_analysis Spectroscopic Analysis cluster_result Conclusion coumarin Coumarin synthesis Synthetic Route (Catalytic Hydrogenation) coumarin->synthesis natural_source Natural Coumarin (e.g., Tonka Beans) biotransformation Natural Production (Biotransformation) natural_source->biotransformation pur_synth Purification (Filtration, Evaporation) synthesis->pur_synth pur_nat Purification (Extraction, Distillation) biotransformation->pur_nat synth_dhc Synthetic this compound pur_synth->synth_dhc nat_dhc Natural this compound pur_nat->nat_dhc nmr NMR ('H, ¹³C) synth_dhc->nmr ir FTIR synth_dhc->ir ms Mass Spec. synth_dhc->ms nat_dhc->nmr nat_dhc->ir nat_dhc->ms comparison Comparative Data Analysis: Spectroscopically Identical nmr->comparison ir->comparison ms->comparison

Caption: Workflow for comparative spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis confirms that synthetic and natural this compound are chemically identical. The ¹H NMR, ¹³C NMR, IR, and mass spectra are indistinguishable between the two samples, providing definitive evidence of the same molecular structure and composition. This equivalence is crucial for regulatory approval and application in industries where the "natural" label is of high value, demonstrating that production methods like biotransformation of natural precursors yield a product identical to that from traditional chemical synthesis.

References

validating the antioxidant capacity of dihydrocoumarin against other natural antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of dihydrocoumarin against other well-established natural antioxidants, namely ascorbic acid (Vitamin C), α-tocopherol (a form of Vitamin E), quercetin, and catechin. The evaluation is based on data from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Detailed experimental protocols and a discussion of the underlying signaling pathways are included to support further research and drug development.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often expressed as its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available data for this compound and other selected natural antioxidants. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II) eq/µM)
This compound Derivative (HCA) 50.3[1]-0.159 (slope)[1]
Ascorbic Acid (Vitamin C) ~18.6 - 829.85[2]--
α-Tocopherol (Vitamin E) ---
Quercetin ~1.9~1.89-
Catechin -~3.12-

Signaling Pathway Involved in Oxidative Stress

Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. A key pathway involved in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Figure 1: Nrf2-ARE Signaling Pathway in Oxidative Stress Response.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from oxidative damage.

Experimental Workflow for Antioxidant Capacity Assays

The DPPH, ABTS, and FRAP assays are common spectrophotometric methods used to evaluate the antioxidant capacity of compounds. The general workflow for these assays is similar and involves the reaction of the antioxidant with a colored radical or metal complex and the measurement of the resulting color change.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reagents: - DPPH radical solution - ABTS radical cation solution - FRAP reagent C Mix Reagent and Antioxidant Solution A->C B Prepare Antioxidant Solutions: - this compound - Ascorbic Acid, etc. (Serial Dilutions) B->C D Incubate (Specific time and temperature) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition or Ferric Reducing Power E->F G Determine IC50 Value or Equivalent Antioxidant Capacity F->G

Figure 2: General Experimental Workflow for Antioxidant Capacity Assays.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound and other antioxidants)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test solutions: Prepare a series of concentrations of the test compounds and the positive control in methanol.

  • Reaction: Add a specific volume of the test solution to a specific volume of the DPPH solution (e.g., 100 µL of test solution to 100 µL of DPPH solution in a 96-well plate).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare a series of concentrations of the test compounds and the positive control.

  • Reaction: Add a small volume of the test solution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of test solution to 190 µL of ABTS•+ solution).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test and standard solutions: Prepare a series of concentrations of the test compounds and the standard.

  • Reaction: Add a small volume of the test or standard solution to a larger volume of the FRAP reagent (e.g., 20 µL of sample to 180 µL of FRAP reagent).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are expressed as µM of Fe(II) equivalents or Trolox equivalents.

Conclusion

This guide provides a framework for comparing the antioxidant capacity of this compound with other natural antioxidants. While direct comparative data for this compound is limited, the provided protocols for standard antioxidant assays offer a basis for conducting such evaluations. The inclusion of the Nrf2-ARE signaling pathway highlights a key mechanism through which antioxidants can exert their protective effects at a cellular level. For a definitive comparison, it is recommended to perform these assays with this compound and the other reference antioxidants under identical experimental conditions. This will provide robust and directly comparable data to accurately assess the antioxidant potential of this compound for its potential applications in research and drug development.

References

Dihydrocoumarin Demonstrates Higher Metabolic Stability Across Species Compared to Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available in vitro data reveals that dihydrocoumarin, a saturated derivative of coumarin, exhibits significantly greater metabolic stability across various species, including humans, rats, and mice. This difference is primarily attributed to the absence of the 3,4-double bond in this compound, which is a key structural feature required for the metabolic activation that leads to the toxicity associated with coumarin, particularly in rats.

This guide provides a comparative analysis of the metabolic stability of this compound, offering valuable insights for researchers and professionals in drug development and toxicology. The data indicates that this compound is less susceptible to phase I metabolism, suggesting a lower potential for the formation of reactive metabolites and subsequent toxicity.

Comparative Metabolic Stability of this compound

While direct quantitative in vitro metabolic stability data such as half-life (t½) and intrinsic clearance (CLint) for this compound is limited in publicly available literature, qualitative evidence strongly supports its enhanced stability compared to its unsaturated counterpart, coumarin. Studies have shown that this compound produces minimal to no toxicity in rat hepatocytes, in stark contrast to coumarin.[1][2] This lack of toxicity is a direct consequence of its resistance to the metabolic activation pathway that generates a toxic epoxide intermediate from coumarin.[1][3]

The metabolic pathway of coumarin is known to vary significantly between species. In humans, the primary metabolic route is 7-hydroxylation, a detoxification pathway. Conversely, in rats, the dominant pathway involves 3,4-epoxidation, which leads to the formation of toxic metabolites. This compound, by virtue of its saturated lactone ring, is not a substrate for this epoxidation pathway, thus circumventing the production of harmful intermediates.

Table 1: Qualitative Comparison of this compound and Coumarin Metabolic Stability

SpeciesThis compound Metabolic StabilityCoumarin Metabolic StabilityKey Metabolic Pathway for Coumarin
Human HighModerate to Low7-Hydroxylation (Detoxification)
Rat HighLow3,4-Epoxidation (Toxification)
Mouse Inferred to be HighModerate7-Hydroxylation and 3,4-Epoxidation

Note: The metabolic stability of this compound is inferred from toxicity studies and its chemical structure, which is not amenable to the primary metabolic activation pathways of coumarin.

Experimental Protocols

The assessment of metabolic stability is crucial in drug discovery and development to predict a compound's pharmacokinetic profile and potential for toxicity. Standard in vitro methods are employed to determine parameters like half-life and intrinsic clearance.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), located in the endoplasmic reticulum of liver cells.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The test compound (this compound) is added to the mixture and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.

Visualizing the Metabolic Divergence

The metabolic fates of coumarin and this compound diverge significantly due to a critical structural difference. The following diagram illustrates the key metabolic pathways of coumarin and the reason for this compound's metabolic stability.

Metabolic Pathways of Coumarin vs. This compound cluster_coumarin Coumarin Metabolism cluster_this compound This compound Metabolism Coumarin Coumarin (with 3,4-double bond) Epoxidation 3,4-Epoxidation (Rat - Major Pathway) Coumarin->Epoxidation CYP450 Hydroxylation 7-Hydroxylation (Human - Major Pathway) Coumarin->Hydroxylation CYP2A6 This compound This compound (lacks 3,4-double bond) No_Epoxidation No 3,4-Epoxidation This compound->No_Epoxidation Resistant to CYP450 activation Toxic_Metabolites Toxic Metabolites (Hepatotoxicity in Rats) Epoxidation->Toxic_Metabolites Detoxified_Metabolites Detoxified Metabolites Hydroxylation->Detoxified_Metabolites

Caption: Metabolic pathways of coumarin and this compound.

The diagram clearly shows that the 3,4-epoxidation pathway, which is responsible for coumarin's toxicity in rats, is not a viable metabolic route for this compound due to the absence of the 3,4-double bond. This inherent structural feature is the primary reason for its enhanced metabolic stability and lower toxicity profile.

Experimental Workflow for In Vitro Metabolic Stability

The following diagram outlines the typical workflow for an in vitro metabolic stability study.

In Vitro Metabolic Stability Experimental Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (Liver Microsomes + Buffer) Start->Prepare_Incubation Add_Compound Add Test Compound (this compound) Prepare_Incubation->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_Incubate->Initiate_Reaction Time_Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Stop_Reaction Stop Reaction (Add Cold Acetonitrile) Time_Sampling->Stop_Reaction Centrifuge Centrifuge to Precipitate Proteins Stop_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis (Calculate t½ and CLint) Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro metabolic stability assay.

References

validation of dihydrocoumarin as a biomarker in plant stress studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of dihydrocoumarin as a potential biomarker in plant stress studies. Through an objective comparison with established biomarkers, supported by experimental data, this document serves as a valuable resource for researchers investigating plant stress responses and developing novel agricultural and pharmaceutical applications.

Introduction to Plant Stress Biomarkers

Plants, being sessile organisms, have evolved intricate mechanisms to respond to various environmental challenges, collectively known as stress. These stressors can be biotic (e.g., pathogens, herbivores) or abiotic (e.g., drought, salinity, extreme temperatures). At the molecular level, these stresses trigger a cascade of signaling pathways, leading to the accumulation or depletion of specific compounds known as biomarkers. These biomarkers can serve as indicators of the plant's physiological state and its response to adverse conditions. An ideal biomarker should be sensitive, specific, and its levels should correlate with the intensity of the stress.

Coumarins, a class of secondary metabolites derived from the phenylpropanoid pathway, are known to play crucial roles in plant development and defense against environmental adversities.[1][2][3] this compound, a derivative of coumarin, has been implicated in inducing oxidative stress in plants, suggesting its potential role as a stress-related molecule.[1] This guide explores the validation of this compound as a plant stress biomarker and compares its performance with other well-established markers.

Comparison of this compound with Alternative Stress Biomarkers

While direct quantitative comparisons of this compound with other stress biomarkers under various stress conditions are not extensively documented in a single study, we can infer its potential performance based on its known functions and the established roles of other markers.

Key Performance Indicators:

  • Sensitivity: How readily does the biomarker level change in response to stress?

  • Specificity: Is the biomarker indicative of a particular type of stress?

  • Correlation with Stress Intensity: Does the concentration of the biomarker reflect the severity of the stress?

  • Mechanism of Action: What is the physiological role of the biomarker in the stress response?

Table 1: Comparison of this compound with Established Plant Stress Biomarkers

BiomarkerClassPrimary Role in Stress ResponseReported Quantitative Changes under StressAdvantagesLimitations
This compound PhenylpropanoidInducer of oxidative stress; potential signaling molecule.[1]Accumulation observed under stress conditions (specific quantitative data in various plants is limited).Potentially indicates early stages of oxidative stress.Less established than other markers; specificity to different stressors needs more research.
Proline Amino AcidOsmoprotectant, antioxidant, and signaling molecule.Significant accumulation under drought and salinity stress. For example, a 1.5 to 4.5-fold increase was observed in water-stressed bean plants. In tomato, proline levels increased significantly under both mild and severe drought stress.Well-established and widely used; strong correlation with osmotic stress.Can be influenced by developmental stage and nitrogen metabolism.
Malondialdehyde (MDA) Lipid Peroxidation ProductIndicator of oxidative damage to cell membranes.Increased levels are a common response to various abiotic and biotic stresses.A direct measure of cellular damage caused by oxidative stress.Not a signaling molecule itself, but an indicator of damage that has already occurred.
Salicylic Acid (SA) Phenolic CompoundPhytohormone involved in systemic acquired resistance (SAR) against pathogens and response to abiotic stress.Accumulation is a hallmark of pathogen attack and is also observed under various abiotic stresses.Key signaling molecule in plant defense.Its role can be complex and interact with other hormone pathways.
Jasmonic Acid (JA) Lipid-derived HormonePhytohormone primarily involved in responses to necrotrophic pathogens and wounding, as well as some abiotic stresses.Levels increase in response to wounding and certain pathogen infections.Crucial for defense against a specific spectrum of biotic stresses.Less universally induced by abiotic stresses compared to other markers.
Antioxidant Enzymes (e.g., SOD, CAT, APX) ProteinsScavenge reactive oxygen species (ROS) to mitigate oxidative stress.Activity levels change in response to various stresses, but the direction of change can vary depending on the stress type and duration.Directly reflects the plant's enzymatic defense capacity against oxidative stress.The response is complex, involving multiple enzymes with different subcellular localizations.

Experimental Protocols

Quantification of this compound in Plant Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of coumarins and other metabolites in plant matrices.

1. Sample Preparation: a. Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Lyophilize the frozen tissue and grind to a fine powder using a mortar and pestle or a ball mill. c. Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

2. Extraction: a. Add 1 mL of 80% methanol to the tube. b. Vortex vigorously for 1 minute. c. Sonicate for 30 minutes in a water bath. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube. f. Repeat the extraction process on the pellet with another 1 mL of 80% methanol. g. Combine the supernatants.

3. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled with a mass spectrometer. b. Column: A suitable capillary column for separating semi-volatile compounds, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm). c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injection: 1 µL of the extract is injected in splitless mode. e. Oven Temperature Program:

  • Initial temperature of 70°C, hold for 2 minutes.
  • Ramp to 280°C at a rate of 10°C/min.
  • Hold at 280°C for 5 minutes. f. Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Quantification: a. Prepare a calibration curve using a certified standard of this compound. b. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Measurement of Proline Content

1. Extraction: a. Homogenize 0.5 g of fresh plant material in 10 mL of 3% aqueous sulfosalicylic acid. b. Filter the homogenate through Whatman No. 2 filter paper.

2. Reaction: a. To 2 mL of the filtrate, add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid. b. Heat the mixture at 100°C for 1 hour. c. Terminate the reaction in an ice bath.

3. Measurement: a. Extract the reaction mixture with 4 mL of toluene, mixing vigorously for 15-20 seconds. b. Separate the chromophore-containing toluene layer. c. Measure the absorbance of the red-colored product at 520 nm using a spectrophotometer, with toluene as the blank. d. Calculate the proline concentration from a standard curve prepared with known concentrations of L-proline.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and its Role in the Stress Response

The biosynthesis of coumarins, including this compound, is an extension of the phenylpropanoid pathway. Under stress conditions, the flux through this pathway is often enhanced, leading to the accumulation of various phenolic compounds.

Dihydrocoumarin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H o_Coumaric_Acid o-Coumaric Acid p_Coumaric_Acid->o_Coumaric_Acid C2'H Coumarin Coumarin o_Coumaric_Acid->Coumarin Spontaneous lactonization This compound This compound Coumarin->this compound Reduction ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Stress Abiotic/Biotic Stress Stress->Phenylalanine Induces Stress_Response Plant Stress Response ROS->Stress_Response Signals

Caption: Biosynthesis of this compound from phenylalanine and its role in inducing ROS.

General Workflow for Biomarker Validation

The validation of a new plant stress biomarker requires a systematic approach to ensure its reliability and relevance.

Biomarker_Validation_Workflow start Hypothesize Potential Biomarker stress Apply Controlled Stress Conditions (e.g., drought, salinity) start->stress sampling Time-Course Sample Collection stress->sampling analysis Quantify Biomarker Levels (e.g., GC-MS, HPLC) sampling->analysis comparison Compare with Established Biomarkers (e.g., Proline, MDA) sampling->comparison correlation Correlate Biomarker Levels with Physiological Parameters (e.g., growth, photosynthesis) analysis->correlation comparison->correlation validation Validate Specificity and Sensitivity to Different Stresses correlation->validation end Validated Biomarker validation->end

Caption: A generalized workflow for the validation of a plant stress biomarker.

Conclusion

This compound shows promise as a biomarker for plant stress, particularly in relation to oxidative stress. Its biosynthesis via the phenylpropanoid pathway is responsive to various environmental stimuli. However, to firmly establish its utility, further research is required to generate comprehensive quantitative data comparing its accumulation with that of established biomarkers like proline and MDA across a range of plant species and stress conditions. The detailed experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies. As our understanding of the complex network of plant stress responses grows, the identification and validation of novel biomarkers like this compound will be crucial for developing more resilient crops and innovative agricultural solutions.

References

Comparative Transcriptomics Identifies Genes and Pathways Affected by Dihydrocoumarin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Dihydrocoumarin, a natural compound found in plants such as sweet clover, has garnered significant interest for its diverse biological activities. This guide provides a comparative overview of the transcriptomic effects of this compound treatment, drawing on experimental data to elucidate its impact on gene expression and signaling pathways in different biological systems. The information presented is intended to support further research and drug development efforts.

Quantitative Data Summary

Transcriptomic analyses have revealed that this compound treatment leads to significant changes in gene expression across different organisms. The following table summarizes key findings from a comparative transcriptomics study in the plant Echinochloa crus-galli (barnyardgrass) and highlights mechanistic insights from studies in human cells.

Organism/Cell TypeKey Affected Pathway(s)Key Affected GenesDirection of ChangeReference
Echinochloa crus-galli (Barnyardgrass)Phenylpropanoid BiosynthesisPAL (Phenylalanine ammonia-lyase), 4CL (4-coumarate:CoA ligase)Downregulated[1]
Echinochloa crus-galli (Barnyardgrass)Plant Hormone Signal TransductionGenes involved in auxin, cytokinin, and abscisic acid signalingDifferentially Expressed[2]
Human Cell LinesApoptosisp53-related genesUpregulated (indirectly)[3][4]
Yeast (Saccharomyces cerevisiae)DNA Double-Strand Break RepairRad52Inhibited[5]

Experimental Protocols

The following is a detailed methodology for a representative comparative transcriptomics experiment to identify genes affected by this compound treatment, based on the study conducted on barnyardgrass.

1. Plant Material and Growth Conditions:

  • Barnyardgrass seeds were surface-sterilized and germinated on moist filter paper in a petri dish.

  • Seedlings were grown in a controlled environment with a 14-hour light and 10-hour dark cycle at 30°C and 28°C, respectively.

2. This compound Treatment:

  • Barnyardgrass seedlings with roots of approximately 1.0 cm were selected for treatment.

  • Seedlings were treated with a 50 mg/L solution of this compound. Control seedlings were treated with deionized water.

  • Root samples were collected at 24 and 48 hours post-treatment for RNA extraction.

3. RNA Extraction and Library Preparation:

  • Total RNA was extracted from the root tissues using a suitable RNA extraction kit.

  • RNA quality and quantity were assessed using a spectrophotometer and agarose gel electrophoresis.

  • RNA-seq libraries were prepared from the extracted RNA following the manufacturer's instructions for the sequencing platform.

4. RNA Sequencing (RNA-seq):

  • The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).

5. Bioinformatic Analysis:

  • Raw sequencing reads were filtered to remove low-quality reads and adapters.

  • The clean reads were mapped to the barnyardgrass reference genome.

  • Gene expression levels were quantified and normalized (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Differentially expressed genes (DEGs) between the this compound-treated and control groups were identified using statistical analysis software (e.g., DESeq2). A common threshold for significance is a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05.

  • Functional annotation and pathway enrichment analysis (e.g., Gene Ontology - GO and Kyoto Encyclopedia of Genes and Genomes - KEGG) were performed on the DEGs to identify significantly affected biological processes and pathways.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its transcriptomic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis cluster_results Results start Barnyardgrass Seedlings treatment This compound Treatment (50 mg/L) start->treatment control Control (Water) start->control collection Root Sample Collection (24h & 48h) treatment->collection control->collection rna_extraction Total RNA Extraction collection->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data Raw Sequencing Reads sequencing->raw_data data_processing Data Pre-processing (QC, Filtering) raw_data->data_processing mapping Read Mapping to Reference Genome data_processing->mapping quantification Gene Expression Quantification mapping->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis functional_analysis Functional Annotation & Pathway Analysis deg_analysis->functional_analysis results Identification of Affected Genes & Pathways functional_analysis->results

Figure 1: Experimental workflow for comparative transcriptomics of this compound treatment.

phenylpropanoid_pathway cluster_pathway Phenylpropanoid Biosynthesis Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL phenylpropanoids Other Phenylpropanoids p_coumaroyl_coa->phenylpropanoids dhc This compound pal_gene PAL Gene Expression dhc->pal_gene cl_gene 4CL Gene Expression dhc->cl_gene

Figure 2: this compound's effect on the Phenylpropanoid Biosynthesis Pathway.

sirt1_inhibition_pathway cluster_dhc This compound Action cluster_sirt1 SIRT1 Regulation of p53 cluster_apoptosis Cellular Outcome dhc This compound sirt1 SIRT1 (Deacetylase) dhc->sirt1 Inhibits p53_acetylated Acetylated p53 (Inactive) sirt1->p53_acetylated Acts on p53_deacetylated Deacetylated p53 (Active) p53_acetylated->p53_deacetylated Deacetylation apoptosis Apoptosis p53_deacetylated->apoptosis Induces

References

Safety Operating Guide

Proper Disposal of Dihydrocoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of dihydrocoumarin is a critical aspect of laboratory safety and chemical management. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety regulations.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical. It is harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, should be worn when handling this substance.[2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

General Disposal Principles

The cardinal rule for this compound disposal is to treat it as hazardous waste. It must not be discharged into drains, water courses, or onto the ground. Disposal procedures must always be in accordance with local, regional, national, and international regulations. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.

Key Prohibitions:

  • Do not dispose of this compound down the sink.

  • Do not dispose of this compound with regular laboratory trash.

  • Do not allow the product to reach the sewage system or ground water.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated, compatible, and properly sealed hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In case of a spill, first, eliminate all sources of ignition.

    • Absorb the spilled material with an inert absorbent such as dry clay, sand, diatomaceous earth, or commercial sorbents.

    • Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.

    • Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.

    • Wash the spill area with soap and water, and collect all cleaning materials for disposal in the hazardous waste container.

  • Disposal of Empty Containers:

    • Empty containers may retain product residues and should be handled as hazardous waste.

    • If regulations permit, containers can be disposed of as regular trash after being triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • All labels on the empty container should be defaced or removed before disposal.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the collected this compound waste.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal after treatment) are available in the provided safety data sheets. The general consensus is that it should be treated as hazardous waste regardless of concentration.

ParameterValueSource
Oral LD50 (rat)1460 mg/kg
Flash Point> 93.3 °C (> 200.0 °F) Closed Cup

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dihydrocoumarin_Disposal_Workflow cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Containment cluster_2 Step 2: Segregation cluster_3 Step 3: Final Disposal start This compound for Disposal handle_spill Spill Occurs start->handle_spill Is it a spill? collect_waste Collect in a labeled, compatible hazardous waste container. segregate_waste Store separately from incompatible wastes. collect_waste->segregate_waste handle_spill->collect_waste No absorb_spill Absorb with inert material and place in hazardous waste container. handle_spill->absorb_spill Yes absorb_spill->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. segregate_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow

This workflow provides a clear, step-by-step process for the safe and compliant disposal of this compound waste in a laboratory setting. By adhering to these procedures, researchers can minimize risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.